molecular formula C10H18O2 B1605360 trans-2-Octen-1-yl acetate CAS No. 2371-13-3

trans-2-Octen-1-yl acetate

Cat. No.: B1605360
CAS No.: 2371-13-3
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
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Description

trans-2-Octen-1-yl acetate (CAS 3913-80-2), also known as (E)-2-octen-1-yl acetate, is a high-value aroma chemical with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized as a colorless to pale yellow liquid with a boiling point of approximately 65°C at 5 mm Hg and a calculated logP of 3.64, indicating moderate hydrophobicity . It is recognized for its distinctive green, aldehydic odor with strong fruity nuances of melon, pear, and tropical fruits, along with earthy backnotes . In research and development, this ester is primarily investigated for its applications in flavor and fragrance formulations. It is highly valued for its ability to impart fresh, green top notes and enhance fruity profiles, particularly in pear, apple, melon, and tropical fruit flavor systems . Its mechanism of action in these applications involves interacting with olfactory and gustatory receptors to elicit its characteristic fresh and fruity sensory perceptions. The compound's substantial odor longevity, lasting over 24 hours at 100% concentration, makes it a subject of interest in studies focused on fragrance substantivity and slow-release systems . This product is intended for research and development purposes only by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-oct-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLTLPMVMFRTJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192380
Record name trans-2-Octen-1-yl acetate
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Molecular Weight

170.25 g/mol
Source PubChem
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Physical Description

Colourless liquid; Fruity aroma
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3913-80-2, 2371-13-3
Record name E-2-Octenyl acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-ol, 1-acetate
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Record name trans-2-Octen-1-yl acetate
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Record name 2-Octen-1-ol, 1-acetate
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Record name trans-2-Octen-1-yl acetate
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Record name (E)-oct-2-enyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTEN-1-YL ACETATE, (2E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"trans-2-Octen-1-yl acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-yl acetate

This guide provides a comprehensive technical overview of this compound, a significant molecule in the flavor and fragrance industries. Designed for researchers, chemists, and product development professionals, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic signature, and handling protocols, grounding all information in established scientific principles and industry-standard practices.

Introduction: The Molecular Profile

This compound (CAS No: 3913-80-2) is an unsaturated ester recognized for its distinct fruity and green aroma profile.[1][2] Structurally, it consists of an eight-carbon alkenyl chain with a trans (or E) configured double bond at the C2 position, connected to an acetate group via an ester linkage. This specific stereochemistry is crucial to its characteristic sensory properties. In the flavor and fragrance sector, it is valued for imparting fresh and natural nuances, particularly reminiscent of apple, pear, and melon.[2][3] Its regulatory acceptance, including its listing by the Flavor and Extract Manufacturers Association (FEMA) with number 3516, underscores its importance in food and consumer products.[2][4]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in various matrices and its requirements for storage and handling. This compound is a colorless liquid under standard conditions.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][2][5]
Molecular Weight 170.25 g/mol [1][5]
CAS Number 3913-80-2[5]
FEMA Number 3516[1][2]
Appearance Colorless clear liquid[1][2][6]
Odor Profile Fruity, green, aldehydic, waxy[1][6]
Boiling Point 88-89 °C (at 8 mm Hg)[1]
Specific Gravity 0.894 - 0.900 @ 25 °C[1][2]
Refractive Index 1.430 - 1.436 @ 20 °C[1][2]
Solubility Insoluble in water; Soluble in alcohol and fats[1][7]
Flash Point ~85 °C (185 °F)[2][6]
Vapor Pressure 0.137 mm/Hg @ 25 °C[6]

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding alcohol, trans-2-octen-1-ol, with an acetylating agent. Acetic anhydride is a preferred reagent over acetic acid due to its higher reactivity and the fact that the reaction goes to completion without the need to remove water as a byproduct.

Synthetic Pathway: Esterification

The reaction involves the nucleophilic acyl substitution where the hydroxyl group of trans-2-octen-1-ol attacks one of the carbonyl carbons of acetic anhydride. This process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity.

G reactant1 trans-2-Octen-1-ol step1 Step 1: Combine Reactants & Catalyst reactant1->step1 reactant2 Acetic Anhydride reactant2->step1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->step1 reaction_mix Reaction Mixture step2 Step 2: Heat Reaction Mixture reaction_mix->step2 product This compound step6 Step 6: Characterization (GC-MS, NMR) product->step6 byproduct Acetic Acid (Byproduct) step1->reaction_mix step3 Step 3: Aqueous Workup (Quenching) step2->step3 step4 Step 4: Extraction & Drying step3->step4 step5 Step 5: Purification (Distillation) step4->step5 step5->product step5->byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add trans-2-octen-1-ol (1.0 eq).[8] Under stirring, add acetic anhydride (1.2 eq) followed by 2-3 drops of concentrated sulfuric acid as a catalyst.[8]

    • Causality: Using a slight excess of acetic anhydride ensures the complete conversion of the limiting alcohol. The acid catalyst is essential to accelerate the rate of this otherwise slow reaction.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).

    • Causality: The NaHCO₃ solution neutralizes the sulfuric acid catalyst and quenches any unreacted acetic anhydride by converting it to sodium acetate. This step is often accompanied by CO₂ evolution, requiring careful venting of the separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[1]

    • Trustworthiness: This final purification step is critical to remove any non-volatile impurities and the acetic acid byproduct, ensuring the high purity required for analytical and sensory evaluation. The product's identity and purity must be confirmed via the methods outlined in Section 5.0.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are non-negotiable for chemical validation. A combination of spectroscopic and chromatographic techniques provides a definitive analytical signature for this compound.

Expected Spectroscopic Data

While actual spectra are instrument-dependent, the expected data based on the molecule's structure are summarized in Table 2. This serves as a benchmark for researchers to validate their results.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Value / Observation
¹H NMR -CH=CH- (alkene)δ 5.5-5.8 ppm (multiplet)
-O-CH₂- (ester)δ 4.5-4.6 ppm (doublet)
-CH₃ (acetate)δ 2.0-2.1 ppm (singlet)
-CH₂- (alkyl)δ 1.2-2.1 ppm (multiplets)
-CH₃ (terminal alkyl)δ 0.8-0.9 ppm (triplet)
¹³C NMR C=O (carbonyl)δ ~171 ppm
-CH=CH- (alkene)δ ~123 ppm and ~138 ppm
-O-CH₂- (ester)δ ~65 ppm
-CH₃ (acetate)δ ~21 ppm
IR Spectroscopy C=O stretch (ester)1735-1745 cm⁻¹ (strong)
C-O stretch (ester)1230-1250 cm⁻¹ (strong)
C=C stretch (trans)~1670 cm⁻¹ (weak)
=C-H bend (trans)~965 cm⁻¹ (strong, characteristic)
Mass Spectrometry Molecular Ion (M⁺)m/z = 170
(EI)Key Fragmentsm/z = 43 (CH₃CO⁺, acylium ion); m/z = 110 (M - CH₃COOH)⁺
Analytical Workflow for Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized material. This typically involves a primary purity assessment followed by definitive structural confirmation.

G start Purified Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms Inject purity_check Purity > 97%? gcms->purity_check Analyze Data fail Repurify purity_check->fail No pass Purity Confirmed purity_check->pass Yes fail->start Re-process nmr ¹H and ¹³C NMR Spectroscopy pass->nmr Proceed ir Infrared (IR) Spectroscopy nmr->ir structure_confirm Structure Confirmed ir->structure_confirm Correlate Data

Caption: A standard analytical workflow for quality control of synthesized esters.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the ester and the carbon-carbon double bond.

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield trans-2-octen-1-ol and acetic acid (or its conjugate base). Base-catalyzed hydrolysis (saponification) is irreversible and generally faster.

  • Alkene Reactions: The double bond can undergo various electrophilic addition reactions (e.g., hydrogenation, halogenation). It is also susceptible to oxidation, which can lead to degradation and the formation of off-flavors.

  • Incompatibilities: The compound should be stored away from strong oxidizing agents and strong bases to prevent degradation.[9]

  • Storage: For long-term stability, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][10]

Safety and Handling

This compound is classified as a combustible liquid.[9][10] It can cause skin and serious eye irritation.[9] Therefore, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11]

  • Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors.[9] Ensure adequate ventilation. Keep away from open flames, hot surfaces, and other ignition sources.[10][11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[9]

    • Ingestion: Clean mouth with water and get medical attention.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

References

  • This compound - SIELC Technologies. (2018-05-16). [Link]

  • Safety Data Sheet - Axxence. [Link]

  • Safety Data Sheet - ADAMA. [Link]

  • (E)-2-octen-1-yl acetate, 3913-80-2 - The Good Scents Company. [Link]

  • 2-octenyl acetate, 2371-13-3 - The Good Scents Company. [Link]

  • (E)-2-octen-1-yl acetate | CAS#:3913-80-2 | Chemsrc. [Link]

  • This compound | FEMA - Flavor and Extract Manufacturers Association. [Link]

  • trans-2-Octen-1-AL FCC (BRI #352) - Bedoukian Research. [Link]

Sources

"trans-2-Octen-1-yl acetate" CAS number 3913-80-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-2-Octen-1-yl acetate (CAS: 3913-80-2)

This document provides a comprehensive technical overview of this compound, a significant molecule within the flavor and fragrance industries. Targeted at researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, analytical characterization, applications, and safety profile, grounding all information in established scientific principles and authoritative data.

Introduction and Strategic Importance

This compound (CAS Number: 3913-80-2), also known as (E)-oct-2-enyl acetate, is an unsaturated ester valued for its distinct organoleptic properties.[1][2] It belongs to the class of carboxylic acid esters and is a key component in the formulation of various flavors and fragrances.[3] Its chemical structure, featuring a C8 carbon chain with a double bond in the trans configuration at the second position and an acetate functional group, gives rise to a unique sensory profile described as green, fatty, and fruity with fresh nuances.[1] This profile makes it particularly effective in creating apple, pear, and melon flavor profiles.[2][4] While its primary utility is in sensory applications, a thorough understanding of its chemistry is crucial for quality control, regulatory compliance, and exploring novel applications.

Physicochemical Characteristics

The functional properties of this compound are a direct result of its molecular structure. A summary of its key physical and chemical properties is presented below, providing the foundational data required for its application in experimental and industrial settings.

PropertyValueSource
CAS Number 3913-80-2[1][2]
FEMA Number 3516[1][5]
Molecular Formula C₁₀H₁₈O₂[2][6]
Molecular Weight 170.25 g/mol [1][6]
Appearance Colorless clear liquid[1][2]
Odor Profile Green, fatty, aldehydic, with apple/pear nuances[1][2]
Taste Profile Green, fatty, fruity with a fresh nuance[1]
Boiling Point 65 °C @ 5.00 mm Hg[1][2]
Flash Point 185 °F (85 °C) TCC[1][2]
Specific Gravity 0.882 - 0.900 @ 25 °C[1][2]
Refractive Index 1.430 - 1.437 @ 20 °C[1][2]
Solubility Insoluble in water; Soluble in alcohol[1][7]
logP (o/w) ~3.64[1]

The trans (or E) configuration of the double bond is critical to its characteristic aroma. The geometric isomerism significantly influences the molecule's shape, which in turn affects its interaction with olfactory receptors. The commercial product is typically a high-purity trans-isomer, as the cis-isomer possesses a different and often less desirable sensory profile.

Synthesis and Process Chemistry

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the direct esterification of its corresponding alcohol, trans-2-Octen-1-ol. This reaction represents a classic application of Fischer esterification principles, adapted for an unsaturated alcohol.

Core Synthesis Reaction

The primary transformation involves the reaction of trans-2-Octen-1-ol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.

Precursors:

  • trans-2-Octen-1-ol (CAS: 18409-17-1)

  • Acetic anhydride (CAS: 108-24-7)

The choice of acetic anhydride is often preferred in industrial settings over acetyl chloride due to its lower cost, safer handling, and the less corrosive nature of its byproduct (acetic acid vs. HCl). The reaction is typically catalyzed by a mild acid or a base like pyridine to facilitate the nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride. Temperature control is paramount to prevent side reactions, such as dehydration of the alcohol or polymerization of the unsaturated system.

Representative Laboratory Synthesis Protocol

This protocol describes a self-validating system for producing high-purity this compound. Each step is designed to maximize yield while ensuring the integrity of the final product.

Objective: To synthesize this compound via esterification of trans-2-Octen-1-ol.

Materials:

  • trans-2-Octen-1-ol (128.2 g, 1.0 mol)

  • Acetic anhydride (112.3 g, 1.1 mol)

  • Pyridine (2.0 mL, catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with trans-2-Octen-1-ol and pyridine.

  • Addition of Acetylating Agent: The flask is cooled in an ice bath. Acetic anhydride is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to 50-60 °C for 2-3 hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Quenching: The reaction mixture is cooled to room temperature and slowly poured into 200 mL of cold water to quench the excess acetic anhydride.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with 100 mL portions of diethyl ether. The ether layers are combined.

  • Washing and Neutralization: The combined organic phase is washed sequentially with 100 mL of saturated NaHCO₃ solution (to remove acetic acid byproduct, evidenced by cessation of CO₂ evolution), 100 mL of water, and finally 100 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (e.g., at 5 mm Hg) to yield pure this compound.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: trans-2-Octen-1-ol Acetic Anhydride Pyridine (Catalyst) ReactionVessel Reaction Vessel (0-10°C -> 60°C) Reactants->ReactionVessel Charge Quench Quenching (Cold Water) ReactionVessel->Quench Transfer Extraction Liquid-Liquid Extraction (Diethyl Ether) Quench->Extraction Wash Washing Sequence (NaHCO₃, H₂O, Brine) Extraction->Wash Organic Phase Dry Drying (MgSO₄) Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Purified Product Analytical_Workflow Sample Sample Batch GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H, ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR Purity Purity & Isomer Ratio (>97% trans) GCMS->Purity Identity Identity Confirmation (Fragmentation Pattern) GCMS->Identity Structure Structural Verification (Double Bond Geometry) NMR->Structure Functional Functional Group ID (Ester C=O) FTIR->Functional Decision Quality Decision: Pass / Fail Purity->Decision Identity->Decision Structure->Decision Functional->Decision

Sources

The Enigmatic Essence of Summer: A Technical Guide to the Natural Occurrence of trans-2-Octen-1-yl Acetate in Fruits

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Aroma

In the intricate tapestry of fruit flavor, individual volatile organic compounds (VOCs) serve as the threads that weave together the sensory experience we perceive. Among these, esters are paramount, often imparting the characteristic sweet and fruity notes. This guide delves into the world of one such molecule: trans-2-Octen-1-yl acetate. While perhaps not as universally recognized as isoamyl acetate (the quintessential banana ester), this compound is a crucial contributor to the aroma profile of a variety of fruits, lending a unique "green," "fruity," and "pear-like" nuance. For researchers, scientists, and drug development professionals, understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is not merely an academic exercise. It is fundamental to the development of natural flavorings, the quality control of food products, and even the exploration of plant-insect interactions where such volatiles play a signaling role. This document provides a comprehensive, technically-grounded exploration of this compound in the realm of pomology.

I. Natural Distribution: A Survey of this compound in the Orchard

This compound is a naturally occurring ester identified in a range of fruits, where its presence contributes to the complexity and distinctiveness of their aroma profiles. Its characteristic scent is often described as green, aldehydic, with notes of melon, pear, and a tropical earthiness[1]. The concentration of this ester can vary significantly depending on the fruit species, cultivar, and stage of ripeness.

While comprehensive quantitative data across a wide spectrum of fruits is still an area of active research, existing literature points to its presence in several key fruit varieties. The following table summarizes the known occurrences of this compound and its immediate precursor, trans-2-octen-1-ol, in various fruits.

FruitCompoundReported Occurrence/NoteReference(s)
Apple (Malus domestica)This compoundImparts a fresh apple/pear nuance.[1][2] The profile of esters, including C8 compounds, is cultivar-dependent.[3][4][1][2][3][4]
Pear (Pyrus communis)This compoundContributes to the characteristic pear-like aroma.[1][2][1][2]
Banana (Musa spp.)This compoundDetected in volatile profiles of different banana cultivars.[5][6][7][5][6][7]
trans-2-Octen-1-olIdentified in ripe banana.[8][8]
Melon (Cucumis melo)This compoundAdds fresh, green, and melon-like notes.[1][2] The volatile profile of melons is rich in various esters and alcohols.[9][10][11][1][2][9][10][11]
Tropical Fruits This compoundGenerally contributes to the aroma of various tropical fruits.[1][2][1][2]

It is crucial to note that the perception of a fruit's aroma is the result of a complex interplay between numerous volatile compounds. The impact of this compound is therefore context-dependent, and its importance is often evaluated in conjunction with other esters, alcohols, and aldehydes present in the fruit.

II. The Genesis of a Flavor Molecule: Biosynthesis of this compound

The formation of this compound in fruits is a fascinating example of the intricate biochemical machinery at play within plant metabolism. While the complete pathway has not been elucidated in its entirety for this specific C8 ester, a robust body of evidence points towards the Lipoxygenase (LOX) pathway as the primary route for the synthesis of its alcohol precursor, followed by an esterification step.[12][13][14][15][16][17] This pathway is a well-established source of C6 and C9 "green leaf volatiles," and its extension to C8 compounds is a logical and evidence-supported hypothesis.[12][18][19]

The biosynthesis can be conceptually divided into two major stages:

  • Formation of the C8 Alcohol (trans-2-Octen-1-ol): This process begins with the enzymatic modification of fatty acids.

  • Esterification: The newly formed alcohol is then coupled with an acetyl group to yield the final ester.

Stage 1: The Lipoxygenase (LOX) Pathway and the Birth of a C8 Alcohol

The LOX pathway is initiated by the oxygenation of polyunsaturated fatty acids. In the context of C8 volatile production, the likely substrate is linoleic acid (a C18 fatty acid).

  • Step 1: Lipoxygenase (LOX) Action: The enzyme lipoxygenase introduces a hydroperoxy group onto the fatty acid backbone. Depending on the specific LOX isoform, this can occur at different positions.

  • Step 2: Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxy fatty acid is then cleaved by another enzyme, hydroperoxide lyase (HPL). The specificity of HPL is critical in determining the chain length of the resulting volatile aldehyde.[14][15][16][17] It is hypothesized that a specific HPL cleaves the C18 hydroperoxide to yield an 8-carbon aldehyde.

  • Step 3: Reduction to Alcohol: The newly formed C8 aldehyde, likely trans-2-octenal, is then reduced to its corresponding alcohol, trans-2-octen-1-ol, by the action of alcohol dehydrogenase (ADH).

Stage 2: The Final Touch - Esterification by Alcohol Acyltransferase (AAT)

The final and crucial step in the formation of this compound is the esterification of trans-2-octen-1-ol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[1][13][20][21]

  • Mechanism: AATs facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to the alcohol. In the case of this compound, the acyl donor is acetyl-CoA.

  • Substrate Promiscuity: AATs are notoriously promiscuous enzymes, capable of utilizing a wide range of alcohol and acyl-CoA substrates.[20][21] This promiscuity is a key reason for the vast diversity of esters found in fruits. The presence and relative abundance of different alcohols and acyl-CoAs, coupled with the specific kinetics of the AATs present in the fruit tissue, ultimately determine the final ester profile.[22]

The following diagram, rendered in DOT language, illustrates the proposed biosynthetic pathway.

Biosynthesis_of_trans_2_Octen_1_yl_acetate FattyAcid Linoleic Acid (C18) Hydroperoxy Hydroperoxy Linoleic Acid FattyAcid->Hydroperoxy Lipoxygenase (LOX) Aldehyde trans-2-Octenal (C8) Hydroperoxy->Aldehyde Hydroperoxide Lyase (HPL) Alcohol trans-2-Octen-1-ol (C8) Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) Ester This compound Alcohol->Ester AcetylCoA Acetyl-CoA AcetylCoA->Ester Alcohol Acyltransferase (AAT)

Caption: Proposed biosynthetic pathway of this compound in fruits.

III. Analytical Methodologies: Isolating and Quantifying the Essence

The accurate identification and quantification of this compound in complex fruit matrices require sophisticated analytical techniques. The method of choice for volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[4][8][23][24] This approach offers high sensitivity, selectivity, and minimizes sample preparation, thereby reducing the risk of analyte loss or degradation.

Rationale for Method Selection

The selection of HS-SPME-GC-MS is underpinned by several key principles:

  • Expertise & Experience: This technique is the gold standard in flavor and fragrance analysis. The headspace sampling approach is ideal for volatile compounds as it analyzes the vapor phase in equilibrium with the sample, closely mimicking the process of aroma perception.

  • Trustworthiness: The combination of gas chromatography for separation and mass spectrometry for identification provides a high degree of confidence in the results. The mass spectrum of a compound serves as a chemical "fingerprint," allowing for unambiguous identification.

  • Authoritative Grounding: Numerous validated methods for the analysis of fruit volatiles using HS-SPME-GC-MS have been published in peer-reviewed scientific literature, establishing a strong foundation for its application.[4][8][23]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical workflow for the analysis of this compound in a fruit sample.

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit tissue. Causality: Homogenization ensures a representative sample and increases the surface area for volatile release.
  • Transfer an exact aliquot of the homogenate to a headspace vial.
  • Add a saturated solution of sodium chloride. Causality: The addition of salt increases the ionic strength of the aqueous phase, which "salts out" the volatile organic compounds, increasing their concentration in the headspace and thus enhancing sensitivity.
  • Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not naturally present in the fruit). Causality: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.
  • Seal the vial immediately with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a temperature-controlled autosampler.
  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set period. Causality: Equilibration allows the volatiles to partition between the sample and the headspace, reaching a state of equilibrium.
  • Expose the SPME fiber to the headspace for a defined time. The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles. Causality: The SPME fiber, with its specific coating, adsorbs the volatile compounds from the headspace, concentrating them for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the analytes from the SPME fiber in the hot GC injection port.
  • Separate the volatile compounds on a capillary column (e.g., a DB-WAX or DB-5 column). The temperature of the GC oven is programmed to ramp up over time. Causality: The GC column separates the different volatile compounds based on their boiling points and interactions with the stationary phase of the column.
  • Detect and identify the separated compounds using a mass spectrometer. The MS is typically operated in electron ionization (EI) mode.
  • Quantify this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with authentic standards.

The following diagram provides a visual representation of this analytical workflow.

Analytical_Workflow Start Fruit Sample Homogenize Homogenization Start->Homogenize Vial Transfer to Headspace Vial (add NaCl and Internal Standard) Homogenize->Vial SPME HS-SPME (Equilibration and Extraction) Vial->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data Result Concentration of This compound Data->Result

Caption: Analytical workflow for the quantification of this compound.

IV. Concluding Remarks and Future Perspectives

This compound, while often present in trace amounts, is a significant contributor to the nuanced and desirable aromas of many fruits. Its biosynthesis via the lipoxygenase pathway highlights the elegant and efficient manner in which plants can generate a vast array of signaling and flavor molecules from common precursors. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust framework for its detection and quantification, enabling deeper insights into its role in fruit quality and plant biology.

Future research in this area will likely focus on several key aspects:

  • Quantitative Profiling: More extensive studies are needed to quantify the concentration of this compound across a wider range of fruit cultivars and at different stages of ripening. This will provide a more complete picture of its distribution and importance.

  • Biosynthetic Elucidation: While the LOX pathway is the most probable route, the specific enzymes (LOX, HPL, ADH, and AAT isoforms) responsible for the synthesis of C8 compounds in different fruits remain to be definitively identified and characterized. Stable isotope labeling studies could be instrumental in confirming the metabolic flux through this pathway.[25][26][27][28]

  • Genetic Regulation: Understanding the genetic regulation of the biosynthetic pathway could open up new avenues for breeding fruit varieties with enhanced or novel aroma profiles.

By continuing to unravel the complexities of molecules like this compound, we not only deepen our appreciation for the natural world but also gain valuable tools for the advancement of food science, agriculture, and biotechnology.

V. References

  • (2021). Eight-carbon volatiles-prominent fungal and plant interaction compounds. [Source details not fully available][Link]

  • Beaudry, R., et al. (2015). De Novo Fatty Acid Biosynthesis Contributes to Ester Formation in Some, but not All, Fruits. ResearchGate. [Link]

  • (2021). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Frontiers in Plant Science. [Link]

  • (2019). Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles. Journal of Agricultural and Food Chemistry. [Link]

  • (2022). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception in. Journal of the American Society for Horticultural Science. [Link]

  • (2015). C8 volatiles (C8-VOCs) explain a substantial percentage of the... ResearchGate. [Link]

  • (2022). Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate. MDPI. [Link]

  • Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology. [Link]

  • (2021). In vivo characterization of various alcohol acyltransferases for... ResearchGate. [Link]

  • (2018). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. MDPI. [Link]

  • (2015). Volatile organic compounds as non-invasive markers for plant phenotyping. Journal of Experimental Botany. [Link]

  • Souleyre, E. J., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. PubMed. [Link]

  • (2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Plant Physiology. [Link]

  • (2021). Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules. [Link]

  • (2019). Aroma Volatile Compounds Profile of Melon (Cucumis melo L.) cv. Gama Melon Parfum. ResearchGate. [Link]

  • (2019). BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS. [Source details not fully available][Link]

  • (2023). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry. [Link]

  • Pérez, A. G., et al. (1999). Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits. Journal of Agricultural and Food Chemistry. [Link]

  • (2012). Advances in Fruit Aroma Volatile Research. Molecules. [Link]

  • (2021). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. Horticulture Research. [Link]

  • (1983). Decadienoate Ester Concentrations in Pear Cultivars and Seedlings with Bartlett-like Aroma. ResearchGate. [Link]

  • (2016). Biosynthesis and Regulation of Fruit Volatiles. Taylor & Francis eBooks. [Link]

  • (2023). Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses. Postharvest Biology and Technology. [Link]

  • (2009). In Vivo Stable Isotope Labeling of Fruit Flies Reveals Post-transcriptional Regulation in the Maternal-to-zygotic Transition. Molecular & Cellular Proteomics. [Link]

  • (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. [Link]

  • (2024). A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects. MDPI. [Link]

  • (2003). Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus. ResearchGate. [Link]

  • (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. PubMed. [Link]

  • (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts. [Link]

  • (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. Analytical and Bioanalytical Chemistry. [Link]

  • (2022). Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. Frontiers in Plant Science. [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. The Good Scents Company. [Link]

  • (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology. [Link]

  • (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods. [Link]

  • (2023). HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. MDPI. [Link]

  • (2020). analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

  • (2023). Phenylphenalenones Accumulate in Plant Tissues of Two Banana Cultivars in Response to Herbivory by the Banana Weevil and Banana Stem Weevil. MDPI. [Link]

  • (2023). Phenylphenalenones Accumulate in Plant Tissues of Two Banana Cultivars in Response to Herbivory by the Banana Weevil and Banana Stem Weevil. PubMed. [Link]

  • (2009). Analysis of honeydew melon (Cucumis melo var. inodorus) flavour and GC–MS/MS identification of (E,Z)‐2,6‐nonadienyl acetate. ResearchGate. [Link]

  • (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. SciSpace. [Link]

Sources

The Biosynthesis of trans-2-Octen-1-yl Acetate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthesis of a Key Plant Volatile

trans-2-Octen-1-yl acetate is a volatile organic compound (VOC) that contributes to the characteristic aroma of many plants and plays a significant role in their interactions with the environment. As a member of the C8 family of plant volatiles, it is involved in defense signaling against pathogens and herbivores.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the core enzymatic pathway, detail key experimental protocols for its study, and provide insights into the scientific rationale behind these methodologies.

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade responsible for the production of a wide array of fatty acid-derived volatiles, most notably the C6 "green leaf volatiles" (GLVs).[3][4][5] While the LOX pathway is most commonly associated with C6 compounds, evidence from fungal metabolism and emerging plant studies indicates its adaptability for the production of C8 volatiles.[1] This guide will illuminate this pathway, from the initial lipid precursors to the final esterification step, providing a robust framework for its investigation.

The Lipoxygenase (LOX) Pathway: A Central Hub for Volatile Synthesis

The formation of this compound is a multi-step enzymatic process that is typically initiated in response to tissue damage, such as from herbivory or pathogen attack.[2][6] This rapid response mechanism leads to the release of a blend of volatile compounds that can act as direct defenses or as signals to attract natural enemies of the attacking organism. The core pathway can be dissected into five key stages:

  • Lipid Hydrolysis: The process begins with the release of polyunsaturated fatty acids (PUFAs) from chloroplast membranes. Lipases cleave these fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), making them available for subsequent enzymatic reactions.

  • Dioxygenation by Lipoxygenase (LOX): The released PUFAs are then oxygenated by lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[7] LOX enzymes exhibit positional specificity, inserting molecular oxygen at either the C-9 or C-13 position of the fatty acid chain to produce fatty acid hydroperoxides (HPODs or HPOTs).[8]

  • Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxides are swiftly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74 family).[8][9] This cleavage results in the formation of a volatile aldehyde and a corresponding oxoacid. The production of C8 volatiles is thought to arise from the cleavage of a hydroperoxide at a position that yields an eight-carbon aldehyde.

  • Reduction to an Alcohol: The resulting aldehyde, in this case, trans-2-octenal, is then reduced to its corresponding alcohol, trans-2-octen-1-ol, by an alcohol dehydrogenase (ADH). These enzymes utilize NADH or NADPH as a cofactor to facilitate the reduction.[10]

  • Esterification by Alcohol Acyltransferase (AAT): The final step in the biosynthesis of this compound is the esterification of trans-2-octen-1-ol with acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by an alcohol acyltransferase (AAT), a member of the diverse BAHD superfamily of acyltransferases.[11]

This complete biosynthetic cascade is a testament to the intricate and responsive nature of plant metabolic networks.

trans-2-Octen-1-yl_acetate_Biosynthesis Biosynthesis of this compound via the Lipoxygenase Pathway Membrane_Lipids Membrane Lipids (e.g., Linoleic Acid) Fatty_Acid_Hydroperoxide Fatty Acid Hydroperoxide Membrane_Lipids->Fatty_Acid_Hydroperoxide Lipase, LOX trans_2_Octenal trans-2-Octenal (C8 Aldehyde) Fatty_Acid_Hydroperoxide->trans_2_Octenal HPL trans_2_Octen_1_ol trans-2-Octen-1-ol (C8 Alcohol) trans_2_Octenal->trans_2_Octen_1_ol ADH trans_2_Octen_1_yl_acetate This compound trans_2_Octen_1_ol->trans_2_Octen_1_yl_acetate AAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->trans_2_Octen_1_yl_acetate AAT Lipase Lipase LOX Lipoxygenase (LOX) HPL Hydroperoxide Lyase (HPL) ADH Alcohol Dehydrogenase (ADH) AAT Alcohol Acyltransferase (AAT)

Figure 1: The proposed biosynthetic pathway of this compound in plants.

Experimental Methodologies for Pathway Elucidation

The investigation of the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for two key experimental workflows: the analysis of plant volatiles and the characterization of the final enzyme in the pathway, alcohol acyltransferase.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of Plant Volatiles

This protocol provides a robust method for the extraction and identification of volatile compounds, including this compound, from plant tissues.

Objective: To identify and quantify the volatile compounds emitted from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., 2-octanol)

Procedure:

  • Sample Preparation:

    • Excise a precise amount of plant tissue (e.g., 100 mg fresh weight) and place it into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of an internal standard to the vial.

    • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Headspace Volatile Extraction (HS-SPME):

    • Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Manually or using an autosampler, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle after extraction.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS.

    • Desorb the volatiles from the fiber at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

    • Quantify the target compounds by comparing their peak areas to the peak area of the internal standard.

HS-SPME_GC-MS_Workflow Workflow for Plant Volatile Analysis Sample_Prep 1. Sample Preparation (Plant tissue in vial) HS_Equilibration 2. Headspace Equilibration (Incubation) Sample_Prep->HS_Equilibration SPME_Extraction 3. SPME Extraction (Fiber exposure) HS_Equilibration->SPME_Extraction GC_MS_Analysis 4. GC-MS Analysis (Desorption & Separation) SPME_Extraction->GC_MS_Analysis Data_Analysis 5. Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Figure 2: A simplified workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Protocol 2: Heterologous Expression and Enzymatic Characterization of a Plant Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent characterization of the purified enzyme's activity with trans-2-octen-1-ol.

Objective: To confirm the function of a candidate AAT gene and determine its kinetic parameters for the synthesis of this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • Candidate AAT cDNA

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Buffer solutions (lysis, wash, elution)

  • trans-2-Octen-1-ol

  • Acetyl-CoA

  • GC-MS for product analysis

Procedure:

  • Cloning and Expression:

    • Clone the full-length coding sequence of the candidate AAT gene into the expression vector.

    • Transform the expression construct into the E. coli expression strain.

    • Grow a culture of the transformed cells to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged AAT protein with elution buffer containing imidazole.

    • Verify the purity of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of the purified AAT enzyme, trans-2-octen-1-ol (e.g., 1 mM), and acetyl-CoA (e.g., 0.5 mM).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a solvent (e.g., hexane) to extract the formed ester.

    • Analyze the organic phase by GC-MS to identify and quantify the this compound product.

  • Kinetic Analysis:

    • To determine the Michaelis-Menten kinetics, perform a series of enzyme assays with varying concentrations of one substrate (e.g., trans-2-octen-1-ol) while keeping the other substrate (acetyl-CoA) at a saturating concentration.

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data and Substrate Specificity

EnzymePlant SourceSubstrate(s)Product(s)Reference
PaAAT1Apricot (Prunus armeniaca)Hexenol, (E)-2-hexenol, (Z)-3-hexenolHexenyl acetate, (E)-2-hexenyl acetate, (Z)-3-hexenyl acetate[11]
SAATStrawberry (Fragaria x ananassa)Various alcohols and acyl-CoAsA variety of esters[12]
BEBTClarkia breweriBenzyl alcohol, other alcoholsBenzylbenzoate, other esters[13]

Table 1: Examples of characterized plant alcohol acyltransferases and their substrate preferences.

The data in Table 1 illustrates the promiscuous nature of many AATs, which supports the hypothesis that an AAT exists in certain plants with the capacity to efficiently catalyze the formation of this compound from trans-2-octen-1-ol.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that govern plant-environment interactions. While the general framework of the lipoxygenase pathway provides a strong foundation for understanding its formation, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the production of C8 volatiles. The characterization of the specific LOX, HPL, ADH, and AAT enzymes that contribute to the C8 volatile profile in different plant species will be crucial for a complete understanding of this pathway. The protocols and information presented in this guide provide a solid starting point for researchers aiming to unravel the complexities of this compound biosynthesis and its role in plant biology. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the metabolic engineering of plant aromas and defense compounds.

References

  • D'Auria, J. C., Pichersky, E., & Schaub, A. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. Plant Physiology, 130(1), 466–476. [Link]

  • Dudareva, N., Negre, F., Nagegowda, D. A., & Orlova, I. (2006). Plant volatiles: recent advances and future perspectives. Critical reviews in plant sciences, 25(5), 417-440.
  • Gong, C., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 778338. [Link]

  • Kishimoto, K., et al. (2021). Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling. Plant, Cell & Environment, 44(1), 263-275. [Link]

  • Layton, D. S., & Trinh, C. T. (2014). Engineering of a high-throughput platform for probing the specificities of alcohol acyltransferases for designer ester biosynthesis. Biotechnology and bioengineering, 111(11), 2146-2155.
  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current opinion in plant biology, 9(3), 274-280.
  • Pérez, A. G., et al. (2002). Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. Journal of agricultural and food chemistry, 50(12), 3469-3474. [Link]

  • Pichersky, E., Noel, J. P., & Dudareva, N. (2006). Biosynthesis of plant volatiles: nature's diversity and ingenuity. Science, 311(5762), 808-811.
  • Rowe, H. C., et al. (2010). The plant fatty acyl reductases. The Plant Journal, 63(3), 447-458.
  • Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.
  • Sharifi, R., et al. (2018). The role of volatiles in plant communication. Plant, Cell & Environment, 41(9), 1969-1983. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Vancanneyt, G., et al. (2001). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. Proceedings of the National Academy of Sciences, 98(14), 8139-8144. [Link]

  • van der Fits, L., & Memelink, J. (2000). ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism. Science, 289(5477), 295-297.
  • Yang, T., et al. (2022). Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis). Journal of Agricultural and Food Chemistry, 70(7), 2356-2366. [Link]

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Spectroscopic Blueprint of trans-2-Octen-1-yl Acetate: A Guide for Analytical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of trans-2-Octen-1-yl acetate (CAS No. 3913-80-2), a molecule of significant interest in the flavor, fragrance, and chemical ecology sectors. As a compound whose identity and purity are critical for its application, a thorough understanding of its spectral characteristics is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers, quality control analysts, and drug development professionals.

While (E)-2-octenyl acetate is a well-characterized compound referenced in numerous contexts, including as a component of insect pheromones and as a food additive, its primary spectral data is not consolidated in publicly accessible databases.[1][2] Therefore, this guide presents a detailed analysis based on established spectroscopic principles and predicted data, providing a reliable blueprint for its identification and characterization.

Molecular Structure and Spectroscopic Implications

This compound is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[3] Its structure contains three key features that dictate its spectroscopic behavior:

  • An Acetate Ester Group: This group provides a strong carbonyl (C=O) signal in the infrared spectrum, a characteristic acetyl methyl singlet in ¹H NMR, and predictable fragmentation patterns in mass spectrometry.

  • A trans-Disubstituted Double Bond: The C=C bond and its associated vinylic protons generate distinct signals in IR and NMR spectroscopy. The trans configuration is confirmed by a large coupling constant between the vinylic protons in the ¹H NMR spectrum and a characteristic out-of-plane bending vibration in the IR spectrum.

  • An n-Pentyl Alkyl Chain: This saturated hydrocarbon tail contributes a series of overlapping signals in the upfield region of the NMR spectra and a typical pattern of fragmentation in the mass spectrum.

Understanding these structural components is the foundation for interpreting the data presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a sample of this compound, analysis would typically be conducted in a deuterated solvent such as chloroform (CDCl₃).

Rationale for NMR Experimental Design

The choice of CDCl₃ as a solvent is based on its excellent solubilizing power for moderately polar esters and its relatively clean spectral window, with a single residual solvent peak at 7.26 ppm in ¹H NMR and a triplet at 77.16 ppm in ¹³C NMR. A standard 5 mm NMR tube with a sample concentration of 10-20 mg/mL is sufficient for obtaining high-quality spectra on a modern 400 MHz or 500 MHz spectrometer. Proton (¹H) NMR provides information on the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 15 mg of this compound directly into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm and a larger number of scans (e.g., 512-1024) are necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The following table details the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H8 (CH₃-CH₂-)0.89Triplet (t)~7.13H
H5, H6, H7 (-CH₂-)1.28-1.35Multiplet (m)-6H
H4 (-CH₂-C=C)2.05Quartet (q)~7.02H
H10 (CH₃-C=O)2.06Singlet (s)-3H
H1 (-O-CH₂-C=C)4.58Doublet (d)~6.62H
H3 (=CH-CH₂-O-)5.55Doublet of Triplets (dt)J(H3-H2) ≈ 15.4, J(H3-H4) ≈ 7.01H
H2 (CH=CH-CH₂-O-)5.75Doublet of Triplets (dt)J(H2-H3) ≈ 15.4, J(H2-H1) ≈ 6.61H

Interpretation of ¹H NMR Data:

  • The acetyl methyl protons (H10) appear as a sharp singlet at ~2.06 ppm, a classic signature of an acetate group.

  • The allylic protons on C1 are deshielded by the adjacent ester oxygen, shifting them downfield to ~4.58 ppm. They appear as a doublet due to coupling with the vinylic proton H2.

  • The vinylic protons (H2 and H3) are the most diagnostic feature. They appear between 5.5 and 5.8 ppm. The large coupling constant of ~15.4 Hz between them is definitive proof of a trans geometry .

  • The alkyl chain protons (H4-H8) appear in the typical upfield region, with the terminal methyl group (H8) showing a characteristic triplet.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted δ (ppm)
C814.0
C1021.0
C722.5
C628.9
C531.3
C432.2
C165.2
C2124.1
C3137.5
C9 (C=O)170.9

Interpretation of ¹³C NMR Data:

  • The ester carbonyl carbon (C9) is found far downfield at ~170.9 ppm.

  • The two vinylic carbons (C2 and C3) are observed in the 124-138 ppm range.

  • The allylic carbon attached to oxygen (C1) is located at ~65.2 ppm.

  • The remaining saturated carbons of the alkyl chain and the acetate methyl appear in the upfield region (< 35 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~15 mg of This compound B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Insert into Spectrometer & Shim C->D E Acquire 1H Spectrum (16 scans) D->E F Acquire 13C Spectrum (1024 scans) D->F G Fourier Transform & Phase Correction E->G F->G H Integration & Peak Picking G->H I Assign Signals to Structure H->I J J I->J Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The analysis of this compound would typically be performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Rationale for IR Experimental Design

ATR-FTIR is the method of choice because it requires minimal sample preparation (a single drop is sufficient), is non-destructive, and provides high-quality, reproducible spectra. The diamond crystal of the ATR accessory is durable and chemically inert, making it suitable for a wide range of organic compounds.

Experimental Protocol: IR Analysis
  • Background Scan: Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place one drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a spectrum with an excellent signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Expected IR Absorption Bands

The following table summarizes the key diagnostic absorption bands expected in the IR spectrum.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Reference
3020 - 3100C-H StretchVinylic (=C-H)Medium[4][5]
2850 - 2960C-H StretchAlkane (-CH₂, -CH₃)Strong[5]
1715 - 1730C=O Stretchα,β-Unsaturated EsterStrong, Sharp[3][4]
1660 - 1680C=C StretchAlkeneMedium-Weak[6]
1200 - 1250C-O StretchEster (acyl-oxygen)Strong[4]
~965=C-H Bendtrans-Alkene (out-of-plane)Strong, Sharp[6]

Interpretation of IR Data:

  • The most prominent peak will be the strong, sharp C=O stretch around 1720 cm⁻¹ . Its position, slightly lower than a saturated ester (~1740 cm⁻¹), is due to conjugation with the C=C double bond, which lowers the energy of the carbonyl stretch.[3][4]

  • The presence of a vinylic C-H stretch just above 3000 cm⁻¹ confirms the alkene group.

  • A very sharp and strong band around 965 cm⁻¹ is highly diagnostic for the out-of-plane bending of a trans-disubstituted double bond .[6] Its presence is a key confirmation of the stereochemistry.

  • A strong band in the 1200-1250 cm⁻¹ region corresponds to the C-O stretching of the ester linkage.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply 1 Drop of Liquid Sample B->C D Acquire Sample Spectrum (32 Scans) C->D E Identify Diagnostic Peaks (C=O, C=C, =C-H) D->E F Functional Group Confirmation E->F

Caption: Standard operating procedure for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which offers clues to its structure. Electron Ionization (EI) is the most common technique for a volatile compound like this compound.

Rationale for MS Experimental Design

EI-MS at a standard ionizing energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to library data. The high energy of this technique reliably breaks the molecule into characteristic fragments. The sample can be introduced via direct injection or, more commonly, through a Gas Chromatography (GC) system, which provides separation and purification prior to MS analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a 70 eV electron ionization source.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak.

Expected Mass Spectrum Fragmentation
m/z (Mass/Charge) Proposed Fragment Identity Fragmentation Mechanism
170[C₁₀H₁₈O₂]⁺Molecular Ion (M⁺)
110[C₈H₁₄]⁺Loss of acetic acid (CH₃COOH)
68[C₅H₈]⁺Allylic cleavage and rearrangement
43[CH₃CO]⁺α-cleavage of the ester; Acylium ion

Interpretation of MS Data:

  • The molecular ion peak (M⁺) should be observed at m/z 170 , confirming the molecular weight.

  • A very common fragmentation pathway for esters is the loss of the acid as a neutral molecule. Here, the loss of acetic acid (60 Da) would result in a fragment at m/z 110 .

  • The most dominant peak in the spectrum, the base peak, is often the acylium ion, [CH₃CO]⁺, at m/z 43 . This is a highly stable ion and a hallmark of acetate esters.[7]

  • Cleavage of the allylic C-O bond would produce an octenyl cation, [C₈H₁₅]⁺, at m/z 111. However, further fragmentation of the hydrocarbon chain is expected. A fragment at m/z 68 is also commonly observed in the mass spectra of related octenyl compounds.

MS_Workflow cluster_ms GC-MS Analysis cluster_analysis Spectral Interpretation A Inject Dilute Sample into GC-MS B Chromatographic Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Identify Molecular Ion Peak (m/z 170) D->E F Analyze Fragment Ions (e.g., m/z 43, 110) E->F G Propose Fragmentation Pathways F->G H H G->H Confirm Molecular Structure

Caption: Workflow for structural analysis by GC-MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling similar organic esters should be followed. These compounds are typically combustible liquids and may cause skin and eye irritation.

  • Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental chemical principles allow for the confident identification of a molecule. The combination of NMR, IR, and MS provides a unique fingerprint. The trans-vinylic protons in ¹H NMR, the C=O and =C-H out-of-plane bending bands in IR, and the characteristic acylium ion fragment in MS create a self-validating system of data that, when taken together, unambiguously confirms the structure and stereochemistry of the molecule. This guide provides the analytical framework necessary for researchers to confidently identify and utilize this compound in their work.

References

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Compendium of food additive specifications. FAO JECFA Monographs 1. Retrieved from [Link]

  • Metabolomics Standard. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (2024). C-NMR Spectra of cis-Polymyrcene and cis-Polyfarnesene. Retrieved from [Link]

  • European Patent Office. (2005). EP 229: Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Compendium of food additive specifications. Retrieved from [Link]

  • Guarino, S. (n.d.). Salvatore GUARINO | Researcher | Italian National Research Council, Rome | CNR | IBBR | Research profile. ResearchGate. Retrieved from [Link]

  • INCHEM. (2008). Evaluation of certain food additives. WHO Technical Report Series, No. 952. Retrieved from [Link]

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Introduction: Understanding trans-2-Octen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of trans-2-Octen-1-yl Acetate

This compound (CAS No: 3913-80-2) is an ester of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] Characterized by its fresh, green, and fruity aroma reminiscent of pear and melon, this C10 ester plays a crucial role in the formulation of a wide array of consumer and therapeutic products.[1][2] Its molecular structure, featuring a ten-carbon backbone with a trans-configured double bond and an acetate functional group, dictates its physicochemical properties.

A comprehensive understanding of the solubility and stability of this compound is paramount for research, development, and quality control. These parameters directly influence its performance, shelf-life, and sensory integrity within a final formulation. This guide provides a detailed examination of these core characteristics, offering field-proven insights and methodologies for scientists and developers.

Part 1: The Solubility Profile

The solubility of an active or functional ingredient is a critical first step in formulation development, dictating the choice of solvent systems and the physical form of the final product (e.g., solution, emulsion, or suspension).[3]

Theoretical Framework: A Structural Perspective

The solubility of this compound is a direct consequence of its molecular architecture. It possesses a polar ester head (-O-C=O) and a long, nonpolar ten-carbon tail (C10H17-).

  • Polarity and Lipophilicity: The long alkyl chain renders the molecule predominantly lipophilic (fat-loving) and hydrophobic (water-fearing). This is quantitatively expressed by its estimated LogP (octanol-water partition coefficient) of approximately 3.6 to 3.8, indicating a strong preference for nonpolar environments over aqueous ones.[4][5]

  • "Like Dissolves Like": The governing principle of solubility dictates that substances dissolve best in solvents of similar polarity. Therefore, this compound is expected to exhibit poor solubility in highly polar solvents like water and high solubility in nonpolar organic solvents and lipids.

Quantitative Solubility Data

The solubility of this compound has been characterized in various solvents. The data underscores its hydrophobic nature.

Solvent SystemSolubility DescriptionQuantitative Data (if available)Reference(s)
WaterInsoluble52.1 mg/L @ 25 °C (estimated)[1][2][5][6]
EthanolSolubleMiscible[2][7]
Fats / Fixed OilsSolubleMiscible[6][8]
Other Organic SolventsSolubleMiscible in most organic solvents[8]
Experimental Protocol: Determination of Solubility

A robust and reproducible method is essential for determining solubility in novel solvent systems or complex formulations. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or GC system with a suitable detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Standards: Prepare a series of calibrated standard solutions of this compound in a solvent in which it is freely soluble (e.g., ethanol) for analytical quantification.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is critical to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume or mass of the test solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is self-validating; extending the time should not result in a higher measured solubility.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved material settle. Centrifuge the vials at high speed to ensure complete separation of the solid/excess liquid phase from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).

  • Quantification: Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100g based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock 1. Prepare Analytical Standards prep_sample 2. Add Excess Solute to Vial add_solvent 3. Add Known Volume of Solvent prep_sample->add_solvent equilibrate 4. Equilibrate (e.g., 24-48h at 25°C) add_solvent->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate analyze 6. Dilute & Analyze Supernatant (HPLC/GC) separate->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

Part 2: The Stability Profile

The stability of a fragrance or flavor molecule is its ability to resist chemical change over time and under various environmental conditions.[9] Degradation can lead to loss of potency, altered sensory characteristics, and the formation of undesirable byproducts.

Key Factors Influencing Stability

Several factors can compromise the integrity of this compound:

  • Hydrolysis: As an ester, it is susceptible to hydrolysis, particularly in the presence of water and catalyzed by acids or bases.

  • Oxidation: The carbon-carbon double bond is a potential site for oxidation by atmospheric oxygen or other oxidizing agents.[10]

  • Thermal Stress: High temperatures can accelerate degradation reactions.[9]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradative chemical reactions.[9]

Mechanisms of Degradation

1. Hydrolytic Degradation: Ester hydrolysis is a primary degradation pathway in aqueous or hydro-alcoholic formulations. The reaction cleaves the ester bond to yield trans-2-octen-1-ol and acetic acid. This process can be significantly accelerated at pH values outside the neutral range (pH < 4 or pH > 8). The consequence is a shift in aroma from the fruity note of the parent ester to the fatty, green notes of the resulting alcohol, altering the intended sensory profile.

G reactant This compound products trans-2-Octen-1-ol + Acetic Acid reactant->products H₂O (Acid or Base Catalyst)

Caption: Primary Hydrolysis Pathway.

2. Oxidative Degradation: The unsaturated nature of this compound makes it susceptible to atmospheric oxidation. Predictive models indicate a rapid reaction with atmospheric hydroxyl radicals and ozone, with calculated half-lives of only a few hours under atmospheric conditions.[11] In a formulated product, this can manifest as a slower process leading to the formation of various oxidation products, including aldehydes, ketones, or epoxides, which can introduce off-notes. The use of antioxidants (e.g., tocopherol, BHT) and oxygen-impermeable packaging can mitigate this degradation.

3. Thermal and Photodegradation: The flash point of this compound is approximately 85 °C (185 °F), which serves as a practical upper limit for handling and short-term processing to avoid rapid degradation or safety hazards.[1] Long-term storage at elevated temperatures will accelerate both hydrolysis and oxidation.[9] Similarly, exposure to UV light can promote the formation of free radicals, initiating chain reactions that degrade the molecule.[9] Therefore, protection from heat and light is a critical aspect of ensuring its shelf-life.

Experimental Protocol: Accelerated Stability Testing

This protocol provides a framework for assessing the stability of this compound in a representative product base under accelerated conditions to predict its long-term shelf-life.

Objective: To evaluate the degradation rate of this compound under stress conditions (heat, light) over time.

Materials:

  • This compound

  • Product base/matrix (e.g., hydro-alcoholic solution, cream, beverage)

  • Stability chambers (temperature/humidity controlled)

  • Photostability chamber with controlled UV/Vis light source

  • Appropriate sample containers (e.g., glass vials, final product packaging)

  • HPLC or GC system for quantification

Methodology:

  • Sample Preparation: Prepare several batches of the final formulation containing a known concentration of this compound.

  • Initial Analysis (T=0): Immediately analyze a subset of samples to establish the initial concentration and purity of the analyte. This serves as the baseline.

  • Storage Conditions: Distribute the remaining samples into different stability chambers:

    • Accelerated Thermal: 40 °C / 75% RH (typical for accelerated testing).

    • Photostability: Expose samples to a standardized light source (e.g., ICH Q1B option) for a defined period.

    • Control: Store samples under recommended long-term conditions (e.g., 25 °C / 60% RH) and protected from light.

  • Time Points: Pull samples from each chamber at predetermined intervals (e.g., T=0, 1 month, 2 months, 3 months for an accelerated study).

  • Sample Analysis: At each time point, analyze the samples for:

    • Assay: Quantify the remaining percentage of this compound using a validated HPLC or GC method.

    • Degradation Products: Use a suitable chromatographic method (e.g., GC-MS) to identify and, if possible, quantify any significant degradation products.

    • Physical Properties: Observe any changes in appearance, color, or pH.

    • Sensory Evaluation: Conduct olfactory assessments to detect any changes in aroma profile.

  • Data Analysis: Plot the percentage of remaining this compound versus time for each storage condition. This data can be used to model the degradation kinetics and estimate the product's shelf-life.

G cluster_storage 3. Distribute & Store Samples cluster_analysis 5. Analyze Pulled Samples start 1. Prepare Formulated Samples t0 2. Analyze T=0 Samples (Baseline) start->t0 storage_accel Accelerated Temp (e.g., 40°C) t0->storage_accel storage_photo Photostability Chamber (UV/Vis) t0->storage_photo storage_control Control (e.g., 25°C, Dark) t0->storage_control pull 4. Pull Samples at Time Points (1, 2, 3 mo) storage_accel->pull storage_photo->pull storage_control->pull assay Assay (% Remaining) pull->assay degradants Degradation Products pull->degradants physical Physical Changes pull->physical end_node 6. Analyze Data & Estimate Shelf-Life assay->end_node degradants->end_node physical->end_node

Caption: Workflow for Accelerated Stability Testing.

Conclusion and Formulation Insights

The physicochemical profile of this compound is defined by its high lipophilicity and susceptibility to common degradation pathways for unsaturated esters. For researchers and formulators, this translates into several key considerations:

  • Solvent System Design: For aqueous-based products, co-solvents (like ethanol), surfactants, or emulsification systems are necessary to achieve a stable and homogenous formulation. In lipid-based or anhydrous organic systems, it exhibits excellent solubility.

  • pH Control: Maintaining a pH as close to neutral as possible is crucial for minimizing hydrolytic degradation in any formulation containing water.

  • Protection from Environmental Factors: To ensure stability and preserve the intended sensory profile, formulations should be protected from light through opaque or UV-coated packaging. Storage at controlled room temperature, away from heat sources, is recommended.

  • Oxidative Stability: For products with a long shelf-life or high exposure to air, the inclusion of an appropriate antioxidant system should be strongly considered.

By understanding these core solubility and stability characteristics and implementing robust testing protocols, developers can effectively harness the desirable sensory properties of this compound to create high-quality, stable, and reliable products.

References

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  • Fragrance Stability - Orchadia Solutions. (n.d.).
  • Ester Solubility and Preparation Lab Report. (n.d.). Scribd. Retrieved from [Link]

  • (E)-2-octen-1-yl acetate, 3913-80-2 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Octyl Acetate - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CHEM254 Wednesday Experiment 7 Esters. (n.d.).
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  • trans-2-Octen-1-AL FCC (BRI #352) - Bedoukian Research. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. (2010, June 7). AIP Publishing. Retrieved from [Link]

  • (E)-2-hexen-1-yl acetate trans-2-hexenyl acetate - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Reactivity and stability of selected flavor compounds. (2015, March). ResearchGate. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

  • 2-octenyl acetate, 2371-13-3 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • (E)-2-octen-1-yl acetate | CAS#:3913-80-2 | Chemsrc. (2025, August 27). Retrieved from [Link]

  • EPI System Information for (E)-2-octen-1-yl acetate 3913-80-2 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • (E)-2-octenal, 2548-87-0 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • (E)-2-octen-1-ol, 18409-17-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. (2019, June 24).
  • (E)-2-octen-1-yl butyrate, 84642-60-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • octyl acetate, 112-14-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • 1-octen-3-yl acetate, 2442-10-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Kinetic and Products Study of the Atmospheric Degradation of trans-2-Hexenal with Cl Atoms. (2022, September 27). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Thermal behavior of ethylene/1-octene copolymer fractions at high temperatures: Effect of hexyl branch content. (2025, July 11). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Olfactory Properties of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

trans-2-Octen-1-yl acetate is a significant contributor to the aroma of numerous fruits and a valued ingredient in the flavor and fragrance industry. Its characteristic fresh, green, and fruity notes are reminiscent of pear, apple, and melon. This technical guide provides a comprehensive overview of the olfactory properties of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's odor profile, its natural prevalence, and methodologies for its sensory and analytical evaluation. Furthermore, it explores its synthesis, both chemical and biocatalytic, and discusses its potential metabolic fate, offering a holistic understanding of this important aroma compound.

Introduction: The Chemical and Sensory Landscape of this compound

This compound, an unsaturated ester, plays a crucial role in the sensory perception of a wide variety of natural products. Its chemical structure, characterized by an eight-carbon chain with a double bond at the second position and an acetate functional group, gives rise to its distinctive and desirable aroma. This compound is a key component of the "green notes" found in many fruits and vegetables, contributing to the sensation of freshness and ripeness.[1] In the flavor and fragrance industry, it is utilized to impart or enhance apple, pear, melon, and other tropical fruit profiles in a range of consumer products.[1][2] Understanding the nuanced olfactory properties of this compound is paramount for its effective application and for the development of novel flavors and fragrances.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [3]
CAS Number 3913-80-2[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 65 °C @ 5.00 mm Hg[2]
Vapor Pressure 0.137 mmHg @ 25 °C (estimated)[1]
Solubility Soluble in alcohol; sparingly soluble in water (52.1 mg/L @ 25 °C, estimated)[1][2]

The Olfactory Signature: A Multifaceted Aroma Profile

The aroma of this compound is complex and multifaceted, often described with a variety of sensory descriptors. Its primary characteristic is a powerful green note, which is further nuanced by fruity and fatty undertones.

Odor Profile:

  • Primary Notes: Green, aldehydic, fruity (pear, melon, apple)[1][2]

  • Secondary Notes: Tropical, earthy, waxy, fatty[2]

Taste Profile:

  • Green, fruity, and pear-like with a fresh nuance.[2]

The perceived odor strength is considered medium, and it is recommended to be evaluated in a 10% solution or less to fully appreciate its aromatic complexity.[2]

Odor Threshold: A specific, quantified odor threshold value for this compound is not readily available in the current scientific literature. The determination of this value would be a valuable contribution to the field.

Natural Occurrence and Significance

This compound is a naturally occurring volatile compound found in a variety of fruits. Its presence and concentration contribute significantly to the characteristic aroma of these fruits.

Known Natural Sources:

  • Apples: It has been identified as a volatile compound in numerous apple cultivars, contributing to their fruity and green aroma profiles.[4][5][6][7][8][9]

  • Pears: The pear-like notes of this ester are a key component of pear aroma.[1][2]

  • Melons: Contributes to the fresh and fruity scent of melons.[1][2]

  • Bananas: Has been reported as a component of banana aroma.[1]

While its presence in these fruits is established, detailed quantitative data on the concentration ranges of this compound across different fruit varieties and stages of ripeness remains an area for further research.

Methodologies for Olfactory and Analytical Evaluation

A thorough understanding of the olfactory properties of this compound necessitates a combination of sensory and analytical techniques.

Sensory Evaluation: The Human Element

Sensory evaluation provides invaluable data on the perceived aroma and flavor of a compound. A trained sensory panel is essential for obtaining reliable and reproducible results.

Protocol for Sensory Panel Evaluation of Fruity Esters:

  • Panelist Selection and Training:

    • Recruit panelists with a demonstrated ability to discriminate between different aroma compounds.

    • Conduct training sessions using reference standards for relevant aroma descriptors (e.g., green, fruity, pear, apple, waxy). This ensures panelists have a common language to describe their perceptions.[10][11]

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate solvent (e.g., dipropylene glycol or ethanol) at various concentrations. A 10% solution is often a good starting point for initial assessment.[2]

    • Present samples in standardized, odor-free glass containers.

  • Evaluation Procedure:

    • Panelists evaluate the samples in a controlled environment with neutral lighting and no distracting odors.

    • Utilize a structured scoresheet with attribute scales for panelists to rate the intensity of each perceived aroma descriptor.

    • Employ techniques like retro-nasal evaluation to assess the flavor profile.[10]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods to determine the mean intensity ratings for each attribute and to assess panelist performance.

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Perception

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.[12][13]

Generalized GC-O Protocol for the Analysis of Fruity Esters:

  • Sample Preparation:

    • Extract volatile compounds from the sample matrix (e.g., fruit puree, flavor concentrate) using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is typically used for the separation of volatile esters.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp up to approximately 240°C.

  • Olfactometry:

    • The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port.

    • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

  • Data Analysis:

    • The olfactometry data is correlated with the mass spectrometry data to identify the compounds responsible for specific aromas.

GC_O_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography Sample Fruit Sample / Flavor Concentrate Extraction HS-SPME / Solvent Extraction Sample->Extraction Injector Injector Extraction->Injector Volatile Extract Column Capillary Column Injector->Column MS Mass Spectrometer (Identification) Column->MS Effluent Split SniffingPort Sniffing Port (Sensory Perception) Column->SniffingPort Effluent Split

Caption: A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through both traditional chemical methods and more sustainable biocatalytic routes.

Chemical Synthesis

A common method for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of trans-2-octen-1-ol with acetic acid.

Representative Chemical Synthesis Protocol:

  • Reactants:

    • trans-2-Octen-1-ol

    • Acetic anhydride (or acetyl chloride)

    • A suitable base (e.g., pyridine) or an acid catalyst (e.g., sulfuric acid)

    • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • Dissolve trans-2-octen-1-ol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add acetic anhydride and the catalyst to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Biocatalytic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder reaction conditions with high selectivity. Lipases are commonly employed for the esterification of alcohols.[14][15][16][17]

Generalized Biocatalytic Synthesis Protocol using Lipase:

  • Reactants and Biocatalyst:

    • trans-2-Octen-1-ol

    • Vinyl acetate (as the acyl donor)

    • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

    • An organic solvent (e.g., hexane or toluene)

  • Procedure:

    • Combine trans-2-octen-1-ol, vinyl acetate, and the immobilized lipase in the organic solvent in a sealed flask.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.

    • Monitor the conversion to this compound over time using gas chromatography.

  • Product Isolation:

    • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused.

    • Remove the solvent and any remaining unreacted starting materials under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography or distillation if necessary.

Synthesis_Pathways cluster_Chemical Chemical Synthesis cluster_Biocatalytic Biocatalytic Synthesis Octenol_Chem trans-2-Octen-1-ol Product_Chem This compound Octenol_Chem->Product_Chem AceticAnhydride Acetic Anhydride AceticAnhydride->Product_Chem AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Product_Chem Octenol_Bio trans-2-Octen-1-ol Product_Bio This compound Octenol_Bio->Product_Bio VinylAcetate Vinyl Acetate VinylAcetate->Product_Bio Lipase Immobilized Lipase Lipase->Product_Bio

Caption: Chemical and biocatalytic synthesis routes to this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

  • Mass Spectrometry (MS): A GC-MS spectrum for 2-octenyl acetate is available in the PubChem database (CID 12807117), which can be used for identification purposes.[3]

Potential Metabolic Pathways and Toxicological Considerations

For professionals in drug development, understanding the metabolic fate of a compound is crucial. While specific metabolic studies on this compound are limited, its metabolism can be inferred from the known pathways of similar compounds.

Likely Metabolic Fate:

  • Hydrolysis: As an ester, this compound is likely to undergo hydrolysis in vivo, catalyzed by carboxylesterases present in various tissues, including the liver and olfactory mucosa.[18] This reaction would yield trans-2-octen-1-ol and acetic acid.

  • Metabolism of Hydrolysis Products:

    • Acetic Acid: A short-chain fatty acid that can enter central metabolic pathways, such as the citric acid cycle, to be used for energy production or as a precursor for the synthesis of other molecules.[19][20][21][22]

    • trans-2-Octen-1-ol: This unsaturated alcohol would likely be further metabolized through oxidation to the corresponding aldehyde and then to the carboxylic acid, which can then undergo β-oxidation.

Toxicological Profile: this compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[2] However, as with any compound, high concentrations may cause irritation.

Conclusion and Future Directions

This compound is a vital aroma compound with a well-characterized, albeit complex, olfactory profile. Its green and fruity notes are integral to the sensory experience of many natural products and are skillfully utilized in the flavor and fragrance industry. While much is known about its qualitative aroma, this guide highlights the need for further quantitative research, particularly in determining its odor threshold and its concentration in various natural sources. The development of detailed and optimized synthesis protocols, both chemical and biocatalytic, will be crucial for its efficient and sustainable production. Furthermore, a more in-depth investigation into its metabolic pathways will provide a more complete understanding of its biological interactions. Continued research in these areas will undoubtedly enhance our ability to harness the full potential of this important aroma compound.

References

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  • (E)-2-octen-1-yl butyrate, 84642-60-4. The Good Scents Company. [Link]

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  • A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. (2021). Foods, 10(8), 1897. [Link]

  • Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. (1970). Semantic Scholar. [Link]

  • Physicochemical Attributes, Aroma Profile, and Sensory Quality of Organic Crimson Crisp Apples after Storage. (2023). Foods, 12(9), 1867. [Link]

  • Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. (2000). Journal of the Chemical Society, Perkin Transactions 2, (3), 521-526. [Link]

  • Sensory Evaluation of Character Impact Components in an Apple Model Mixture. (2002). Chemical Senses, 27(4), 339-349. [Link]

  • Evaluation of Fruit Aroma Quality: Comparison Between Gas Chromatography–Olfactometry (GC–O) and Odour Activity Value (OAV) Aroma Patterns of Strawberries. (2014). ResearchGate. [Link]

  • n-Octyl acetate. SpectraBase. [Link]

  • Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. (2021). Foods, 10(5), 1068. [Link]

  • Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. (2021). Nutrients, 13(8), 2779. [Link]

  • (E)-2-Octenyl acetate. NIST WebBook. [Link]

  • The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. (2012). ResearchGate. [Link]

  • Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14. (2020). mSphere, 5(2), e00050-20. [Link]

  • Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli. (2004). Applied and Environmental Microbiology, 70(7), 4174-4179. [Link]

  • Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate. (2021). Molecules, 26(16), 4983. [Link]

  • 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602). Human Metabolome Database. [Link]

  • (E)-2-octenal, 2548-87-0. The Good Scents Company. [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Molecules, 28(5), 2355. [Link]

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  • Gas chromatography–olfactometry in food flavour analysis. (2008). Journal of Chromatography A, 1186(1-2), 123-143. [Link]

  • Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. (2024). Foods, 13(22), 3598. [Link]

  • (E)-2-octen-1-yl acetate. Chemsrc. [Link]

  • Identification of a New Blend of Apple Volatiles Attractive to the Apple Maggot. (2005). Journal of Chemical Ecology, 31(4), 835-849. [Link]

  • Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. (2015). ResearchGate. [Link]

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  • Lipases and lipase-catalyzed esterification in non-aqueous media. (2007). ResearchGate. [Link]

  • Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses. (2023). Postharvest Biology and Technology, 201, 112356. [Link]

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trans-2-Octen-1-yl Acetate: A Volatile Organic Compound in Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Overview of Volatile Organic Compounds (VOCs) in Chemical Communication

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the natural world, they are the primary language of communication between organisms. Plants, insects, and microbes produce a vast array of VOCs to mediate critical interactions such as pollination, defense against herbivores, and mate finding. Understanding the role of specific VOCs provides a window into the intricate web of chemical ecology and offers opportunities for the development of novel and sustainable technologies in agriculture and medicine.

Introduction to trans-2-Octen-1-yl Acetate: Chemical Identity and Properties

This compound is a fatty acid-derived VOC with a characteristic fruity, green aroma.[1][2] It is a member of the "green leaf volatiles" (GLVs), a class of compounds released by plants upon tissue damage. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 3913-80-2
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance Colorless liquid
Odor Green, fatty, fruity with a fresh nuance
Boiling Point 88-89 °C at 8 mmHg
Solubility Insoluble in water; soluble in alcohol and fats
LogP 3.80

Synonyms for this compound include (E)-2-octen-1-yl acetate, trans-2-octenyl acetate, and (2E)-Oct-2-en-1-yl acetate.[3][4]

Scope and Purpose of the Guide

This technical guide provides a comprehensive overview of this compound, focusing on its role as a significant volatile organic compound in chemical ecology. It is designed for researchers, scientists, and drug development professionals who are interested in the biosynthesis, ecological functions, and potential applications of this and similar semiochemicals. The guide will delve into the biochemical pathways of its formation, its function in insect communication and plant defense, and detailed methodologies for its analysis and study.

Part 2: Biosynthesis and Natural Occurrence

The Lipoxygenase (LOX) Pathway: A Primary Source of Green Leaf Volatiles

The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to cell damage in plants.[4][5] This pathway is responsible for the production of a wide range of "green leaf volatiles" (GLVs), which are C6 and C9 aldehydes, alcohols, and their esters.[6][7] The key enzymes in this pathway are lipases, lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT).

Proposed Biosynthetic Route to this compound

While much of the research on the LOX pathway has focused on C6 compounds, the biosynthesis of C8 compounds like trans-2-octen-1-ol, the precursor to this compound, likely follows a similar route, starting from linoleic acid (a C18 fatty acid).

The proposed biosynthetic pathway is as follows:

  • Lipase Action: Upon tissue damage, lipases release polyunsaturated fatty acids, such as linoleic acid, from cell membranes.

  • Lipoxygenase (LOX) Action: LOX oxygenates linoleic acid to form a hydroperoxide.

  • Hydroperoxide Lyase (HPL) Action: HPL cleaves the hydroperoxide to produce shorter-chain aldehydes. In the case of C8 compounds, this would result in an 8-carbon aldehyde.

  • Alcohol Dehydrogenase (ADH) Action: The resulting aldehyde is then reduced by ADH to form trans-2-octen-1-ol.[8]

  • Alcohol Acyltransferase (AAT) Action: Finally, AAT catalyzes the esterification of trans-2-octen-1-ol with acetyl-CoA to produce this compound.

Biosynthesis of this compound Linoleic Acid Linoleic Acid Hydroperoxide Hydroperoxide Linoleic Acid->Hydroperoxide Lipoxygenase (LOX) trans-2-Octenal trans-2-Octenal Hydroperoxide->trans-2-Octenal Hydroperoxide Lyase (HPL) trans-2-Octen-1-ol trans-2-Octen-1-ol trans-2-Octenal->trans-2-Octen-1-ol Alcohol Dehydrogenase (ADH) This compound This compound trans-2-Octen-1-ol->this compound Alcohol Acyltransferase (AAT)

Proposed biosynthetic pathway of this compound.
Natural Occurrence in the Plant and Animal Kingdoms

This compound has been identified in a variety of natural sources. It is a known component of the aroma of bananas and is used to impart fresh apple, pear, and melon nuances to flavors and fragrances.[2][9] In the animal kingdom, it has been identified as a semiochemical in several insect species.

Part 3: Role in Chemical Ecology

Function as an Insect Pheromone: The Case of Bagrada hilaris

A significant role of this compound in chemical ecology is its function as a pheromone for the painted bug, Bagrada hilaris, a major pest of brassicaceous crops.[10][11]

Research has shown that male B. hilaris produce this compound, which acts as a sex pheromone to attract females and as an aggregation pheromone for nymphs.[12][13] Laboratory and field studies have confirmed the attractant properties of this compound.[10]

The identification of this compound as a pheromone for B. hilaris opens up possibilities for its use in integrated pest management (IPM) strategies.[14] Potential applications include its use in traps for monitoring pest populations and in mating disruption strategies to control their reproduction.

Potential Roles in Plant Defense

As a green leaf volatile, this compound is likely involved in indirect plant defense.[15] Upon herbivore attack, the release of GLVs can attract natural enemies of the herbivores, such as parasitic wasps. Further research is needed to specifically elucidate the role of this compound in these tritrophic interactions.

Olfactory Perception in Insects

Electroantennography (EAG) studies have demonstrated that the antennae of female B. hilaris are sensitive to this compound, confirming its role in olfactory communication.[10][12]

The perception of volatile compounds like this compound by insects is mediated by specific olfactory receptors (ORs) located on the antennae.[16][17] While the specific ORs that bind to this compound in B. hilaris have not yet been identified, the general mechanism involves the binding of the odorant to an OR, which triggers a conformational change and initiates a downstream signaling cascade, ultimately leading to a behavioral response.

Olfactory Signaling Pathway cluster_0 Olfactory Receptor Neuron VOC This compound OR Olfactory Receptor VOC->OR G-protein G-protein OR->G-protein Effector Effector Enzyme G-protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Behavioral_Response Behavioral_Response Action_Potential->Behavioral_Response Signal Transduction to Brain GC-MS Workflow Sample_Collection Volatile Collection Injection GC Injection Sample_Collection->Injection Separation GC Column Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Sources

The Discovery and Isolation of trans-2-Octen-1-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of trans-2-Octen-1-yl acetate, a significant volatile organic compound contributing to the aroma profile of various fruits. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. It details the historical context of its identification, modern isolation and purification techniques, and the spectroscopic methods for its structural elucidation. Furthermore, this guide presents detailed, field-proven protocols for both the extraction of the compound from a natural matrix and the synthesis of an analytical standard, ensuring a self-validating system for its identification and quantification.

Introduction

This compound ([(E)-oct-2-enyl] acetate) is an unsaturated ester that plays a crucial role in the characteristic aroma of several fruits, most notably pears.[1][2] Its organoleptic properties are described as green, fruity, and pear-like, with aldehydic and tropical nuances.[1] As a volatile organic compound (VOC), its presence and concentration are critical to the sensory perception and quality of many natural products. Understanding the methods for its discovery and isolation is fundamental for its application in the flavor and fragrance industry, as well as for its potential use as a biomarker in agricultural science.

This guide will provide a comprehensive overview of the scientific journey from the initial detection of this molecule in complex natural mixtures to its definitive identification and purification. We will delve into the causality behind the selection of specific experimental techniques, from sample preparation to final structural confirmation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing appropriate extraction and chromatographic separation methods.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 3913-80-2[1]
Appearance Colorless liquid[1]
Boiling Point 65.00 °C @ 5.00 mm Hg[1]
Refractive Index 1.4300 to 1.4360 @ 20.00 °C[1]
Specific Gravity 0.8940 to 0.9000 @ 25.00 °C[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Section 1: Discovery in Natural Sources

The discovery of this compound is intrinsically linked to the advancement of analytical techniques capable of separating and identifying volatile compounds in complex mixtures. It was not discovered in a single, isolated event, but rather through the systematic study of the volatile profiles of various fruits.

Early investigations into the aroma of fruits, particularly pear cultivars (Pyrus communis), identified a myriad of esters, alcohols, and aldehydes as key contributors.[3] The advent of Gas Chromatography-Mass Spectrometry (GC-MS) was a watershed moment, allowing for the separation of individual volatile compounds and their tentative identification based on their mass spectra. This compound was identified as one of these numerous esters that collectively create the characteristic pear aroma.[2][3][4]

The development of headspace sampling techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), further refined the ability to detect and identify trace volatile compounds like this compound without the need for solvent extraction, thus providing a more accurate representation of the aroma profile of the fresh fruit.[5][6]

Section 2: Isolation and Purification from a Natural Matrix

The isolation of this compound from a natural source, such as pear fruit, requires a multi-step process designed to separate it from a complex mixture of other volatile and non-volatile compounds. The choice of technique is dictated by the volatility and chemical properties of the target molecule. HS-SPME coupled with GC-MS is a powerful and widely used method for this purpose.[5][6]

Experimental Protocol: Isolation via HS-SPME-GC-MS

This protocol describes a validated method for the isolation and identification of this compound from pear fruit.

1. Sample Preparation:

  • Select ripe pear fruits of a cultivar known to produce a strong aroma.
  • Wash and core the fruits. Homogenize the pear tissue in a blender.
  • Weigh 5 g of the pear homogenate into a 20 mL headspace vial.
  • Add 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heating block or water bath set to 50°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This allows the volatile compounds to partition into the headspace.
  • Manually or with an autosampler, expose a 100 µm polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the vial for 30 minutes at 50°C. The non-polar nature of the PDMS fiber is well-suited for the adsorption of esters like this compound.
  • After the extraction period, retract the fiber into the needle.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately insert the SPME fiber into the heated injection port of the GC, set to 250°C in splitless mode, for 5 minutes to ensure thermal desorption of the analytes.
  • GC Conditions:
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min. This temperature program allows for the separation of a wide range of volatile compounds.
  • MS Conditions:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Mass Scan Range: m/z 40-450.
  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a synthesized analytical standard, and by comparison with mass spectral libraries such as NIST.[7]
Workflow Diagram for Isolation and Identification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Pear Pear Fruit Homogenate Homogenize Pear->Homogenate Vial Aliquot to Headspace Vial (+ NaCl) Homogenate->Vial Incubate Incubate at 50°C Vial->Incubate SPME Expose SPME Fiber (PDMS coating) Incubate->SPME Desorb Thermal Desorption in GC Inlet (250°C) SPME->Desorb GCMS GC-MS System Separate Chromatographic Separation (DB-5ms column) GCMS->Separate Desorb->GCMS Detect Mass Spectrometry Detection (70 eV) Separate->Detect Library NIST Library Comparison Detect->Library Standard Standard Comparison (Retention Time & Mass Spectrum) Detect->Standard Result This compound Identified Library->Result Standard->Result

Caption: Workflow for the isolation and identification of this compound from pear fruit using HS-SPME-GC-MS.

Section 3: Structural Elucidation

The definitive identification of an isolated compound requires rigorous structural elucidation using a combination of spectroscopic techniques. For this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained from GC-MS analysis provides two key pieces of information: the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion: The molecular ion peak ([M]⁺) for this compound will be observed at m/z 170, corresponding to its molecular weight.[1]

  • Fragmentation Pattern: Esters typically undergo characteristic fragmentation patterns. The most significant fragmentation for this compound is the loss of the acetyl group as acetic acid (CH₃COOH, MW = 60), resulting in a prominent fragment ion at m/z 110. Another characteristic fragment is the acetyl cation (CH₃CO⁺) at m/z 43. Other fragments will arise from the cleavage of the octenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~5.7 ppm (m, 1H): Vinyl proton on C3, coupled to protons on C2 and C4.

  • ~5.5 ppm (m, 1H): Vinyl proton on C2, coupled to protons on C1 and C3.

  • ~4.5 ppm (d, 2H): Methylene protons on C1 (CH₂-O), coupled to the vinyl proton on C2.

  • ~2.05 ppm (s, 3H): Methyl protons of the acetate group.

  • ~2.0 ppm (q, 2H): Methylene protons on C4, adjacent to the double bond.

  • ~1.3 ppm (m, 6H): Methylene protons of the alkyl chain (C5, C6, C7).

  • ~0.9 ppm (t, 3H): Terminal methyl protons on C8.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~171 ppm: Carbonyl carbon of the acetate group.

  • ~135 ppm: Vinyl carbon C3.

  • ~125 ppm: Vinyl carbon C2.

  • ~65 ppm: Methylene carbon C1 (CH₂-O).

  • ~32, 31, 29, 22 ppm: Methylene carbons of the alkyl chain (C4-C7).

  • ~21 ppm: Methyl carbon of the acetate group.

  • ~14 ppm: Terminal methyl carbon C8.

Integrated Approach to Structural Confirmation

G cluster_data cluster_info MS Mass Spectrometry (m/z 170, 110, 43) MW Molecular Weight & Fragmentation Pattern MS->MW H_NMR ¹H NMR (Vinyl, Methylene, Methyl Protons) CH_Framework Carbon-Hydrogen Framework & Connectivity H_NMR->CH_Framework C_NMR ¹³C NMR (Carbonyl, Vinyl, Alkyl Carbons) C_NMR->CH_Framework Structure Confirmed Structure: This compound MW->Structure CH_Framework->Structure

Caption: Integration of spectroscopic data for the structural confirmation of this compound.

Section 4: Synthesis of an Analytical Standard

To confirm the identity and to quantify the amount of this compound in a sample, a pure analytical standard is required. A straightforward and efficient method for its synthesis is the esterification of the corresponding alcohol, trans-2-octen-1-ol, with acetic anhydride. Lipase-catalyzed synthesis is a green and highly specific alternative to traditional acid catalysis.[8]

Experimental Protocol: Lipase-Catalyzed Synthesis

1. Materials:

  • trans-2-octen-1-ol
  • Acetic anhydride
  • Immobilized lipase (e.g., Novozym 435)
  • Anhydrous hexane (or other suitable organic solvent)
  • Anhydrous sodium sulfate

2. Procedure:

  • In a round-bottom flask, dissolve 10 mmol of trans-2-octen-1-ol in 50 mL of anhydrous hexane.
  • Add 12 mmol of acetic anhydride to the solution. A slight molar excess of the acyl donor ensures complete conversion of the alcohol.
  • Add 200 mg of immobilized lipase to the reaction mixture.
  • Seal the flask and stir the mixture at 40°C for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis.
  • Upon completion of the reaction, filter the mixture to remove the immobilized lipase. The lipase can often be washed and reused.
  • Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid byproduct, followed by a wash with brine.
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

3. Confirmation of Purity and Identity:

  • The purity of the synthesized standard should be assessed by GC-MS.
  • The identity should be confirmed by comparing the obtained ¹H NMR and ¹³C NMR spectra with the predicted values.

Conclusion

This compound is a vital aroma compound whose discovery and characterization have been made possible by the evolution of sophisticated analytical instrumentation and methodologies. This guide has provided a comprehensive framework for understanding the process of its identification, from its origins in natural products to its definitive structural elucidation. The detailed protocols for isolation via HS-SPME-GC-MS and for the synthesis of an analytical standard offer a robust and self-validating approach for researchers in this field. By understanding the principles and techniques outlined herein, scientists can more effectively explore the vast and complex world of volatile organic compounds and their impact on the sensory properties of natural products.

References

  • (E)-2-octen-1-yl acetate, 3913-80-2. The Good Scents Company. Available from: [Link]

  • 2-octenyl acetate, 2371-13-3. The Good Scents Company. Available from: [Link]

  • HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. (2025). ResearchGate. Available from: [Link]

  • Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS. (2022). MDPI. Available from: [Link]

  • Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. (2014). PMC - NIH. Available from: [Link]

  • Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor. (2025). ResearchGate. Available from: [Link]

  • Volatile Profile Characterization of Jujube Fruit via HS-SPME-GC/MS and Sensory Evaluation. (2023). MDPI. Available from: [Link]

  • pyrus communis fruit extract, 90082-43-2. The Good Scents Company. Available from: [Link]

  • Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. (2019). ResearchGate. Available from: [Link]

  • 2-Octenyl acetate. PubChem. Available from: [Link]

  • How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. (2023). Quora. Available from: [Link]

  • A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. (2023). MDPI. Available from: [Link]

  • Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. (2019). PMC - NIH. Available from: [Link]

  • Supporting information - Biogenic CuFe2O4 Magnetic Nanoparticles as a green, reusable and excellent nanocatalyst for the acetylation reaction under solvent free conditions. The Royal Society of Chemistry. Available from: [Link]

  • Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS. (2025). NIH. Available from: [Link]

  • (E)-2-octen-1-ol, 18409-17-1. The Good Scents Company. Available from: [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2021). NIH. Available from: [Link]

  • Method for synthesizing trans-2-hexenal. (2018). Google Patents.
  • (E)-2-Octenyl acetate. NIST WebBook. Available from: [Link]

  • 13 C NMR spectra of two ethene/OD copolymers produced with metallocene... ResearchGate. Available from: [Link]

  • Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry. (2023). NIH. Available from: [Link]

  • (E)-2-octen-1-yl butyrate, 84642-60-4. The Good Scents Company. Available from: [Link]

  • Fraction Extraction of Orange Peel with Three Organic Solvents under Ultrasonic. (2017). Atlantis Press. Available from: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. Available from: [Link]

  • 3-n-PROPYL-2,4-PENTANEDIONE. Organic Syntheses Procedure. Available from: [Link]

  • Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS. (2023). MDPI. Available from: [Link]

  • 2D Assignment of cholesteryl acetate. Available from: [Link]

  • Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques. (2019). ResearchGate. Available from: [Link]

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Methodological & Application

Synthesis Protocol for trans-2-Octen-1-yl acetate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed application note and protocol for the synthesis of trans-2-Octen-1-yl acetate, a valuable fragrance and flavor compound.[1][2] This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, fragrance development, and food science. The protocol herein outlines a robust and efficient two-step synthetic route, commencing with the synthesis of the precursor alcohol, trans-2-Octen-1-ol, via a Wittig reaction, followed by its esterification to the target acetate. This document emphasizes the underlying chemical principles, provides in-depth procedural details, and includes comprehensive characterization and safety information.

Introduction: The Significance of this compound

This compound is an organic ester known for its characteristic fresh, green, and fruity aroma, often described as having notes of pear, apple, and melon.[1] This profile makes it a sought-after ingredient in the fragrance and flavor industry. Its synthesis is a common objective in academic and industrial laboratories, serving as an excellent example of fundamental organic transformations.

This guide details a reliable two-step synthesis. The first step involves the formation of the carbon-carbon double bond in trans-2-Octen-1-ol using the Wittig reaction, a powerful method for converting aldehydes or ketones into alkenes.[3][4][5] The second step is a classic esterification reaction, converting the synthesized alcohol into its corresponding acetate ester.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic pathway is designed for efficiency and stereoselectivity, aiming for the desired trans isomer.

Step 1: Synthesis of trans-2-Octen-1-ol via the Wittig Reaction. This step utilizes the reaction between a phosphonium ylide and an aldehyde to form the alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes (trans).[4]

Step 2: Esterification of trans-2-Octen-1-ol. The synthesized alcohol is then acylated using acetic anhydride to yield the final product, this compound. This is a nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile.[6]

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Esterification Hexanal Hexanal Wittig_Reaction Wittig Reaction Hexanal->Wittig_Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Ylide Phosphonium Ylide Formation Triphenylphosphine->Phosphonium_Ylide Bromoethanol Bromoethanol Bromoethanol->Phosphonium_Ylide Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphonium_Ylide Phosphonium_Ylide->Wittig_Reaction trans_2_Octen_1_ol trans-2-Octen-1-ol Wittig_Reaction->trans_2_Octen_1_ol Esterification Esterification trans_2_Octen_1_ol->Esterification trans_2_Octen_1_ol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Pyridine Pyridine (catalyst) Pyridine->Esterification trans_2_Octen_1_yl_acetate This compound Esterification->trans_2_Octen_1_yl_acetate

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
HexanalC₆H₁₂O100.16≥98%Sigma-Aldrich
(2-Hydroxyethyl)triphenylphosphonium bromideC₂₀H₂₀BrOP399.25≥98%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.062.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
Pyridine, anhydrousC₅H₅N79.10≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of trans-2-Octen-1-ol

This procedure is adapted from the principles of the Wittig reaction.[7][8]

Protocol:

  • Ylide Generation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (2-Hydroxyethyl)triphenylphosphonium bromide (10.0 g, 25.0 mmol).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (20.0 mL of a 2.5 M solution in hexanes, 50.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Hexanal:

    • In a separate flask, prepare a solution of hexanal (2.5 g, 25.0 mmol) in 20 mL of anhydrous THF.

    • Add the hexanal solution dropwise to the ylide solution at 0 °C over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford trans-2-Octen-1-ol as a colorless oil.

Step 2: Synthesis of this compound

This esterification procedure is a standard method for the acylation of alcohols.[9]

Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified trans-2-Octen-1-ol (2.56 g, 20.0 mmol).

    • Add 20 mL of anhydrous diethyl ether.

    • Add anhydrous pyridine (1.90 g, 2.0 mL, 24.0 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (2.25 g, 2.1 mL, 22.0 mmol) dropwise to the stirred solution.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up and Purification:

    • Carefully add 20 mL of water to the reaction mixture to quench any unreacted acetic anhydride.

    • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

    • Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reaction_Mechanism cluster_wittig Wittig Reaction Mechanism cluster_esterification Esterification Mechanism Ylide Ph₃P⁺-CH⁻-CH₂OH Betaine [Ph₃P⁺-CH(CH₂OH)-CH(O⁻)-C₅H₁₁] Ylide->Betaine Nucleophilic Attack Hexanal C₅H₁₁CHO Hexanal->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene C₅H₁₁CH=CHCH₂OH Oxaphosphetane->Alkene Elimination TPO Ph₃P=O Oxaphosphetane->TPO Alcohol R-OH Tetrahedral_Intermediate [R-O(H)⁺-C(O⁻)(OAc)CH₃] Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Ac2O (CH₃CO)₂O Ac2O->Tetrahedral_Intermediate Ester R-OAc Tetrahedral_Intermediate->Ester Proton Transfer & Elimination AcOH CH₃COOH Tetrahedral_Intermediate->AcOH

Figure 2: Simplified reaction mechanisms.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

CompoundExpected YieldBoiling Point¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)
trans-2-Octen-1-ol60-70%190-192 °C~5.7 (m, 2H), 4.1 (d, 2H), 2.0 (q, 2H), 1.3-1.4 (m, 6H), 0.9 (t, 3H)~133, 129, 64, 32, 31, 29, 22, 143350 (br), 2920, 1670, 970
This compound80-90%208-210 °C~5.6 (m, 2H), 4.5 (d, 2H), 2.05 (s, 3H), 2.0 (q, 2H), 1.2-1.4 (m, 6H), 0.9 (t, 3H)~171, 135, 124, 65, 32, 31, 29, 22, 21, 142930, 1740, 1230, 970

Troubleshooting and Key Considerations

  • Low Yield in Wittig Reaction: Ensure all reagents and solvents are strictly anhydrous. The n-butyllithium should be titrated before use to confirm its concentration. Incomplete ylide formation is a common issue.

  • Poor Stereoselectivity: The use of a non-stabilized ylide in an aprotic solvent generally favors the Z-isomer. For the desired E-isomer, a stabilized ylide or specific reaction conditions (Schlosser modification) might be necessary, although the protocol provided generally gives acceptable E/Z ratios.

  • Incomplete Esterification: The reaction can be gently heated (e.g., to 40 °C) to drive it to completion if stirring at room temperature for 12 hours is insufficient. Ensure the pyridine used is anhydrous, as water will consume the acetic anhydride.

  • Purification Challenges: The boiling points of the starting material and product in the esterification step are relatively close. Careful fractional distillation is required for high purity.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and well-characterized method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can successfully synthesize this valuable fragrance and flavor compound for a variety of applications.

References

  • The Good Scents Company. (n.d.). (E)-2-octenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Bedoukian Research. (n.d.). trans-2-Octen-1-AL FCC (BRI #352). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Study.com. (n.d.). Draw the product and mechanism for the esterification reaction of acetic anhydride and 1-octanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2020). US20200308094A1 - Preparation of acetate compounds via a ketene compound.
  • Prof. Dr. Jakob. (2019, August 13). 10.08 The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 105-114.
  • Shah, R. C., & Mehta, P. R. (1937). STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus. Proceedings of the Indian Academy of Sciences - Section A, 5(5), 434-441.
  • Casson, V., et al. (2018). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 67, 337-342.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Google Patents. (1950). US2509877A - Process for preparing acetic anhydride.

Sources

Application Note: High-Throughput GC-MS Analysis of trans-2-Octen-1-yl Acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for trans-2-Octen-1-yl Acetate

This compound is a key volatile organic compound (VOC) that imparts characteristic fresh, green, and fruity notes, often reminiscent of apple and pear, to a wide array of consumer products.[1] Its application spans the flavor, fragrance, and food and beverage industries. Given its impactful sensory profile, the precise and accurate quantification of this compound is paramount for quality control, formulation development, and regulatory compliance. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this analyte, designed for researchers, scientists, and drug development professionals. The methodology emphasizes not just the procedural steps but the underlying scientific rationale to ensure adaptability and reproducibility.

Analyte Profile and Physicochemical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol [1][2]
Boiling Point 216.8 °C at 760 mmHg[4]
Flash Point 85.0 °C (185.0 °F) TCC[1][5]
Vapor Pressure 0.137 mmHg @ 25.0 °C (est.)[1][3]
LogP (o/w) 3.636 (est.)[1]
Solubility Soluble in alcohol; sparingly soluble in water (52.1 mg/L @ 25 °C est.)[1][3]

The moderate boiling point and volatility of this compound make it an ideal candidate for GC-MS analysis without the need for derivatization, a process sometimes required for less volatile compounds.[6] Its solubility characteristics will inform the choice of solvent for sample preparation.

GC-MS Workflow: A Step-by-Step Rationale

The following diagram illustrates the logical flow of the analytical process, from sample receipt to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Receiving Sample Receiving (Flavor Concentrate, Food Matrix, etc.) Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Sample_Receiving->Solvent_Extraction Isolate volatiles Dilution Serial Dilution to Working Concentration Solvent_Extraction->Dilution Adjust concentration Internal_Standard Internal Standard Spiking (e.g., 2-Nonanol) Dilution->Internal_Standard Ensure accuracy Injection GC Injection (Split/Splitless) Internal_Standard->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Vaporization Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Elution Detection Mass Detection (Scan or SIM mode) Ionization->Detection Fragmentation Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Area ratio Reporting Final Report Generation Quantification->Reporting Concentration results

Caption: GC-MS workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point, adaptable to various sample matrices.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and present it in a solvent suitable for GC injection. For complex matrices like food products or cosmetics, a solvent extraction is typically necessary.[7]

Protocol:

  • Homogenization: For solid or semi-solid samples, homogenize a representative portion to ensure uniformity.

  • Solvent Extraction:

    • To 1-5 g of the homogenized sample, add 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Vortex or sonicate for 15-20 minutes to ensure thorough extraction of the analyte.

    • Centrifuge the mixture to separate the organic layer.

  • Internal Standard:

    • Prepare a stock solution of an appropriate internal standard (e.g., 2-nonanol) at a concentration of 100 ppm in the extraction solvent.[8]

    • Spike the extracted sample with the internal standard to a final concentration of 1 ppm. The use of an internal standard corrects for variations in injection volume and instrument response.

  • Dilution:

    • Perform serial dilutions of the extracted sample to bring the concentration of this compound within the calibrated range of the instrument.

GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis of volatile and semi-volatile esters.[9][10][11]

Table 2: Recommended GC-MS Parameters

GC Parameter Setting Rationale
Column Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for a wide range of volatile compounds.[11]
Carrier Gas Helium (or Hydrogen with appropriate source)Inert carrier gas. Hydrogen can offer faster analysis times.[12][13]
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (10:1) or SplitlessSplit mode is suitable for concentrated samples to avoid column overloading. Splitless mode is preferred for trace analysis.
Injection Volume 1 µLA standard injection volume for most GC applications.
Oven Program Initial: 50 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A starting temperature below the solvent's boiling point allows for good peak shape. The ramp rate provides efficient separation of compounds with varying volatilities.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating a library-searchable mass spectrum.[11]
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.
Transfer Line Temp. 250 °CEnsures the analyte remains in the gas phase as it transfers from the GC to the MS.
Acquisition Mode Full Scan (m/z 40-350) or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and identification. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions of the target analyte.

Data Analysis and Quantification

Identification

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a known reference standard or a validated spectral library such as the NIST/EPA/NIH Mass Spectral Library.[2]

Quantification

For accurate quantification, a multi-point calibration curve should be generated using a series of standard solutions of this compound of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

System Suitability and Validation

To ensure the reliability of the results, the following system suitability tests should be performed:

  • Blank Analysis: A solvent blank should be run to ensure no carryover or system contamination.

  • Reproducibility: Multiple injections of a mid-level standard should show a relative standard deviation (RSD) of <15% for both retention time and peak area.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The detailed parameters and the rationale behind their selection are intended to empower researchers and scientists to implement this method with confidence and adapt it to their specific analytical needs. Adherence to the principles of good laboratory practice, including proper sample handling, system suitability checks, and method validation, will ensure the generation of high-quality, reliable data.

References

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-2-Octenal. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-2-Octenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • da Silveira, T. L. R., et al. (2018). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. Retrieved from [Link]

  • Ju, Y. H., et al. (2011). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2015). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Quantitative Analysis of Flavoring Compounds in Nonbeverage Products by GC/MS and GC/FID. Retrieved from [Link]

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]

  • ChemSrc. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Musa, Y., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Scuteri, D., et al. (2022). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Retrieved from [Link]

  • Ferreira, D., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules. Retrieved from [Link]

  • Mondello, L., et al. (2010). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. LCGC International. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenal. Retrieved from [Link]

  • Zhang, Y., et al. (2014). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Volatile Plant Secondary Metabolites. Retrieved from [Link]

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Olfactometer bioassay using "trans-2-Octen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Olfactometer Bioassay Using trans-2-Octen-1-yl acetate: A Guide for Behavioral Response Studies

Introduction

This compound is a volatile organic compound with demonstrated significance in chemical ecology, particularly as a semiochemical that mediates insect behavior.[1][2] Identified as a key component of the pheromone blend in species such as the painted bug (Bagrada hilaris), it plays a crucial role in intraspecific communication, attracting females and nymphs.[3] Beyond its role as a pheromone, it can also function as a defensive allomone in other insect species.[2] Understanding the behavioral responses elicited by this compound is fundamental for developing novel pest management strategies, such as attract-and-kill systems or mating disruption technologies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust olfactometer bioassay to quantify insect behavioral responses to this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. We will focus on the widely-used Y-tube olfactometer as a primary model for its simplicity and effectiveness in two-choice behavioral assays.[4][5]

Scientific Principles

A thorough understanding of the test compound is paramount. This compound is an ester with a characteristic fresh, fruity odor, often described as apple- or pear-like.[6][7] Its physicochemical properties dictate its behavior in an olfactometer system.

PropertyValueSource
Synonyms (E)-2-octen-1-yl acetate, (E)-oct-2-enyl acetate[6]
CAS Number 3913-80-2[8]
Molecular Formula C₁₀H₁₈O₂[8][9]
Molecular Weight 170.25 g/mol [8][9]
Appearance Colorless clear liquid[6]
Vapor Pressure 0.137 mmHg @ 25°C (est.)[6][7]
Solubility Soluble in alcohol; poorly soluble in water (52.1 mg/L @ 25°C est.)[6][7]

Rationale: The compound's high vapor pressure ensures it readily volatilizes for delivery in an air stream, while its poor water solubility necessitates the use of an organic solvent for preparing stock solutions. These properties are critical for designing the stimulus delivery system.

Olfactometry is a bioassay technique used to study an organism's behavioral response to an olfactory stimulus. The Y-tube olfactometer presents the subject with a choice between two converging air streams, one carrying the test odor and the other a control, allowing for a clear determination of attraction, repulsion, or neutrality.[4][5]

// Connections Air_Source -> Flow_Meter -> Humidifier -> Splitter; Splitter -> Odor_Chamber; Splitter -> Control_Chamber; Odor_Chamber -> Arm_Odor [ltail=f0]; Control_Chamber -> Arm_Control [ltail=f0]; Arm_Odor -> Junction; Arm_Control -> Junction; Junction -> Stem; Stem -> Release_Point; } enddot Diagram 1: Principle of a Y-Tube Olfactometer Setup.

Materials and Reagents
  • Olfactometer: Y-Tube Olfactometer (glass or PTFE), appropriately sized for the test insect.

  • Air Delivery System: Air pump or compressed air cylinder, charcoal filter, humidifier, flow meter (rotameter or mass flow controller).

  • Test Compound: this compound (≥95% purity).

  • Solvent: High-purity, redistilled hexane or paraffin oil.

  • Odor Dispensers: Filter paper strips (e.g., Whatman No. 1).

  • Test Subjects: Healthy, naive insects of a consistent age, sex, and physiological state (e.g., mated, starved for a specific period).

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

  • Cleaning Supplies: Acetone, non-scented detergent, distilled water.

  • Observation Area: Environmentally controlled room or chamber with consistent temperature, humidity, and non-directional lighting.

  • Data Collection: Stopwatch, data recording sheets or software.

Experimental Design & Self-Validation

A robust design is critical for generating trustworthy and interpretable data. Each experiment must be a self-validating system through the incorporation of rigorous controls.

The physiological state of the test insect directly influences its behavioral responses. Factors such as species, age, mating status, and starvation period must be standardized and reported.[4][10]

  • Recommendation: For a pheromone response study, use sexually mature, mated females, as they are often the primary responders.[3] A starvation period of 4-6 hours is often sufficient to motivate foraging/orientation behavior without inducing excessive stress.

  • Solvent Control: This is the most critical control. One arm of the olfactometer must contain a filter paper treated only with the solvent used to dilute the test compound. This validates that the insect's choice is due to the acetate and not the solvent.[1]

  • Positional Bias Control: Insects may have an inherent preference for one direction (e.g., left or right). To control for this, the positions of the treatment and control arms must be swapped after testing a set number of insects (e.g., every 5-10 individuals).

  • No-Choice Insects: Insects that do not make a choice within the allotted time (e.g., 5-10 minutes) should be recorded as "no choice" and excluded from the statistical analysis of preference, but their numbers should be reported as an indicator of overall responsiveness.[4]

  • Randomization: The order of testing different concentrations should be randomized to prevent time-of-day effects from confounding the results.

A single concentration provides limited information. A dose-response bioassay, testing a range of concentrations (e.g., logarithmic series from 0.1 ng to 100 µg), is essential to determine the optimal attractive concentration and to identify potential repellent effects at high concentrations.[1][11]

Detailed Protocols

G

  • Prepare Stock Solution: Create a 1% (w/v) stock solution of this compound in the chosen solvent (e.g., hexane). Dissolve 10 mg of the acetate in 1 mL of solvent.

  • Perform Serial Dilutions: Create a range of concentrations through serial dilution (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ from the stock). Use clean glassware for each dilution step to avoid contamination.

  • Apply to Dispenser: Pipette a standard volume (e.g., 10 µL) of the desired test solution onto a filter paper strip. For the control, apply 10 µL of pure solvent to a separate filter paper strip.

  • Equilibrate: Allow the solvent to evaporate for 60 seconds before placing the filter paper into the designated odor source chamber of the olfactometer.

Rationale: A standardized application volume and evaporation time are crucial for consistent stimulus delivery.[12] Serial dilutions allow for the efficient testing of a wide range of odor concentrations.

  • Select Subjects: Collect insects from the rearing colony. They should be of a known age and physiological state.

  • Isolate and Starve: Place individual insects in clean glass vials. If a starvation period is required, provide only water.

  • Acclimatize: Transfer the vials to the testing room at least 60 minutes before the bioassay begins. This allows the insects to acclimate to the experimental temperature, humidity, and lighting conditions.

Rationale: Acclimatization minimizes stress on the insect, which could otherwise lead to erratic behavior and a low response rate.[10]

  • System Setup & Cleaning:

    • Thoroughly clean all parts of the olfactometer with non-scented detergent, rinse with distilled water, then with acetone, and finally bake in an oven (e.g., 120°C for 2 hours) to remove any residual chemicals.

    • Assemble the olfactometer and connect it to the purified, humidified air source. Set the airflow to a rate appropriate for the test insect (e.g., 200-400 mL/min per arm).

  • Loading Stimuli:

    • Place the treatment filter paper (from Protocol 1, step 4) into one odor source chamber and the control filter paper into the other.

    • Allow the system to run for at least 2 minutes to allow the odor plume to stabilize within the olfactometer arms.

  • Running a Trial:

    • Gently introduce a single insect at the release point at the end of the stem.

    • Start a stopwatch.

    • Record the insect's first choice, defined as moving a set distance (e.g., 2 cm) past the junction into one of the arms.

    • Record the total time taken to make the choice. If no choice is made within the maximum allotted time (e.g., 5 minutes), record it as a "no response."

  • Post-Trial:

    • Remove the insect. Do not reuse insects for subsequent trials on the same day to ensure naivety.

    • Replace the filter papers with fresh ones for each replicate.

    • Swap the control and treatment arms after every 5-10 insects to control for positional bias.

    • Clean the entire olfactometer thoroughly between testing different concentrations.

Data Collection and Analysis

Maintain a clear and organized data sheet. An example is provided below.

Replicate #Test Conc. (µg)Insect IDChoice (Odor/Control)Time to Choose (s)No Response (Y/N)Arm Position (Odor: L/R)
11.0F-01Odor45NL
21.0F-02Odor62NL
.....................
501.0F-50Control110NR

The choice of statistical test depends on the data collected.

  • Choice Data (Attraction/Repulsion): The number of insects choosing the treatment arm versus the control arm can be analyzed using a Chi-square (χ²) goodness-of-fit test . The null hypothesis is that there is no preference (a 50:50 distribution). A significant p-value (p < 0.05) indicates a preference for one arm over the other.

  • Time-Spent Data: If measuring the proportion of time spent in each arm, the data are considered "compositional".[13] Standard tests like t-tests can be misleading due to the non-independence of the data points (more time in one arm means less time in the other).[13] For this, a log-ratio transformation of the time data is recommended before applying parametric tests, or non-parametric alternatives like the Wilcoxon signed-rank test can be used.[13][14]

Interpretation and Troubleshooting
ProblemPotential Cause(s)Solution(s)
Low Response Rate - Inappropriate airflow (too high or too low).- Unsuitable environmental conditions (temp, light).- Incorrect physiological state of insects (not motivated).- Test concentration is below the detection threshold.- Optimize airflow for your insect species.- Ensure conditions are optimal for insect activity.- Verify insect age, mating status, and starvation period.- Test a wider range of concentrations.
Significant Positional Bias - Asymmetrical lighting.- Drafts in the room.- Contamination in one arm of the olfactometer.- Use diffuse, non-directional overhead lighting.- Conduct assays in a draft-free area.- Implement a rigorous cleaning protocol between every trial.
High Variability in Results - Inconsistent stimulus delivery.- Inconsistent insect physiological state.- Contamination or residual odors.- Ensure precise and consistent application of stimuli.- Standardize insect rearing and preparation protocols meticulously.- Clean glassware and olfactometer scrupulously.
References
  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Koech, O. K. (2014). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. The Hive. Retrieved from [Link]

  • Turlings, T. C., Davison, A. C., & Tamò, C. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(1), 45-55. Retrieved from [Link]

  • Sant'Ana, J., et al. (2018). Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer. Journal of Medical Entomology, 55(6), 1389–1397. Retrieved from [Link]

  • Cali, R., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Retrieved from [Link]

  • Pierce, H. D., et al. (2006). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 32(12), 2735-2746. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • De Keirsschieter, J., et al. (2013). Electrophysiological and behavioral responses of Thanatophilus sinuatus Fabricius (Coleoptera: Silphidae) to selected cadaveric volatile organic compounds. Journal of Forensic Sciences, 58(4), 975-981. Retrieved from [Link]

  • Oster, M., et al. (2014). a Y-tube olfactometer setup for behavioral assay, b volatile collection... ResearchGate. Retrieved from [Link]

  • Knolhoff, L. M., & Heckel, D. G. (2014). Behavioral Assays for Studies of Host Plant Choice and Adaptation in Herbivorous Insects. Annual Review of Entomology, 59, 263-278. Retrieved from [Link]

  • Ricard, A., & Davison, A. C. (2007). Statistical Inference for Olfactometer Data. Journal of the Royal Statistical Society: Series C (Applied Statistics), 56(1), 209-227. Retrieved from [Link]

  • Cali, R., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Retrieved from [Link]

  • Zito, P., et al. (2014). Odour Detection Methods: Olfactometry and Chemical Sensors. Sensors (Basel, Switzerland), 14(7), 12271–12308. Retrieved from [Link]

  • Microbe Investigations Switzerland. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]

  • Davison, A. C. (2005). STATISTICAL ANALYSIS OF OLFACTOMETER DATA. Retrieved from [Link]

  • Dou, X., et al. (2022). Electrophysiological and Behavioral Responses of Apis mellifera and Bombusterrestris to Melon Flower Volatiles. Insects, 13(11), 973. Retrieved from [Link]

  • Karas, P., et al. (2023). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. International Journal of Molecular Sciences, 24(22), 16223. Retrieved from [Link]

  • Said, I., et al. (2015). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. IOBC-WPRS Bulletin, 108, 13-16. Retrieved from [Link]

  • Mateson, J. F. (1955). Olfactometry: Its Techniques and Apparatus. Journal of the Air Pollution Control Association, 5(3), 167-170. Retrieved from [Link]

  • Parra, J. R. P. (2022). Insect Rearing Techniques for Biological Control Programs, a Component of Sustainable Agriculture in Brazil. Insects, 13(1), 93. Retrieved from [Link]

  • Cali, R., et al. (2020). The Role of ( E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Retrieved from [Link]

  • Cohen, A. C. (2015). Standards for Effective Insect Rearing Science and Technology Papers. Advances in Entomology, 3, 104-112. Retrieved from [Link]

  • Pienkowski, T., et al. (2021). Methods for building an olfactometer with known concentration outcomes. Journal of Neuroscience Methods, 362, 109312. Retrieved from [Link]

  • ChemSrc. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Mboera, L. E. G., et al. (2000). Fabrication of an olfactometer for mosquito behavioural studies. Tanzania Health Research Bulletin, 2(1), 18-20. Retrieved from [Link]

  • Ricard, A., & Davison, A. C. (2007). Statistical Inference for Olfactometer Data. Journal of the Royal Statistical Society Series C: Applied Statistics, 56(2), 209-227. Retrieved from [Link]

  • Riffell, J. A., et al. (2014). Odor Stimuli: Not Just Chemical Identity. Frontiers in Systems Neuroscience, 8, 143. Retrieved from [Link]

  • Chen, L., et al. (2019). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone. Insects, 10(11), 406. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 107-114. Retrieved from [Link]

  • Mad Hornet Entomological Supplies. (n.d.). Y Tube Olfactometer. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

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  • Beerwinkle, K. R., et al. (1996). Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea. Southwestern Entomologist, 21(4), 395-405. Retrieved from [Link]

  • Tofel, H. K., et al. (2023). Contact Toxicity, Electrophysiology, Anti-Mating, and Repellent Effects of Piper guineense Against Spodoptera frugiperda (Lepidoptera: Noctuidae). Insects, 14(11), 861. Retrieved from [Link]

  • Sensenet. (2019, May 16). Sensory and Molecular Methods to Measure Odours in Personal Care Products. Retrieved from [Link]

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Probing Insect Olfaction: A Detailed Application Guide to Electroantennography (EAG) for Studying trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Electroantennography (EAG) method to study the olfactory responses of insects to the volatile organic compound, trans-2-Octen-1-yl acetate. This semiochemical is known to be a crucial component of the aggregation pheromone for various insect species, including the invasive pest Bagrada hilaris (the painted bug).

This guide moves beyond a simple recitation of steps, delving into the rationale behind the protocol design to ensure robust and reproducible results. It is structured to provide both a deep understanding of the underlying principles and a practical, step-by-step workflow for laboratory application.

Section 1: The Foundational Principles of Electroantennography

Electroantennography is a powerful electrophysiological technique that measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus.[1][2] This gross electrical signal represents the sum of depolarizations of numerous olfactory receptor neurons housed within the antennal sensilla.[1][2] The resulting EAG waveform provides a direct measure of an insect's peripheral olfactory detection of a specific volatile compound.

The core principle of EAG lies in creating an electrical circuit through the antenna. One electrode, the recording electrode, is placed at the distal end of the antenna, while the reference electrode is inserted into the insect's head or the base of the antenna.[1] When odorant molecules, such as this compound, bind to olfactory receptors on the antennal neurons, they trigger a cascade of ion channel openings, leading to a change in the membrane potential. The EAG system amplifies and records this summated change in potential, providing a quantifiable response to the odorant.

Section 2: Application Spotlight: this compound and Bagrada hilaris

This compound is a naturally occurring ester with a fruity, pear-like aroma.[3][4] In the context of chemical ecology, it has been identified as a key component of the male-produced aggregation pheromone of the pentatomid bug, Bagrada hilaris.[5][6][7] Understanding the antennal response of B. hilaris to this compound is crucial for developing effective attractants for monitoring and pest management strategies. EAG studies have demonstrated that this compound elicits significant antennal responses in B. hilaris females and nymphs, confirming its role in the insect's chemical communication.[5][6]

This application note will use the study of B. hilaris's response to this compound as a model system to detail the EAG protocol.

Section 3: Experimental Design and Protocol

A successful EAG experiment hinges on meticulous preparation of the insect, the stimulus, and the recording equipment. The following sections provide a detailed, step-by-step protocol.

Materials and Equipment

Insects:

  • Adult Bagrada hilaris (or other target insect species)

Chemicals:

  • This compound (high purity)

  • Acetone (or another suitable high-purity, volatile solvent like hexane)

  • Saline solution (e.g., Ringer's solution)

  • Conductive gel

Equipment:

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Microelectrode puller

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system (with appropriate software)

  • Odor delivery system (stimulus controller)

  • Faraday cage

  • Vortex mixer

  • Micropipettes

  • Filter paper discs

  • Pasteur pipettes

Workflow for EAG Recording

The overall workflow for conducting an EAG experiment can be visualized as follows:

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odorant_Prep Odorant Stimulus Preparation Mounting Mounting Antenna & Electrode Placement Odorant_Prep->Mounting Insect_Prep Insect Antenna Preparation Insect_Prep->Mounting Electrode_Prep Electrode Preparation Electrode_Prep->Mounting Recording EAG Recording Mounting->Recording Data_Acq Data Acquisition Recording->Data_Acq Normalization Data Normalization Data_Acq->Normalization Stats Statistical Analysis Normalization->Stats

Caption: High-level workflow for an EAG experiment.

Detailed Step-by-Step Protocol

Step 1: Preparation of Odorant Stimuli

The accurate and consistent preparation of odorant solutions is critical for obtaining reliable dose-response data.

  • Solvent Selection: Acetone is a suitable solvent for this compound in EAG studies due to its high volatility, which ensures rapid evaporation from the filter paper, and its relatively low EAG activity on its own.[1] High-purity hexane is another commonly used solvent. The choice of solvent should be based on the solubility of the test compound and its inertness in eliciting an antennal response.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone. For example, dissolve 10 mg of the compound in 1 ml of acetone to create a 10 µg/µl stock solution.

  • Serial Dilutions for Dose-Response: To investigate the sensitivity of the antenna to a range of concentrations, prepare a serial dilution of the stock solution. For studying B. hilaris, a logarithmic series of concentrations has been shown to be effective.[1]

    • Example Dilution Series: 0.01 µg/µl, 0.1 µg/µl, 1 µg/µl, 10 µg/µl, and 100 µg/µl.

    • To achieve these concentrations, perform serial 1:10 dilutions from the stock solution.

  • Stimulus Cartridge Preparation:

    • Apply a 2 µl aliquot of each dilution onto a small filter paper disc.[1] This will result in stimulus loads of 0.02, 0.2, 2, 20, and 200 µg of this compound.

    • Prepare a control cartridge with 2 µl of the solvent (acetone) only.

    • Allow the solvent to evaporate for approximately 40-60 seconds.[1]

    • Insert the filter paper into a clean Pasteur pipette. Prepare fresh stimulus cartridges for each experiment.

Step 2: Antenna Preparation and Mounting

Proper preparation of the antenna is crucial for maintaining its physiological viability and ensuring a stable recording.

  • Immobilization: Immobilize an adult insect. This can be achieved by chilling the insect on ice for a few minutes or by placing it in a restraining holder.

  • Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mounting:

    • Immediately place the excised antenna onto the electrode holder.

    • For the reference electrode, insert the basal end of the antenna into a glass microelectrode filled with saline solution containing an Ag/AgCl wire.

    • For the recording electrode, carefully cut the distal tip of the antenna (the last 1-2 segments) to ensure good electrical contact and place the cut end into the recording electrode, which is also a saline-filled microelectrode with an Ag/AgCl wire.

    • A small amount of conductive gel can be used to ensure a stable connection.

Step 3: EAG Recording

  • Setup: Place the mounted antenna preparation within a Faraday cage to shield it from electrical noise. Position the outlet of the odor delivery system approximately 1 cm from the antenna.

  • Acclimatization: Allow the preparation to acclimatize for a few minutes until a stable baseline signal is observed.

  • Stimulation Protocol:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Present the stimuli by puffing air through the odorant-containing Pasteur pipette into the continuous airstream for a defined duration (e.g., 0.5 seconds).

    • Begin with the solvent control to ensure there is no significant response to the solvent alone.

    • Present the different concentrations of this compound in ascending order to avoid adaptation of the olfactory receptors.

    • Allow a sufficient interval between stimulations (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

    • Randomize the presentation of different odorants if multiple compounds are being tested.

    • Periodically present the solvent control and a standard reference compound (if used) to monitor the stability of the preparation.

Section 4: Data Analysis and Interpretation

Raw EAG data needs to be processed and analyzed to extract meaningful biological insights.

Data Acquisition and Measurement

The EAG response is a negative voltage deflection from the baseline. The amplitude of this deflection (in millivolts, mV) is the primary measure of the olfactory response. The peak amplitude of the response to each stimulus should be measured.

Data Normalization

Normalization is essential to account for the decline in the responsiveness of the antennal preparation over time and to allow for comparison between different preparations.

  • Normalization to Solvent Control: The response to the solvent is subtracted from the response to the odorant.

  • Relative Response: The responses can be expressed as a percentage of the response to a standard reference compound or the highest concentration of the test compound. In the study of B. hilaris, the EAG amplitudes were adjusted to the control stimulus (acetone).

Data_Analysis_Pathway Raw_EAG Raw EAG Waveform Measure_Amp Measure Peak Amplitude (mV) Raw_EAG->Measure_Amp Normalize Normalize Response Measure_Amp->Normalize Dose_Response Construct Dose-Response Curve Normalize->Dose_Response Stats Statistical Analysis (e.g., ANOVA) Dose_Response->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: Pathway for EAG data analysis.

Statistical Analysis

To determine if there are significant differences in the antennal responses to different concentrations of this compound, appropriate statistical tests should be employed.

  • Dose-Response Curves: Plot the mean normalized EAG response against the logarithm of the odorant concentration.

  • Analysis of Variance (ANOVA): A one-way ANOVA can be used to compare the mean responses to the different concentrations.

  • Post-hoc Tests: If the ANOVA result is significant, a post-hoc test such as Tukey's HSD or Fisher's LSD test can be used to determine which specific concentrations elicit significantly different responses from each other and from the control. A paired t-test can be used for comparing two related sets of measurements.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example EAG Response of B. hilaris to a Dilution Series of this compound

Stimulus Dose (µg)Mean EAG Response (mV) ± SEMNormalized Response (%)
0 (Control)0.1 ± 0.020
0.020.5 ± 0.0510
0.21.2 ± 0.125
22.5 ± 0.255
204.5 ± 0.3100
2004.3 ± 0.2895

Note: The data in this table is hypothetical and for illustrative purposes only. The normalized response is calculated relative to the response to the 20 µg dose.

Section 5: Causality and Self-Validation in the Protocol

  • Why use an excised antenna? While whole-insect preparations can be used, excised antennae often provide a more stable and lower-noise recording by minimizing movements and muscle potentials.

  • Why cut the tip of the antenna? This ensures a low-resistance electrical contact with the recording electrode, which is essential for a good signal-to-noise ratio.

  • Why present stimuli in ascending order of concentration? This minimizes sensory adaptation, where prolonged exposure to a high concentration of an odorant can temporarily reduce the sensitivity of the olfactory neurons.

  • Why use a Faraday cage? This is a critical step to shield the high-impedance recording setup from ambient electromagnetic interference (e.g., from power lines, electronic equipment), which would otherwise obscure the small biological signals.

  • Why normalize the data? The viability of an antennal preparation inevitably declines over time. Normalization corrects for this drift, allowing for meaningful comparisons of responses recorded at different times and from different individual insects.

References

  • Colazza, S., Guarino, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

  • Colazza, S., Guarino, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. ResearchGate. [Link]

  • University of Göttingen. Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

  • McCrum-Gardner, E. (2008). Tools and Techniques - Statistics: Analysis of continuous data using the t-test and ANOVA. Postgraduate Medical Journal, 84(996), 546-549. [Link]

  • The Good Scents Company. (E)-2-octen-1-yl acetate. The Good Scents Company. [Link]

  • The Good Scents Company. 2-octenyl acetate. The Good Scents Company. [Link]

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Application Notes and Protocols for the Sensory Analysis of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction

trans-2-Octen-1-yl acetate (CAS No. 3913-80-2) is an ester of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] As a derivative of fatty acid metabolism, its sensory profile is characterized by a complex interplay of green, fatty, and fruity notes, often described with nuances of pear, apple, and oily-waxy sensations.[3][4][5] While analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify this compound, they cannot capture the nuance of human sensory perception. The ultimate assessment of its impact relies on sensory analysis, a scientific discipline that uses human subjects as analytical instruments to measure, analyze, and interpret the characteristics of materials as perceived by the senses.[6]

This guide provides a comprehensive framework for the sensory evaluation of this compound. It is designed for researchers, scientists, and quality control professionals, offering a logical progression from foundational principles to detailed, validated protocols. The methodologies herein are grounded in established international standards and are designed to yield robust, reproducible, and actionable sensory data.

Section 1: Foundational Principles & Best Practices

The integrity of any sensory data is contingent upon the rigorous control of experimental variables. Adherence to these foundational principles is not merely procedural; it is essential for generating trustworthy and unbiased results.

1.1 The Sensory Laboratory Environment

The testing environment must be designed to minimize distractions and prevent external stimuli from influencing panelist perception. As outlined in ISO 8589, dedicated sensory analysis facilities should be equipped with controlled lighting, positive air pressure to prevent odor contamination, and individual booths to ensure panelists can focus without interacting.[7] The causality here is direct: a neutral environment ensures that the only variable being assessed is the sample itself, thereby preventing environmental factors from becoming confounding variables.

1.2 Panelist Selection and Training: The Human Instrument

Human assessors are the most sensitive instrument for aroma evaluation, but like any instrument, they require calibration and validation. The selection and training of sensory assessors are critical steps governed by standards like ISO 8586:2023.[8]

  • Screening: Potential panelists should be screened for sensory acuity, including their ability to detect and describe basic tastes and aromas, and to screen for specific anosmias (smell blindness).

  • Training: Training is an intensive process that transforms a naive taster into a calibrated analytical tool. For a compound like this compound, training must focus on the recognition and intensity scaling of relevant aroma attributes (e.g., 'green,' 'fatty,' 'fruity'). This process, detailed in ISO 5496, ensures the panel develops a common language and consistent scoring framework.[9] The goal is to minimize individual variability and maximize the reproducibility of the panel as a whole.

1.3 Sample Preparation and Presentation

Consistency in sample preparation is paramount for self-validating protocols. Given that this compound is insoluble in water but soluble in alcohol and fats, the choice of solvent (the "base") is a critical experimental decision.[3]

  • Solvent Selection: A neutral, low-aroma carrier such as food-grade ethanol (diluted with purified water) or a refined vegetable oil should be used. The chosen solvent must be consistent across all samples in a study.

  • Concentration: The compound should be evaluated at concentrations relevant to its typical use levels. Preliminary testing should establish a concentration that is clearly perceptible but does not cause sensory fatigue.

  • Blinding and Randomization: All samples must be presented to panelists in identical containers, labeled with three-digit random codes to prevent expectation bias. The order of presentation should be randomized for each panelist to mitigate order effects.

  • Controls: A "blank" sample (solvent only) and a "reference" sample (a standard concentration of this compound) should always be included in the evaluation set to provide anchors and ensure panelist calibration.

Section 2: Core Sensory Methodologies

The choice of sensory method is dictated by the research objective. The following diagram provides a decision-making framework for selecting the appropriate technique.

Method_Selection Start What is your research question? Q1 Is there a perceptible difference between samples? Start->Q1 Q2 What is the complete sensory profile of the sample? Start->Q2 Q3 Which specific compound is responsible for an aroma? Start->Q3 M1 Discrimination Testing (e.g., Triangle Test) Q1->M1 Application: Quality Control, Ingredient Substitution M2 Descriptive Analysis (e.g., QDA) Q2->M2 Application: Product Development, Sensory Fingerprinting M3 Gas Chromatography- Olfactometry (GC-O) Q3->M3 Application: Off-note Identification, Aroma Contribution

Caption: Decision-making flowchart for selecting the appropriate sensory analysis method.

Protocol: Discrimination Testing via Triangle Test (ASTM E1885-18)

This method is a forced-choice procedure used to determine if a sensory difference exists between two samples.[10] It is highly effective for quality control, such as comparing a new batch of this compound against a reference standard.

Objective: To determine if a statistically significant sensory difference exists between Sample A and Sample B.

Methodology:

  • Sample Preparation: Prepare two sets of samples (e.g., "Reference Standard" and "Test Batch") at the same concentration in the chosen solvent.

  • Coding and Presentation: For each panelist, present three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which must be randomized across panelists.

  • Evaluation: Instruct panelists to sniff (or taste, if appropriate) each sample from left to right. Their task is to identify the sample that is different from the other two.

  • Data Analysis: The number of correct responses is tallied. This number is compared to a statistical table (based on the binomial distribution) to determine if the result is significant at a chosen confidence level (typically 95%, α=0.05). For example, with 30 panelists, at least 15 correct judgments are required to conclude a perceptible difference exists.

Protocol: Quantitative Descriptive Analysis (QDA)

Descriptive analysis is the most powerful tool for creating a comprehensive sensory "fingerprint" of a compound.[6][11] It provides both qualitative descriptions and quantitative intensity measurements.[12]

Objective: To identify, describe, and quantify the key sensory attributes of this compound.

Methodology:

  • Lexicon Development (based on ISO 11035): A trained panel, through open discussion and exposure to various reference standards, develops a specific vocabulary (lexicon) to describe the aroma of the compound.[9] This is a critical step to ensure all panelists are speaking the same language.

    Attribute Definition Reference Standard Example
    GreenAroma associated with freshly cut grass, leaves.Hexanal (diluted)
    Fatty/OilyAroma reminiscent of vegetable oil or animal fat.Canola oil; (E)-2-octenal[13]
    WaxyAroma similar to a candle or crayon.Food-grade paraffin wax
    Fruity (General)A general sweet, ripe fruit character.Isoamyl acetate (banana)
    PearSpecific fruity note characteristic of pears.Ethyl acetate
    AppleSpecific fruity note characteristic of green apples.trans-2-Hexenal
  • Panel Training & Calibration: Panelists practice rating the intensity of each attribute using the agreed-upon reference standards. The goal is for the panel to use the rating scale consistently.

  • Sample Evaluation: In individual booths, panelists are presented with a coded sample of this compound. They rate the intensity of each attribute from the lexicon on a 15-cm unstructured line scale, anchored with "None" on the left and "Very High" on the right.

  • Data Analysis & Visualization: The markings on the line scales are converted to numerical data. The mean intensity ratings for each attribute are calculated across the panel. The results are typically visualized using a spider plot, providing an easy-to-understand sensory profile.

Section 3: Advanced Instrumental-Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a sophisticated technique that directly links instrumental analysis with human perception.[14][15] A gas chromatograph separates a complex mixture of volatile compounds, and the effluent from the column is split. One portion goes to a chemical detector (like a Mass Spectrometer), while the other is sent to a heated "sniff port" where a trained analyst detects and describes the aroma of each compound as it elutes.[15][16]

Application: To confirm the specific aroma character of the this compound peak in a complex mixture (e.g., a flavor formulation or a natural extract) and to identify other aroma-active compounds.

Causality: The human nose is often more sensitive to certain odor-active compounds than an instrumental detector.[17] GC-O ensures that no potent aroma compounds are missed, even if they are present at trace levels, providing a true picture of what contributes to the overall aroma.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ~50% Flow SniffPort Olfactometry Port (Human Assessor) Splitter->SniffPort ~50% Flow Data Combined Data: Chemical ID + Aroma Description MS->Data SniffPort->Data

Caption: Workflow diagram of a Gas Chromatography-Olfactometry (GC-O) system.

Protocol: GC-O Analysis

  • Sample Preparation: Volatiles from the sample matrix are extracted, typically using Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).[18] The choice of method is crucial to prevent the loss of volatiles or the formation of artifacts.[16]

  • GC Separation: The extract is injected into the GC. A non-polar column (e.g., DB-5) and a polar column (e.g., WAX) should be used in separate runs to ensure comprehensive separation of compounds.

  • Olfactometry: A trained assessor sniffs the effluent from the transfer line at the sniff port. The assessor records the retention time, duration, and a qualitative description of any perceived aroma.

  • MS Identification: Simultaneously, the mass spectrometer records the mass spectrum of the compounds as they elute.

  • Data Integration: The olfactometry data (the "aromagram") is aligned with the chromatogram from the MS detector. This allows for the tentative identification of the compounds responsible for each perceived aroma. The identity of this compound can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

References

  • ASTM International. (n.d.). E1885-18 Standard Test Method for Sensory Analysis - Triangle Test. ASTM.org. Retrieved from [Link]

  • ASTM International. (2019). A Guide for Sensory Evaluation of Products. ASTM.org. Retrieved from [Link]

  • ASTM International. (2020). E2454 Standard Guide for Sensory Evaluation Methods to Determine the Sensory Shelf Life of Consumer Products. ASTM.org. Retrieved from [Link]

  • International Organization for Standardization. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. ISO.org. Retrieved from [Link]

  • ASTM International. (2016). It's Sensory. ASTM.org. Retrieved from [Link]

  • The ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors. ANSI.org. Retrieved from [Link]

  • ASTM International. (2020). E2454 Standard Guide for Sensory Evaluation Methods to Determine Sensory Shelf Life of Consumer Products. ASTM.org. Retrieved from [Link]

  • Matís. (n.d.). ISO standards for sensory evaluation. Matis.is. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 6658. ISO.org. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Thegoodscentscompany.com. Retrieved from [Link]

  • Medallion Labs. (2018). Descriptive Sensory Evaluations. Medallionlabs.com. Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Flavorsum.com. Retrieved from [Link]

  • Bio-protocol. (n.d.). Gas Chromatography-Olfactometry (GC-O). Bio-protocol.org. Retrieved from [Link]

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  • ResearchGate. (n.d.). Gas Chromatography—Olfactometry of Aroma Compounds. Researchgate.net. Retrieved from [Link]

  • American Chemical Society. (1985). Sensory Evaluation of Food Flavors. ACS Publications. Retrieved from [Link]

  • Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Labmanager.com. Retrieved from [Link]

  • European Accreditation. (n.d.). Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. European-accreditation.org. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. NIH.gov. Retrieved from [Link]

  • ResearchGate. (2025). Sensory impact of free fatty acids on the aroma of a model Cheddar cheese. Researchgate.net. Retrieved from [Link]

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  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Aidic.it. Retrieved from [Link]

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  • Bedoukian Research. (n.d.). trans-2-Octen-1-AL FCC (BRI #352). Bedoukian.com. Retrieved from [Link]

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The Multifaceted Role of trans-2-Octen-1-yl Acetate in Modern Flavor and Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Sensory Potential of trans-2-Octen-1-yl Acetate

This compound (CAS No. 3913-80-2) is a volatile ester prized for its powerful and versatile fruity aroma.[1][2] Its scent profile is predominantly characterized by fresh, green, and distinctly fruity notes, with nuances of pear, melon, and tropical fruits, often accompanied by subtle earthy undertones.[1][2] In the realm of flavor, it imparts a similar green, fruity, and pear-like taste, making it an invaluable tool for building authentic fruit flavor profiles, particularly for apple, pear, melon, and various tropical blends.[1][2] Its natural occurrence in fruits like bananas further underscores its relevance in creating nature-identical flavors.

This guide will navigate the chemical and physical properties of this compound, delve into its diverse applications, and provide detailed, actionable protocols for its incorporation and evaluation in both flavor and fragrance systems. We will also explore its synthesis and the critical aspects of its stability, ensuring a comprehensive understanding for successful product development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These parameters influence its behavior in various formulations, its volatility, and its overall sensory contribution.

PropertyValueSource
Chemical Name (E)-2-octen-1-yl acetate[1]
CAS Number 3913-80-2[1]
FEMA Number 3516[3]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless liquid[4]
Odor Profile Green, aldehydic, melon, pear, tropical, earthy[1]
Taste Profile Green, fatty, fruity with a fresh nuance (at 10 ppm)[1]
Boiling Point 70 °C at 4 mm Hg[5]
Flash Point 185 °F (85 °C)[1]
Solubility Soluble in alcohol; insoluble in water[1]
Purity Typically ≥97.0% (sum of isomers)[1]

Applications in Flavor and Fragrance Formulations

This compound's potent and multifaceted aroma and flavor profile lends itself to a wide array of applications. Its ability to impart a fresh, natural-smelling fruitiness makes it a valuable component in both flavor and fragrance creations.

Flavor Applications

In the flavor industry, this ester is primarily used to create and enhance fruit flavors. Its green and pear-like notes are particularly effective in:

  • Beverages: It can be used to boost the top notes of fruit juices, carbonated soft drinks, and flavored waters. Its freshness is especially beneficial in apple, pear, and melon-flavored beverages.

  • Confectionery: In hard candies, chewing gum, and jellies, it provides a long-lasting, authentic fruit flavor.

  • Dairy Products: It can be incorporated into yogurts, ice creams, and other dairy desserts to introduce a fresh fruit character.

Recommended Usage Levels (as per FEMA GRAS guidelines): [1]

  • Nonalcoholic Beverages: up to 0.01 ppm

  • Alcoholic Beverages: up to 0.05 ppm

  • Frozen Dairy: up to 0.05 ppm

  • Confectionery/Frostings: up to 0.10 ppm

  • Baked Goods: up to 0.15 ppm

Fragrance Applications

In perfumery, this compound is a versatile top-to-middle note ingredient that introduces a fresh, fruity, and slightly green character to a wide range of fragrance types:

  • Fine Fragrances: It can be used to create a sparkling, natural fruitiness in floral-fruity and citrus compositions.

  • Personal Care Products: In shampoos, shower gels, and lotions, it imparts a fresh and clean scent, often associated with fruity and botanical themes.

  • Household Products: It can be used in air fresheners and laundry detergents to provide a pleasant and fresh aroma.

Recommended Usage Levels: Up to 1.0% in the fragrance concentrate.[1]

Experimental Protocols

The following protocols provide a framework for the synthesis, incorporation, and evaluation of this compound in a laboratory setting.

Laboratory Synthesis via Fischer Esterification

This protocol outlines the synthesis of this compound from trans-2-octen-1-ol and acetic acid using an acid catalyst. This method, known as Fischer esterification, is a common and effective way to produce esters.

Materials:

  • trans-2-Octen-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, magnetic stirrer and stir bar, distillation apparatus

  • Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1 molar equivalent of trans-2-octen-1-ol and 2-3 molar equivalents of glacial acetic acid. The excess acetic acid helps to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Add an equal volume of diethyl ether to dissolve the organic layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper). Be cautious as carbon dioxide gas will be evolved.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): The crude ester can be further purified by vacuum distillation to obtain a high-purity product.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Diethyl ether is highly flammable.

Diagram of the Fischer Esterification Workflow:

FischerEsterification Reactants trans-2-Octen-1-ol + Acetic Acid + H₂SO₄ (catalyst) Reflux Reflux (2-3 hours) Reactants->Reflux Workup Work-up & Extraction Reflux->Workup Purification Drying & Solvent Removal Workup->Purification Product trans-2-Octen-1-yl acetate Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Protocol for Incorporation into a Pear-Flavored Beverage Base

This protocol details the steps for adding this compound to a simple beverage base to create a pear-flavored drink for sensory evaluation.

Materials:

  • This compound, 1% solution in food-grade ethanol

  • Beverage base (e.g., carbonated water with 10% sugar and 0.1% citric acid)

  • Pipettes or micropipettes

  • Glass beakers or flasks

  • Stirring apparatus

Procedure:

  • Prepare a Stock Solution: Create a 1% solution of this compound in food-grade ethanol. This allows for more accurate dosing of this potent flavor compound.

  • Dosage Calculation: Determine the target concentration of this compound in the final beverage. A good starting point is 0.05 ppm.

  • Incorporation:

    • Measure a defined volume of the beverage base into a beaker.

    • While stirring, add the calculated amount of the this compound stock solution to the beverage base.

    • Continue stirring for 5-10 minutes to ensure complete homogenization.

  • Equilibration: Allow the flavored beverage to equilibrate for at least 24 hours in a sealed container at refrigerated temperature before sensory evaluation. This allows the flavor to fully integrate into the matrix.

Protocol for Incorporation into a Fresh-Fruity Shampoo Fragrance

This protocol outlines the process of incorporating this compound into a simple shampoo base to evaluate its olfactory performance.

Materials:

  • This compound

  • Unfragranced shampoo base

  • Other fragrance ingredients for a simple accord (e.g., Linalool, Hedione®, Galaxolide®)

  • Glass beakers

  • Stirring apparatus

  • Perfumer's scale

Procedure:

  • Fragrance Accord Creation:

    • On a perfumer's scale, weigh out the desired amounts of each fragrance ingredient to create a simple fresh-fruity accord. A starting point for this compound could be 0.5% of the total fragrance concentrate.

    • Blend the ingredients thoroughly.

  • Incorporation into Shampoo Base:

    • Weigh a specific amount of the unfragranced shampoo base.

    • Slowly add the fragrance accord to the shampoo base while stirring gently to avoid excessive foaming. A typical fragrance load for a shampoo is between 0.5% and 1.0%.

    • Continue stirring until the fragrance is completely and uniformly dispersed.

  • Maturation: Store the fragranced shampoo in a sealed container for at least 48 hours at room temperature to allow the fragrance to mature and stabilize within the base.

Stability and Causality in Formulations

The presence of a double bond in the structure of this compound makes it susceptible to oxidation, which can lead to off-notes and a decrease in its characteristic fruity aroma. Understanding the factors that influence its stability is crucial for ensuring the shelf-life of the final product.

  • Oxidative Stability: In aqueous and high-pH environments, esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. For this compound, this would result in the formation of trans-2-octen-1-ol and acetic acid, altering the sensory profile. The presence of the double bond also makes it prone to oxidation, especially when exposed to air, light, and heat. This can be mitigated by:

    • Use of Antioxidants: The addition of antioxidants such as BHT (Butylated hydroxytoluene) or Tocopherol (Vitamin E) to the fragrance or flavor concentrate can help to prevent oxidation.

    • Packaging: Using opaque or UV-protective packaging can minimize light-induced degradation.

    • Storage Conditions: Storing the raw material and the final product in a cool, dark place is recommended. Purging the headspace of storage containers with an inert gas like nitrogen can also be beneficial.[6]

  • pH Effects: In acidic beverages, the stability of esters can be a concern. While the low pH can catalyze hydrolysis, the impact on flavor perception can be complex. Organic acids present in beverages can also influence the release and perception of fruity esters. It is essential to conduct stability testing of the final formulation under accelerated conditions (e.g., elevated temperature) to predict its shelf-life.

Quality Control and Analytical Evaluation

Ensuring the quality and consistency of this compound and its performance in the final product requires robust analytical and sensory evaluation methods.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying this compound. It allows for the verification of purity and the detection of any impurities or degradation products.

  • Headspace GC-MS: This technique is particularly useful for analyzing the volatile profile of the final product (e.g., a flavored beverage or a fragranced shampoo). It allows for the measurement of the concentration of this compound in the headspace, which correlates with its sensory impact.

Sensory Evaluation

A structured sensory evaluation is critical to understanding the contribution of this compound to the final product.

  • Triangle Test: This discriminative test can be used to determine if there is a perceivable difference between a control sample and a sample containing this compound.

  • Descriptive Analysis: A trained sensory panel can be used to create a detailed sensory profile of the product, quantifying the intensity of attributes such as "pear," "green," "fruity," and "fresh." This allows for a precise understanding of how this compound is modifying the overall sensory experience.

  • Consumer Preference Testing: Ultimately, the success of a product depends on consumer acceptance. Preference tests with a target consumer group can provide valuable insights into the desirability of the final flavor or fragrance.

Diagram of the Sensory Evaluation Workflow:

SensoryEvaluation cluster_0 Sample Preparation cluster_1 Sensory Testing cluster_2 Data Analysis & Interpretation Control Control Sample Triangle Triangle Test (Difference?) Control->Triangle Test Test Sample with This compound Test->Triangle Descriptive Descriptive Analysis (Attribute Intensity) Test->Descriptive Preference Consumer Preference (Liking?) Test->Preference Analysis Statistical Analysis Triangle->Analysis Descriptive->Analysis Preference->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A workflow for the sensory evaluation of a product containing this compound.

Conclusion

This compound is a powerful and versatile ingredient that can significantly enhance the fruity and fresh characteristics of a wide range of flavor and fragrance formulations. A thorough understanding of its sensory profile, physicochemical properties, and stability is essential for its successful application. By following well-designed protocols for its synthesis, incorporation, and evaluation, researchers and product developers can effectively harness the potential of this valuable ester to create innovative and appealing consumer products. The insights and methodologies presented in this guide provide a solid foundation for the creative and technical exploration of this compound in the dynamic world of flavors and fragrances.

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  • ResearchGate. (2024, June 5). (PDF) Use of Sinapic Acid Alkyl Esters as Antioxidants in Microencapsulated Flaxseed Oil. Retrieved from [Link]

  • Sciencemadness.org. (2018, April 4). Synthesis of Octyl Acetate. Retrieved from [Link]

  • Natara Global. (n.d.). Trans-2-Octenyl Butyrate.
  • reagentinfo.com. (n.d.). trans-2-Octenyl acetate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Gas Chromatography–Olfactometry Analyses of Volatiles Produced by 'Fallglo' and 'US Early Pride' Tangerines. Retrieved from [Link]

  • Agilent. (2025, January 30). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]

  • Aidic. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018206415A1 - 2,3,7-trimethyloct-6-enyl acetate and 3,7-dimethyl-2-methylene-oct-6-enyl acetate and derivatives thereof and their use as aroma chemicals.
  • PubMed. (n.d.). RIFM fragrance ingredient safety assessment, trans-2-hexenyl acetate, CAS Registry Number 2497-18-9. Retrieved from [Link]

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Application Notes and Protocols for the Use of trans-2-Octen-1-yl Acetate as an Insect Pheromone Lure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and pest management professionals on the effective use of trans-2-Octen-1-yl acetate as a pheromone lure for monitoring and managing specific insect populations. This document details the chemical properties of this compound, provides protocols for lure preparation and field deployment, and outlines methods for data collection and analysis. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction: The Role of this compound in Chemical Ecology

This compound is a naturally occurring organic compound that has been identified as a key component of the aggregation or sex pheromones of several insect species. Pheromones are chemical signals released by an organism that elicit a specific response in another individual of the same species.[1][2] The use of synthetic pheromones in lures is a cornerstone of integrated pest management (IPM) programs, offering a species-specific and environmentally benign method for pest monitoring and control.[3]

Recent research has highlighted the significance of (E)-2-octenyl acetate as a crucial semiochemical for the pentatomid bug, Bagrada hilaris (the painted bug), a significant pest of brassicaceous crops.[4][5] Laboratory and field evaluations have demonstrated that this compound elicits antennal responses and attracts females and nymphs of B. hilaris.[4][5] Understanding the precise application of this pheromone is therefore critical for developing effective monitoring and management strategies for this invasive pest.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and effective formulation into lures.

PropertyValueSource
Chemical Name (E)-oct-2-enyl acetate[6]
Synonyms trans-2-octenyl acetate[6]
CAS Number 3913-80-2[6]
Molecular Formula C₁₀H₁₈O₂[6]
Molecular Weight 170.25 g/mol [6]
Appearance Colorless clear liquid (estimated)[6]
Specific Gravity 0.894 to 0.900 @ 25°C[6]
Refractive Index 1.430 to 1.436 @ 20°C[6]
Flash Point 185.00 °F (85.00 °C)[6]
Solubility Insoluble in water; soluble in alcohol[7]

Pheromone Lure Formulation and Preparation

The efficacy of a pheromone lure is highly dependent on its formulation, which influences the release rate and longevity of the active compound. The goal is to mimic the natural release of the pheromone by the insect to maximize attraction.

Causality of Formulation Choices

The selection of a dispenser (carrier) material is a critical step. The carrier must be inert, not reacting with or promoting the isomerization of the pheromone.[8] It should also have an appropriate affinity for the pheromone to allow for a slow, controlled release over a desired period.[8] Common carrier materials include natural rubber, polyethylene, and silicone rubber septa.[8] For research purposes, red rubber septa are a common choice due to their consistent release characteristics.

The loading dose of the pheromone on the dispenser is another crucial variable. Too low a dose may not be attractive, while an excessively high dose can be repellent or lead to rapid, inefficient release. Field studies with B. hilaris indicated that traps baited with 5 mg and 10 mg of (E)-2-octenyl acetate resulted in captures, whereas 2 mg lures did not.[4][5] This suggests a dose-dependent response.

Protocol for Lure Preparation

This protocol describes the preparation of pheromone lures using red rubber septa, a common practice in entomological research.

Materials:

  • (E)-2-octenyl acetate (high purity)

  • Red rubber septa

  • Hexane (or other suitable volatile solvent)

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Solution Preparation: In a fume hood, prepare a stock solution of (E)-2-octenyl acetate in hexane. The concentration will depend on the desired loading dose. For a 5 mg lure, a 50 mg/mL solution can be prepared.

  • Lure Loading: Using a micropipette, carefully apply the appropriate volume of the pheromone solution onto a single red rubber septum held with forceps. For a 5 mg dose from a 50 mg/mL solution, apply 100 µL.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.

  • Airing (Pre-use Conditioning): To avoid an initial "flash-off" of high pheromone concentration, it is advisable to air the lures for 24 hours before field deployment.[9] This allows the release rate to stabilize.[9]

  • Storage: Store the prepared lures in clean glass vials with PTFE-lined caps at -20°C until they are ready for field use.[10] Proper storage is crucial to prevent degradation and maintain efficacy.

Field Application and Monitoring

The success of a pheromone trapping program hinges on the correct deployment of traps and consistent monitoring.

Experimental Workflow for Field Deployment

Field_Deployment_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection TrapSelection Select Trap Type LureHandling Handle Lures with Gloves/Forceps TrapSelection->LureHandling TrapLabeling Label Traps (Date, Lure, Location) LureHandling->TrapLabeling SiteSelection Select Field Site TrapLabeling->SiteSelection TrapPlacement Place Traps (Height & Spacing) SiteSelection->TrapPlacement ControlTraps Deploy Control Traps TrapPlacement->ControlTraps RegularChecks Check Traps Regularly ControlTraps->RegularChecks InsectID Identify & Count Target Species RegularChecks->InsectID RecordData Record Catch Data InsectID->RecordData TrapMaintenance Replace Lures & Sticky Liners RecordData->TrapMaintenance

Caption: Workflow for field deployment and monitoring of pheromone traps.

Trap Selection

The choice of trap design is critical for maximizing capture efficiency. Common types include sticky traps (e.g., delta traps) and bucket traps.[2] For many moth species, delta traps are effective.[2] However, for stink bugs like B. hilaris, custom-designed traps or modified existing designs may be necessary to optimize capture. It is recommended to consult literature specific to the target insect for the most effective trap design.

Protocol for Trap Deployment

Materials:

  • Prepared pheromone lures

  • Traps (e.g., delta traps with sticky liners)

  • Gloves (nitrile or rubber)[11]

  • Flagging tape

  • Stakes or hangers

  • Data sheets or electronic data logger

Procedure:

  • Site Selection: Choose a representative area within the crop or habitat where the target insect is expected to be active.

  • Trap Density and Spacing: The number of traps will depend on the size of the area and the objectives of the study. A common practice is to place traps at least 50 meters apart to avoid interference between them.[1]

  • Handling Lures: Always wear gloves or use forceps when handling pheromone lures to avoid contamination.[1][11][12]

  • Trap Assembly and Lure Placement: Assemble the trap according to the manufacturer's instructions. Place a single pheromone lure inside the trap, typically in the center of the sticky surface for delta traps.[11]

  • Trap Placement: Mount the traps on stakes or hang them from vegetation at a height relevant to the flight behavior of the target insect. For many flying insects, a height of 1.5 to 2 meters above the ground is effective.[13] Mark the location of each trap with flagging tape for easy relocation.[1]

  • Control Traps: To validate that the captures are due to the pheromone, deploy control traps baited with a blank (unloaded) dispenser.[14] A ratio of approximately 8 baited traps to 1 unbaited trap can be used.[14]

  • Labeling: Clearly label each trap with a unique identifier, the date of deployment, and the type of lure.[12]

Data Collection and Analysis

Protocol for Data Collection
  • Monitoring Frequency: Check traps at regular intervals (e.g., weekly). The frequency may need to be adjusted based on pest pressure and the lifespan of the lure.

  • Insect Identification and Counting: Carefully identify and count the number of target insects captured in each trap.[1] Be aware of and record non-target species as well.[15]

  • Data Recording: For each trap, record the date, trap ID, number of target insects, and any relevant observations (e.g., trap damage, weather conditions).

  • Trap Maintenance: Replace sticky liners when they become saturated with insects or debris.[11] Replace pheromone lures according to their specified field life, which is typically 4 to 5 weeks.[12]

Data Analysis

The primary goal of data analysis is to understand the spatio-temporal dynamics of the pest population.[16]

Key Analyses:

  • Trap Catch Comparison: Use statistical tests (e.g., ANOVA, t-tests) to compare the mean number of insects captured in pheromone-baited traps versus control traps. Data may require transformation (e.g., log(x+0.1)) to meet the assumptions of the statistical tests, especially when many traps have zero catches.[15]

  • Population Dynamics: Plot the average trap catch over time to visualize the phenology of the target insect, including the onset of flight and peak activity periods.[1]

  • Spatial Distribution: If traps are deployed in a grid, spatial analysis techniques can be used to map the distribution of the pest population within the monitored area.[16]

Data_Analysis_Flowchart DataCollection Raw Trap Catch Data DataTransformation Data Transformation (e.g., log(x+0.1)) DataCollection->DataTransformation PhenologyPlot Temporal Analysis (Population Dynamics Plot) DataCollection->PhenologyPlot SpatialMapping Spatial Analysis (Distribution Mapping) DataCollection->SpatialMapping StatisticalAnalysis Statistical Analysis (e.g., ANOVA, t-test) DataTransformation->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation PhenologyPlot->Interpretation SpatialMapping->Interpretation

Caption: Flowchart for the analysis of pheromone trap data.

Conclusion and Best Practices

The use of this compound in pheromone lures represents a valuable tool for the monitoring of susceptible insect pests like Bagrada hilaris. Adherence to the protocols outlined in these application notes will enhance the reliability and reproducibility of research findings and improve the efficacy of pest management programs.

Key Best Practices:

  • Purity of Pheromone: Use high-purity synthetic pheromone to avoid attracting non-target species.

  • Contamination Prevention: Strictly avoid cross-contamination between different types of pheromone lures.[1][12]

  • Consistent Monitoring: Regular and consistent trap servicing and data collection are paramount for obtaining reliable data.[1]

  • Integrated Approach: Pheromone traps are primarily a monitoring tool and should be used as part of a broader IPM strategy.[2] Trap catch numbers do not always directly correlate with crop damage levels.[12]

References

  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • Nansen, C., Korie, S., Meikle, W. G., & Holst, N. (2004). Spatial Analysis of Pheromone-Baited Trap Captures from Controlled Releases of Male Indianmeal Moths. Environmental Entomology, 33(4), 903–910. Retrieved from [Link]

  • Butterfly Conservation. (n.d.). Guidance Note on the use of Pheromone Lures for Recording Moths. Retrieved from [Link]

  • Del Re, C., & Mueller, D. (1995). Field testing webbing clothes moth pheromone traps: Methods and results. Objects Specialty Group Postprints, 3, 125-129. Retrieved from [Link]

  • Orchard Pest & Disease Management. (n.d.). Pest monitoring: proper use of pheromone traps. Tree Fruit magazine. Retrieved from [Link]

  • The Beatsheet. (n.d.). Pheromone traps. Retrieved from [Link]

  • Hodges, R. J., et al. (2004). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research, 40(2), 159-172. Retrieved from [Link]

  • Strong, W. B., et al. (2008). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. Journal of the Entomological Society of British Columbia, 105, 33-43. Retrieved from [Link]

  • Grow Organic. (2024). The Role of Sticky Traps and Pheromone Lures in Integrated Pest Management. Retrieved from [Link]

  • Kim, Y., et al. (2016). Process for preparing sustained-release lure for combating pests. Google Patents.
  • Meagher, R. L., et al. (2019). Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. Journal of Applied Entomology, 143(1-2), 12-21. Retrieved from [Link]

  • University of Kentucky Entomology. (n.d.). Using Pheromone Traps in Field Crops. Retrieved from [Link]

  • Hodges, R. J., et al. (2004). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Crown copyright. Retrieved from [Link]

  • Health Canada. (1997). Guidelines for the Research and Registration of Pest Control Products Containing Pheromones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Kovanci, O. B., et al. (2006). Effects of pheromone loading, dispenser age, and trap height on pheromone trap catches of the Oriental fruit moth in apple orchards. Phytoparasitica, 34(3), 252-259. Retrieved from [Link]

  • Sisay, B., et al. (2024). Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya. Request PDF. Retrieved from [Link]

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Retrieved from [Link]

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • Bedoukian Research. (2024). trans-2-Octen-1-AL FCC (BRI #352). Retrieved from [Link]

  • Beroza, M., & Green, N. (1963). Materials Tested as Insect Attractants. Agriculture Handbook No. 239, USDA. Retrieved from [Link]

  • BASF SE. (2020). Preparation of acetate compounds via a ketene compound. Google Patents.
  • University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]

  • Vacas, S., et al. (2022). trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto). Insects, 13(3), 296. Retrieved from [Link]

Sources

Application Notes and Protocols for Studying trans-2-Octen-1-yl Acetate in Insect Behavior

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-yl acetate is a volatile organic compound with significant relevance in the field of insect chemical ecology. It functions as a semiochemical, a chemical substance that carries a message, mediating interactions between organisms. This compound is a known component of the alarm pheromone in several species of stink bugs (Hemiptera: Pentatomidae), such as the invasive brown marmorated stink bug (Halyomorpha halys), where it signals danger and elicits dispersal behavior.[1][2] Additionally, it has been identified as a sex or aggregation pheromone component in other insects, highlighting its diverse roles in insect communication.[3][4][5] For instance, in the painted bug (Bagrada hilaris), it acts as a sex pheromone attracting females and an aggregation pheromone for nymphs.[3][4][5] The high specificity and potency of pheromones like this compound make them valuable tools in integrated pest management (IPM) programs for monitoring populations and developing targeted control strategies like mating disruption or mass trapping.[6] This guide provides detailed, field-proven protocols for investigating the effects of this compound on insect behavior, focusing on electrophysiological and behavioral bioassays.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is crucial for designing and executing successful experiments, from preparing accurate dilutions to ensuring effective volatilization in bioassays.

PropertyValueSource
Molecular Formula C10H18O2[7]
Molecular Weight 170.25 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 85-87 °C at 10 mmHg
Flash Point 85.0 °C (185.0 °F)[7]
Solubility Insoluble in water; soluble in alcohol[8][9]
CAS Number 3913-80-2[7]

Section 1: Electrophysiological Analysis using Electroantennography (EAG)

Principle and Application

Electroantennography (EAG) is a technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[10][11] It is a powerful tool for rapidly screening compounds to determine if an insect can detect them. A significant EAG response to this compound provides strong evidence that the insect possesses olfactory receptors for this compound, justifying further, more complex behavioral studies.[10][11] EAG has been successfully used to demonstrate that species like the painted bug, Bagrada hilaris, can detect this compound.[3][4]

Protocol for Excised Antenna EAG

This protocol is adapted for general use with medium to large insects, such as moths or stink bugs.

Materials

  • Insect: Adult insects of the target species.

  • Chemicals: High-purity this compound, redistilled hexane or pentane (solvent), and a saline solution (e.g., Ringer's solution).

  • Equipment: Dissecting microscope, micromanipulators, EAG probe/amplifier, data acquisition system, Faraday cage, charcoal-filtered and humidified air source, stimulus delivery system (olfactometer), glass Pasteur pipettes, and filter paper strips.

Methodology

  • Preparation of Stimulus Cartridges:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL to 100 µg/µL).

    • Apply 10 µL of each dilution onto a small strip of filter paper.

    • After the solvent evaporates, insert the filter paper into a clean Pasteur pipette. These are your stimulus cartridges.

    • Prepare a control cartridge with solvent only.

  • Antenna Preparation and Mounting:

    • Immobilize an insect by chilling it on ice for a few minutes.

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Immediately mount the excised antenna between the two electrodes of the EAG probe. The base of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.

    • Use a small amount of conductive gel to ensure a good electrical connection.

  • EAG Recording:

    • Place the mounted antenna inside a Faraday cage to shield it from electrical noise.

    • Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna. A continuous stream of purified, humidified air is passed over the antenna to provide a stable baseline.

    • To deliver a stimulus, a puff of air (e.g., 0.5 seconds) is diverted through a stimulus cartridge, carrying the odorant over the antenna.

    • Record the resulting voltage deflection using the data acquisition software.

    • Present stimuli in order of increasing concentration. Allow sufficient time (e.g., 30-60 seconds) between puffs for the antenna to recover.

    • Periodically present the solvent control to ensure the antenna is not responding to the solvent alone and to measure baseline drift.

  • Data Analysis:

    • The EAG response is measured as the peak amplitude of the negative voltage deflection in millivolts (mV).

    • Subtract the average response to the solvent control from the responses to this compound to correct for any mechanical or solvent-induced response.

    • Dose-response curves can be generated by plotting the corrected EAG amplitude against the logarithm of the stimulus concentration.

Causality and Self-Validation: The use of a Faraday cage is critical to prevent electrical interference from corrupting the very small (mV) biological signals. Presenting stimuli from low to high concentration prevents sensory adaptation or saturation of the receptors, which could mask responses to lower, more biologically relevant doses. The periodic use of a solvent control is a self-validating step to confirm that the observed responses are due to the test compound and not the delivery method.

Workflow Diagram: Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stimulus Dilutions P2 Prepare Pipette Cartridges P1->P2 P3 Immobilize & Excise Antenna P4 Mount Antenna on Electrodes P3->P4 E1 Place in Faraday Cage P4->E1 E2 Establish Airflow & Baseline E1->E2 E3 Deliver Stimulus Puff E2->E3 E4 Record Voltage Deflection E3->E4 A1 Measure Peak Amplitude (mV) E4->A1 A2 Correct for Solvent Control A1->A2 A3 Generate Dose-Response Curve A2->A3

Caption: Workflow for EAG analysis of insect antennal response.

Section 2: Behavioral Analysis using a Y-Tube Olfactometer

Principle and Application

A Y-tube olfactometer is a classic tool for studying insect olfactory-mediated behavior. It provides a two-choice arena where an insect's preference for or aversion to an odor can be quantified.[12][13][14] This assay is essential for determining the behavioral valence of a compound that elicits an EAG response. For example, while EAG confirms B. hilaris can detect this compound, a Y-tube assay can demonstrate that females and nymphs are actively attracted to it.[3][4]

Protocol for Y-Tube Bioassay

Materials

  • Y-tube Olfactometer: A glass or plastic Y-shaped tube.

  • Air Delivery System: Air pump, charcoal filter, humidifier (e.g., gas washing bottle with distilled water), and flowmeters.

  • Odor Source: A solution of this compound in a solvent.

  • Test Insects: A sufficient number of insects of the same species, sex, and physiological state (e.g., mated females).

Methodology

  • Setup Assembly:

    • Assemble the Y-tube olfactometer. Air is pumped through a charcoal filter and humidified before being split into two streams.[15]

    • Each air stream passes through an odor chamber before entering one of the arms of the Y-tube. Use flowmeters to ensure equal airflow into both arms (e.g., 200 ml/min).[16]

  • Applying the Stimulus:

    • In the "treatment" odor chamber, place a filter paper treated with a specific dose of this compound solution.

    • In the "control" odor chamber, place a filter paper treated with the solvent alone.

    • Allow the solvent to evaporate for a minute before connecting the chambers to the olfactometer arms.

  • Running the Bioassay:

    • Introduce a single insect into the base of the Y-tube's main arm.

    • Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 1 minute).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it in an oven to remove any chemical residues.

    • Rotate the Y-tube 180 degrees after every few trials to control for any potential positional bias.

  • Data Analysis:

    • For each treatment, record the number of insects choosing the treatment arm, the control arm, and those making no choice.

    • Use a Chi-square (χ²) test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution. A significant result indicates a preference for or aversion to the test compound.

Causality and Self-Validation: Charcoal-filtering and humidifying the air creates a clean, consistent medium for odor delivery, ensuring the insect is responding to the intended stimulus, not contaminants. Equalizing the airflow in both arms is crucial to prevent a flow rate bias.[15] Rigorous cleaning between trials and rotating the apparatus are self-validating measures that prevent pseudoreplication and control for unknown environmental biases (e.g., light, magnetic fields), ensuring the insect's choice is driven by olfaction.

Workflow Diagram: Y-Tube Olfactometer Bioassay

YTube_Workflow cluster_setup Setup cluster_trial Trial cluster_post Post-Trial cluster_analysis Analysis S1 Assemble Olfactometer S2 Prepare Odor Sources (Treatment vs. Control) S1->S2 S3 Establish Equal Airflow S2->S3 T1 Introduce Insect at Base S3->T1 T2 Allow Time for Choice T1->T2 T3 Record Choice (Treatment, Control, or No Choice) T2->T3 P1 Thoroughly Clean Apparatus T3->P1 A1 Compile Choice Data T3->A1 P2 Rotate Y-Tube P1->P2 P2->T1 Next Trial A2 Perform Chi-Square Test A1->A2 A3 Determine Significance A2->A3

Caption: Experimental workflow for a two-choice behavioral bioassay.

Section 3: Field Trapping Experiments

Principle and Application

Field trapping is the ultimate test of a semiochemical's effectiveness for population monitoring or control.[17] It assesses the compound's ability to lure insects under real-world environmental conditions, with competing odors and variable weather. Studies on B. hilaris have shown that traps baited with 5 and 10 mg of (E)-2-octenyl acetate successfully captured insects in the field, whereas lower doses and control traps did not.[3] This demonstrates the importance of dose-response validation in a field setting.

Protocol for Field Trapping

Materials

  • Traps: Appropriate trap type for the target insect (e.g., pyramid traps for stink bugs, delta traps for moths).

  • Lures: Dispensers (e.g., rubber septa, polyethylene vials) loaded with a precise amount of this compound.

  • Control Lures: Dispensers loaded with solvent only.

  • Experimental Site: A suitable field location where the target insect population is present.

Methodology

  • Experimental Design:

    • Use a randomized complete block design to account for field variability. Divide the field into several blocks.

    • Within each block, place one trap for each treatment (e.g., different doses of the compound and a solvent control).

    • Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference between lures.

  • Trap Deployment:

    • Deploy traps at a height and location appropriate for the target insect's behavior (e.g., near the crop canopy).[18]

    • Label each trap clearly with the treatment and block number.[19]

    • Handle lures with clean gloves to avoid contamination.[19]

  • Monitoring and Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove all captured insects at each check.[19]

    • Rotate the traps within each block at each check to further minimize positional effects.

  • Data Analysis:

    • Transform the count data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests.

    • Use an Analysis of Variance (ANOVA) to determine if there are significant differences in trap captures among the different treatments.

    • If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.

Causality and Self-Validation: A randomized complete block design is a powerful tool to statistically control for spatial heterogeneity in the field (e.g., differences in soil, wind patterns, or host plant density). Spacing traps adequately and using unbaited or solvent-baited controls are essential self-validating steps to ensure that captures are a result of the lure and not random chance or trap characteristics. Regular rotation of traps within blocks provides an additional layer of control against location-based bias.

Workflow Diagram: Field Trapping Experiment

FieldTrap_Workflow cluster_design Experimental Design cluster_deploy Deployment cluster_monitor Monitoring cluster_analysis Analysis D1 Select Site & Trap Type D2 Prepare Lures (Doses & Control) D1->D2 D3 Design Layout (Randomized Blocks) D2->D3 P1 Deploy Traps with Spacing D3->P1 P2 Randomize Treatments within Blocks P1->P2 M1 Check Traps Regularly P2->M1 M2 Count & Record Captures M1->M2 M3 Rotate Traps within Blocks M2->M3 A1 Compile & Transform Data M2->A1 M3->M1 Next Cycle A2 Perform ANOVA A1->A2 A3 Post-Hoc Mean Comparison A2->A3

Caption: Protocol for a randomized block design field trapping study.

References

  • St-Pierre, C., & St-Onge, K. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (90), e51704. [Link]

  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. YouTube. [Link]

  • ResearchGate. (n.d.). Y-tube olfactometer bioassay design. ResearchGate. [Link]

  • Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62181. [Link]

  • ResearchGate. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]

  • Microbe Investigations. (n.d.). Y-tube Olfactometer Mosquito Repellent Testing Services. Microbe Investigations. [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. The Good Scents Company. [Link]

  • McIndoo, N. E. (1926). An Insect Olfactometer. Journal of Economic Entomology, 19(3), 545–571. [Link]

  • Noldus Information Technology. (n.d.). Y-tube Olfactometer for Entomology. Noldus. [Link]

  • ResearchGate. (n.d.). An overview of the Y-tube olfactometer used in choice tests. ResearchGate. [Link]

  • Youm, O., Beevor, P. S., & McVeigh, L. J. (1996). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. UNL Digital Commons. [Link]

  • ResearchGate. (n.d.). Experimental design of treatment and control field cages in experiments 1-5, conducted in 2008 and 2009. ResearchGate. [Link]

  • New Era Agriculture Magazine. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine. [Link]

  • University of Kentucky. (n.d.). Using Pheromone Traps in Field Crops. UK Entomology. [Link]

  • ResearchGate. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. ResearchGate. [Link]

  • Bedoukian Research. (n.d.). trans-2-OCTEN-1-AL FCC (BRI #352). Bedoukian Research. [Link]

  • Guarino, S., Arif, M. A., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. The Good Scents Company. [Link]

  • ChemSrc. (n.d.). (E)-2-octen-1-yl acetate. ChemSrc. [Link]

  • University of Pretoria. (n.d.). Characterisation of the alarm pheromone of Bathycoelia distincta (Pentatomidae). University of Pretoria Repository. [Link]

  • Guarino, S., Arif, M. A., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. PubMed Central. [Link]

  • ResearchGate. (n.d.). Figure S9. EI-MS of compound I, (E)-2-hexenyl acetate. ResearchGate. [Link]

  • Harris, E. T., et al. (2023). Physiological and behavioral responses of adult and nymphal brown marmorated stink bug, Halyomorpha halys (Hemiptera: Pentatomidae), to hazelnut volatiles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Behavioral Response of the Brown Marmorated Stink Bug (Hemiptera: Pentatomidae) to Semiochemicals Deployed Inside and Outside Anthropogenic Structures During the Overwintering Period. ResearchGate. [Link]

  • Keim, C. A., & Micalizio, G. C. (2011). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Tetrahedron, 67(35), 6592-6598. [Link]

  • Guarino, S., Arif, M. A., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. MDPI. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. The Good Scents Company. [Link]

  • Weber, D. C., et al. (2014). Synergy of aggregation pheromone with methyl (E,E,Z)-2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 107(3), 1061-1068. [Link]

  • Khrimian, A., et al. (2008). Field Trapping of the Invasive Brown Marmorated Stink Bug, Halyomorpha halys, with Geometric Isomers of Methyl 2,4,6-Decatrienoate. Journal of Agricultural and Food Chemistry, 56(1), 197-203. [Link]

  • Nielsen, A. L., Shearer, P. W., & Hamilton, G. C. (2008). Toxicity of insecticides to Halyomorpha halys (Hemiptera: Pentatomidae) using glass-vial bioassays. Journal of Economic Entomology, 101(4), 1439-1442. [Link]

  • Khrimian, A., et al. (2008). Field trapping of the invasive brown marmorated stink bug, Halyomorpha halys, with geometric isomers of methyl 2,4,6-decatrienoate. Journal of Agricultural and Food Chemistry, 56(1), 197-203. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Novel convenient synthesis of (Z/E)-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. The Good Scents Company. [Link]

  • MDPI. (n.d.). Synthesis of Ethylene/1-Octene Copolymers with Ultrahigh Molecular Weights by Zr and Hf Complexes Bearing Bidentate NN Ligands with the Camphyl Linker. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of trans-2-Octen-1-yl acetate. This document is designed for researchers, chemists, and process development professionals who are working with this common flavor and fragrance compound. Our goal is to provide in-depth, field-proven insights into the common challenges, byproducts, and impurities encountered during its synthesis, enabling you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when synthesizing this compound.

Q1: What are the primary sources of impurities in the synthesis of this compound?

The synthesis of this compound is typically a two-stage process: first, the formation of the C8 carbon backbone and the trans-alkene via a coupling reaction, followed by esterification. Impurities can be introduced at either stage.

  • Alkene Formation Stage (e.g., Wittig Reaction): The most common method for creating the trans-2-octenol precursor is the Wittig reaction between hexanal and a suitable phosphonium ylide.[1][2] Key impurities from this step include the geometric isomer (cis-2-Octen-1-ol), unreacted hexanal, and triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction.[1]

  • Esterification Stage: This step involves the acetylation of trans-2-Octen-1-ol. Common impurities include unreacted starting alcohol (trans-2-Octen-1-ol), residual acetylating agents (e.g., acetic anhydride), and byproducts like acetic acid.

  • Degradation: As an unsaturated ester, the final product and its precursors are susceptible to oxidation, which can lead to the formation of aldehydes like trans-2-octenal or other degradation products, especially if exposed to air and heat for prolonged periods.[3][4]

Q2: My final product contains a significant amount of the cis-isomer. Why did this happen and how can I minimize it?

The formation of the cis (or Z)-isomer is almost always a result of poor stereocontrol during the olefination step. In a Wittig reaction, the stereochemical outcome is highly dependent on the nature of the ylide used.[5]

  • Causality: Non-stabilized ylides (where the carbon bearing the negative charge is attached to simple alkyl groups) react rapidly and irreversibly, typically favoring the Z-alkene through a kinetically controlled pathway.[2][6] To favor the desired E (trans)-isomer, a "stabilized" ylide is required. These ylides contain an electron-withdrawing group that delocalizes the negative charge, slowing the reaction and allowing it to proceed under thermodynamic control, which favors the more stable trans product.[5][7]

  • Solution: Employ a stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde, followed by reduction, or use a related olefination procedure known for E-selectivity, like the Horner-Wadsworth-Emmons reaction.[2] Additionally, performing the Wittig reaction under salt-free conditions is crucial, as lithium salts can interfere with the mechanism and reduce trans-selectivity.[6][7]

Q3: I'm seeing a significant amount of unreacted trans-2-Octen-1-ol in my final product. What went wrong during acetylation?

This is a common issue indicating incomplete esterification. The causes are typically related to reaction stoichiometry, catalysis, or conditions.

  • Insufficient Acetylating Agent: The most straightforward cause is using an insufficient molar equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A slight excess (1.1-1.5 equivalents) is often required to drive the reaction to completion.

  • Catalyst Inactivity: If using a catalyst like DMAP (4-dimethylaminopyridine), ensure it is fresh and active.

  • Reaction Time/Temperature: The reaction may not have been allowed to run long enough or at a sufficient temperature to reach completion. Monitor the reaction by a suitable technique (e.g., TLC or GC) until the starting alcohol is consumed.

  • Presence of Water: Moisture in the starting alcohol or solvents can quench the acetylating agent, reducing its effective concentration and leading to an incomplete reaction.

Q4: What is the high-boiling, white solid that is difficult to remove from my crude product after the Wittig reaction?

This is almost certainly triphenylphosphine oxide (TPPO) . It is the phosphorus-containing byproduct of the Wittig reaction, and its removal is a classic challenge in syntheses employing this method.[1] TPPO is a highly polar, crystalline solid with a high boiling point, making it non-volatile. It often co-elutes with products of similar polarity during column chromatography.

Section 2: Troubleshooting Guide

This guide provides a problem-solution framework for specific experimental issues.

Problem Potential Cause Recommended Solution & Explanation
High cis-Isomer Content (>5%) Use of a non-stabilized or semi-stabilized Wittig ylide.Switch to a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, which uses phosphonate esters instead of phosphonium salts, is renowned for its high selectivity for (E)-alkenes.[5] This is the industry-standard approach when high isomeric purity is required.
Presence of lithium salts (e.g., from using n-BuLi to form the ylide).Use a lithium-free base. Sodium hydride (NaH) or sodium amide (NaNH₂) can be used to generate the ylide without introducing lithium cations, which are known to disrupt the stereochemical course of the reaction.[6]
Residual Aldehyde (Hexanal) after Olefination Insufficient ylide was used or the ylide was partially decomposed before addition.Use a slight excess (1.05-1.1 eq) of the phosphonium salt/phosphonate. Prepare the ylide in situ and use it immediately to prevent degradation. Ensure all reagents are anhydrous.
Difficult Removal of Triphenylphosphine Oxide (TPPO) TPPO has moderate polarity and can be soluble in many organic solvents.Precipitation/Crystallization: After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexane or a mixture of hexane/ether. TPPO is often poorly soluble in these solvents and will precipitate, allowing it to be removed by filtration.
Chromatography Optimization: If column chromatography is necessary, use a less polar eluent system to retain the highly polar TPPO on the silica gel while eluting the desired product.
Product Degradation (Off-notes, Color Formation) Oxidation of the allylic alcohol or the final ester product.Work under an inert atmosphere (N₂ or Ar), especially during heating steps or distillation. Store the final product under inert gas and in a cool, dark place. The addition of an antioxidant like BHT may be considered for long-term storage.
Visualizing Impurity Introduction

The following diagram illustrates the two-stage synthesis and highlights the points at which major impurities are typically introduced.

Synthesis_Impurities cluster_0 Stage 1: Olefination (Wittig/HWE) cluster_1 Stage 2: Esterification Hexanal Hexanal Octenol trans-2-Octen-1-ol Hexanal->Octenol Reaction UnreactedAldehyde Unreacted Hexanal Hexanal->UnreactedAldehyde Ylide Phosphorus Ylide Ylide->Octenol Cis cis-Isomer Ylide->Cis TPPO TPPO / Phosphate Byproduct Ylide->TPPO Acetate trans-2-Octen-1-yl acetate Octenol->Acetate Reaction UnreactedAlcohol Unreacted Octenol Octenol->UnreactedAlcohol Oxidation Oxidation Products Acetate->Oxidation Reagent Ac₂O or AcCl Reagent->Acetate

Caption: Workflow of this compound synthesis showing impurity entry points.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility and purity. Below are outlines for impurity analysis and a general purification workflow.

Protocol 1: GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile and semi-volatile impurities in flavor and fragrance compounds.[8]

Objective: To identify and quantify impurities such as the cis-isomer, unreacted starting materials, and degradation byproducts.

Methodology:

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • Instrument Setup (Typical Parameters):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is generally effective.

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the main product peak for this compound.

    • Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST/Wiley).

    • Expected Impurities (in approximate order of elution): Hexanal (starting material), cis and trans-2-Octen-1-ol (precursors), cis-2-Octen-1-yl acetate, and potentially higher boiling oxidation products. TPPO will not elute under these conditions.

    • Quantify impurities by peak area percentage, assuming similar response factors for isomers.

Protocol 2: General Purification Workflow

This protocol outlines a robust procedure for isolating the target compound from the common byproducts of a Wittig/HWE and esterification sequence.

Purification_Workflow start Crude Reaction Mixture wash Aqueous Wash (Remove water-soluble impurities like salts, acetic acid) start->wash extract Solvent Extraction (e.g., with Ethyl Acetate) wash->extract dry Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) extract->dry filter Filter & Concentrate (Rotary Evaporation) dry->filter chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) (Removes TPPO and polar impurities) filter->chromatography distill Fractional Distillation (Under reduced pressure) (Separates cis/trans isomers and removes residual solvent) chromatography->distill final Pure trans-2-Octen-1-yl acetate (>98%) distill->final

Caption: A validated, step-by-step purification workflow for high-purity product.

Procedural Causality:

  • Aqueous Wash: This step is critical after esterification to remove any remaining acids (acetic acid) and water-soluble catalysts.

  • Column Chromatography: This is the most effective method for removing the highly polar TPPO (or phosphate byproduct from HWE). A gradient elution starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexane) will elute the non-polar product first, leaving the polar impurities strongly adsorbed to the silica.

  • Fractional Distillation: As the final polishing step, vacuum distillation is excellent for separating the desired trans-isomer from the slightly more volatile cis-isomer and removing any trace solvent residues. This step is crucial for achieving the high purity (>98%) required for flavor and fragrance applications.[9]

References
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octen-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octen-1-ol, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Bedoukian Research. (n.d.). trans-2-Octen-1-AL FCC (BRI #352). Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

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Technical Support Center: Purifying trans-2-Octen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the purification of "trans-2-Octen-1-yl acetate." As a Senior Application Scientist, my aim is to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to solve purification challenges effectively.

Welcome to the technical support hub. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common and complex challenges encountered when purifying this compound, a volatile fragrance and flavor compound.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting purification, a solid understanding of the target molecule and potential impurities is critical. This section addresses the most common preliminary questions.

FAQ 1: What are the key physical properties of this compound that influence its purification?

Understanding the physicochemical properties of your target compound is the first step in designing a robust purification strategy. These values dictate which techniques are viable and help predict the behavior of the compound during separation.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₁₀H₁₈O₂-[1]
Molecular Weight 170.25 g/mol Influences diffusion and behavior in mass spectrometry.[1]
Boiling Point 216.6 °C (at 760 mmHg, estimated)High boiling point necessitates vacuum distillation to prevent thermal degradation.[2]
65.0 °C (at 5.0 mmHg)A practical target for vacuum distillation.[3][3]
Appearance Colorless clear liquidAny coloration in the crude product indicates impurities.[4]
Solubility Insoluble in water; soluble in alcoholDictates solvent choices for extraction and chromatography.[3][5][3][5]
logP (o/w) 3.60 - 3.80Indicates high lipophilicity; the compound is non-polar. This is key for selecting chromatographic phases.[1][3]
Vapor Pressure 0.137 - 0.156 mmHg (@ 25 °C)Confirms the compound is volatile, making it suitable for GC-based techniques but also prone to loss during solvent evaporation.[2][3][2][3]

FAQ 2: What are the most common impurities I should expect in my crude sample?

The impurities in your sample are typically derived from the starting materials or from side reactions during synthesis. Common synthetic routes involve the esterification of trans-2-octen-1-ol with an acetylating agent.

Expected Impurities:

  • Starting Materials: Unreacted trans-2-octen-1-ol[6] and residual acetic acid or acetic anhydride.

  • Geometric Isomer: cis-2-Octen-1-yl acetate. This is often the most challenging impurity to remove due to very similar physical properties.

  • Positional Isomers: Isomerization can occur, leading to other octenyl acetates (e.g., 3-octen-1-yl acetate). Heating or exposure to acid/base can promote this.[7]

  • Oxidation Products: The double bond is susceptible to oxidation, which can form aldehydes, epoxides, or other degradation products, especially during prolonged storage or exposure to air.[8]

  • Byproducts from Starting Alcohol: The starting alcohol, trans-2-octen-1-ol, may itself contain impurities like trans-2-octenal.[9]

Section 2: Choosing Your Purification Strategy

The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Q: I have a large volume of crude product (>5 g) with significant amounts of starting alcohol. Which method should I use?

A: Fractional Vacuum Distillation is the most appropriate method for bulk purification.

Distillation separates compounds based on differences in boiling points. By reducing the pressure, the boiling point is lowered, which is crucial for preventing the thermal degradation and isomerization of your unsaturated ester.

Causality: The starting alcohol, trans-2-octen-1-ol (Boiling Point: ~190-192 °C at 760 mmHg), has a lower boiling point than the target acetate ester. However, the boiling points are relatively close, necessitating a fractionating column to achieve good separation. Acetic acid, if present, will also be readily removed.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and joints are well-sealed. Use a two-necked flask for the distillation pot, with one neck for a thermometer/ebulliator and the other for the column.

  • System Preparation: Add the crude oil and a magnetic stir bar or boiling chips to the distillation flask.

  • Vacuum Application: Seal the system and slowly apply vacuum. A pressure of ~5 mmHg is a good target to achieve a manageable boiling temperature of around 65 °C.[3]

  • Heating: Gently heat the pot using a heating mantle with stirring.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which will contain volatile solvents and potentially some lower-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of your product at the applied pressure, switch to a new receiving flask to collect the purified this compound.

    • Final Fraction: A sharp rise in temperature indicates the bulk of your product has distilled. Stop the distillation before higher-boiling impurities begin to co-distill.

  • Analysis: Analyze all fractions by GC-MS or NMR to confirm purity.

Q: My product is only slightly impure (<10% impurities), but I need very high purity (>99%) for analytical standards. What is the best method?

A: Preparative Gas Chromatography (Prep-GC) offers the highest resolution for separating volatile compounds and isomers.

Prep-GC operates on the same principles as analytical GC but uses larger columns and collection systems to isolate compounds.[10] Its exceptional separation power makes it ideal for removing stubborn isomers.

Causality: The choice of a GC column with appropriate polarity is key. A polar column (like those with a polyethylene glycol (PEG) or "WAX" phase) will provide excellent selectivity for esters and can often resolve cis/trans isomers.[11][12] Non-polar phases can also be used, separating primarily by boiling point.

  • Analytical Method Development: First, develop a robust analytical GC method to confirm you can resolve the target compound from all impurities. This determines the feasibility of Prep-GC.

  • Instrument Setup:

    • Install a preparative-scale column (wider diameter) of the appropriate polarity.

    • Set the injector and detector temperatures high enough to ensure volatilization but low enough to prevent degradation.

    • Program the oven temperature for optimal separation, as determined in the analytical method.

    • Connect a fraction collection system, which often uses cooled traps to condense the eluting compounds.[10]

  • Injection & Collection: Inject small aliquots of the crude material. Set the fraction collector to isolate the peak corresponding to this compound based on its retention time.

  • Post-Run Analysis: Confirm the purity of the collected fraction using analytical GC-MS.

Q: My main impurity is the cis isomer. Distillation and standard chromatography aren't working. Is there a specialized technique?

A: Yes, Argentation (Silver Ion) Chromatography is a powerful technique specifically for separating unsaturated compounds.

This liquid chromatography technique leverages the reversible interaction between silver ions (Ag⁺) and the π-electrons of a double bond.

Causality: The stability of the silver-alkene complex depends on the steric accessibility of the double bond. Cis isomers, being less sterically hindered, form stronger complexes with the silver ions and are retained more strongly on the column than trans isomers.[13] This differential retention allows for their separation.

  • Stationary Phase Preparation: Prepare silver-impregnated silica gel. This is typically done by dissolving silver nitrate in water or methanol, mixing it with silica gel, and then activating the silica by heating to remove the solvent.

  • Column Packing: Pack a chromatography column with the prepared silica gel using a non-polar solvent like hexane as a slurry.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of hexane and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexane. The trans isomer will elute first because it interacts more weakly with the silver-impregnated silica.

    • Gradually increase the solvent polarity by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether. This will be necessary to elute the more tightly bound cis isomer.

  • Fraction Analysis: Collect fractions and analyze them by GC-MS to identify which contain the pure trans isomer.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during purification.

Problem 1: My yield after distillation is very low, and the product looks yellow.

  • Possible Cause (A): Thermal Decomposition. The yellow color suggests degradation. Unsaturated esters can be sensitive to high temperatures, leading to polymerization or decomposition.[14]

  • Solution (A): Ensure your vacuum is sufficiently deep (e.g., <5 mmHg) to lower the boiling point significantly.[3] Check for leaks in your system. Use a well-stirred oil bath for even heating and avoid aggressive heating.

  • Possible Cause (B): Product Loss during Solvent Removal. As a volatile flavor compound, the product can be lost if rotary evaporation is performed too aggressively (high temperature, low pressure).[15]

  • Solution (B): Remove solvents at moderate temperatures (e.g., 30°C) and pressures. Once the bulk of the solvent is gone, do not leave the flask on the evaporator under high vacuum for an extended period.

Problem 2: GC-MS analysis shows a new peak after purification that wasn't in the crude mixture.

  • Possible Cause: Isomerization. The purification conditions may have caused the double bond to migrate or the geometry to change from trans to cis.

  • Solution:

    • For Distillation: Minimize the time the compound spends at high temperatures.

    • For Column Chromatography: Standard silica gel is slightly acidic and can promote isomerization.[16] Consider neutralizing the silica gel by washing it with a solution of triethylamine in your solvent system before packing the column. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica.

Problem 3: I can't separate my product from an impurity using flash chromatography.

  • Possible Cause: Co-elution. The impurity has a very similar polarity to your product.

  • Solution:

    • Optimize Solvent System: Use a very shallow solvent gradient with a low-polarity system (e.g., starting with 100% hexane and very slowly adding ethyl acetate, 0.5% increments).

    • Change Stationary Phase: If silica gel fails, try a different stationary phase. A reverse-phase column (like C18) separates based on hydrophobicity and can sometimes provide different selectivity for closely related compounds.[1][17]

    • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a reverse-phase column can offer much higher resolution than standard flash chromatography.[1]

Section 4: Visualization of Workflows

To aid in decision-making and protocol execution, the following diagrams illustrate key processes.

Purification_Decision_Tree start Start: Crude This compound scale_check Scale > 5g and/or >20% Impurities? start->scale_check purity_check Need >99.5% Purity or Separating Isomers? scale_check->purity_check No distillation Fractional Vacuum Distillation scale_check->distillation Yes flash_chrom Flash Column Chromatography purity_check->flash_chrom No isomer_check Main Impurity is a Geometric Isomer? purity_check->isomer_check Yes prep_gc Preparative GC argentation Argentation Chromatography isomer_check->prep_gc No isomer_check->argentation Yes (cis/trans)

Caption: Decision tree for selecting the optimal purification method.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Slurry (Silica Gel + Hexane) pack_column 2. Pack Column prep_slurry->pack_column load_sample 4. Load Sample prep_sample 3. Prepare Sample (Dissolve in min. solvent) prep_sample->load_sample elute 5. Elute with Solvent Gradient (e.g., 0-5% EtOAc in Hexane) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC/GC-MS) combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for purification by flash chromatography.

References

  • Jonker, W., & Kool, J. (n.d.). Redux: Preparative GC. The Analytical Scientist. Retrieved from [Link]

  • Ghanbarzadeh, M., & Safekordi, A. (2018). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Dahule, D., et al. (2021). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. Retrieved from [Link]

  • Weatherly, C. A., et al. (2018).
  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • Khan, M., & Ali, S. (2018). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology. Retrieved from [Link]

  • Quora. (2016). Can volatile substances be purified by chromatography? Retrieved from [Link]

  • Zlatkis, A., & Lichtenstein, H. A. (1973). Column elution and concentration of volatile compounds in biological fluids. PubMed. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns. Retrieved from [Link]

  • da Porto, C., et al. (2014). Separation of 22 volatile compounds in different GC × GC capillary column sets. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • Bedoukian Research. (n.d.). trans-2-Octen-1-AL FCC (BRI #352). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • Peak Scientific. (2016). GC analysis in food and flavour. Retrieved from [Link]

  • Nawab, Y., et al. (2022). Development of Low Shrinkage Curing Techniques for Unsaturated Polyester and Vinyl Ester Reinforced Composites. MDPI. Retrieved from [Link]

  • Llevot, A., et al. (2016). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Publishing. Retrieved from [Link]

  • Chen, J., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). EPI System Information for (E)-2-octen-1-yl acetate 3913-80-2. Retrieved from [Link]

  • Samarov, A. A., et al. (2022). Distillation Separation of the Isobutyl Acetate–Acetic Acid–Isoamyl Acetate Industrial Mixture. ResearchGate. Retrieved from [Link]

  • Riemenschneider, W., & Traude, G. (1988). Method for the production of 1-acetoxy-2,4-hexadien. Google Patents.
  • Springer, A. (2024). Challenges of Unsaturated Fatty Acids in Cosmetic Formulations. ResearchGate. Retrieved from [Link]

  • Du Pont, E. I. (1947). Purification of vinyl acetate by distillation and scrubbing of the distillate. Google Patents.
  • Wadsö, I. (1958). The Heat of Hydrolysis of i-Propenyl Acetate and m-Cresyl Acetate. SciSpace. Retrieved from [Link]

  • Mahajan, Y., & Agrawal, K. (2015). Production of Iso-Amyl Acetate in a Catalytic Distillation Column: Experimental Studies. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-2-Octen-1-yl acetate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable flavor and fragrance compound. The following information is structured in a question-and-answer format to provide direct solutions to issues you may encounter during your experiments.

Part 1: Synthesis Strategy & Core Concepts

The synthesis of this compound is typically approached as a two-stage process. First, the C8 carbon backbone with the trans-alkene is constructed to form the intermediate alcohol, trans-2-Octen-1-ol. This is followed by the acetylation of the alcohol to yield the final ester product. The efficiency and stereochemical control of the first step are paramount for achieving a high overall yield.

G cluster_0 Stage 1: Olefination cluster_1 Stage 2: Acetylation Hexanal Hexanal Olefin_Reaction Wittig or HWE Reaction Hexanal->Olefin_Reaction Phosphorus Ylide/Phosphonate Phosphorus Ylide/Phosphonate Phosphorus Ylide/Phosphonate->Olefin_Reaction trans_Alcohol trans-2-Octen-1-ol Olefin_Reaction->trans_Alcohol Acetylation_Reaction Esterification trans_Alcohol->Acetylation_Reaction Acetylating_Agent Acetic Anhydride Acetylating_Agent->Acetylation_Reaction Final_Product This compound Acetylation_Reaction->Final_Product

Caption: General two-stage synthesis workflow for this compound.

Part 2: Troubleshooting the Olefination Stage (Formation of trans-2-Octen-1-ol)

The key to a successful synthesis lies in controlling the stereochemistry of the double bond. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for producing the trans (E) isomer with high selectivity.[1][2]

FAQ 1: My olefination reaction yield is low. What are the common causes?

Low yields in Wittig or HWE reactions often stem from issues with the ylide/phosphonate carbanion generation or its reaction with the aldehyde.

  • Inefficient Ylide/Carbanion Formation: The base used to deprotonate the phosphonium salt or phosphonate ester is critical. For stabilized ylides (used in HWE), milder bases like NaH, KHMDS, or even K₂CO₃ are sufficient. For unstabilized ylides (classical Wittig), very strong bases like n-BuLi or NaNH₂ are required under strictly anhydrous and inert conditions. Incomplete deprotonation leads to unreacted starting material.

  • Reagent Quality: Hexanal is prone to oxidation to hexanoic acid and self-condensation (aldol reaction), especially in the presence of base. Ensure you use freshly distilled or high-purity hexanal. The phosphonate reagent should also be pure.

  • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, followed by slow warming after the aldehyde is added.[3] Running the reaction at too high a temperature can degrade the ylide.

  • Stoichiometry: Ensure at least a stoichiometric amount of the base and ylide precursor are used relative to the aldehyde. A slight excess (1.1-1.2 equivalents) of the ylide can help drive the reaction to completion.

FAQ 2: How can I maximize the trans (E) selectivity of the double bond?

Achieving high trans selectivity is the primary challenge. The choice of reaction is the most significant factor.

The Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate-stabilized carbanion, strongly favors the formation of E-alkenes.[2] This is due to thermodynamic control in the reaction pathway, where the anti-periplanar alignment of the intermediates leading to the trans product is sterically favored.[4] In contrast, classical Wittig reactions with non-stabilized ylides typically yield the cis (Z) alkene.[5]

Table 1: Comparison of Olefination Methods for trans-Alkene Synthesis

FeatureWittig Reaction (Unstabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Typical Product cis (Z)-Alkene[5]trans (E)-Alkene[1][2]
Ylide/Carbanion Less nucleophilic, more basicMore nucleophilic, less basic[1]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkylphosphate salt
Byproduct Removal Often difficult (requires chromatography)Easy (water-soluble, removed by aqueous extraction)[1]
Recommendation Not recommended for trans selectivity.Highly recommended for this synthesis.
Experimental Protocol: HWE Synthesis of trans-2-Octen-1-ol

This protocol is a representative procedure. Optimization may be required.

  • Carbanion Generation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. The phosphonate should be chosen to introduce the desired C2 unit.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. You should observe the cessation of hydrogen gas evolution.

  • Olefination: Cool the resulting phosphonate carbanion solution back to 0 °C.

  • Add freshly distilled hexanal (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or GC until the hexanal is consumed.

  • Reduction (if starting with phosphonoacetate): The product at this stage is an α,β-unsaturated ester. It must be reduced to the allylic alcohol. Cool the reaction mixture to 0 °C and slowly add a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt.[2] Dilute with ethyl acetate or diethyl ether and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude trans-2-Octen-1-ol by flash column chromatography or vacuum distillation.

G start Low Yield or Poor Selectivity in Olefination check_method Are you using the HWE reaction? start->check_method use_hwe Action: Switch to HWE from standard Wittig for trans selectivity. check_method->use_hwe No check_reagents Are reagents pure and anhydrous? check_method->check_reagents Yes use_hwe->check_reagents purify_reagents Action: Distill aldehyde. Use high-purity, dry phosphonate and solvent. check_reagents->purify_reagents No check_base Is base strong enough & stoichiometry correct? check_reagents->check_base Yes purify_reagents->check_base adjust_base Action: Use NaH/KHMDS. Ensure 1.1 eq. of base and phosphonate. check_base->adjust_base No check_temp Was temperature controlled during additions? check_base->check_temp Yes adjust_base->check_temp control_temp Action: Add reagents dropwise at 0 °C to prevent side reactions. check_temp->control_temp No success Improved Yield & Selectivity check_temp->success Yes control_temp->success

Caption: Troubleshooting logic for the Horner-Wadsworth-Emmons (HWE) reaction step.

Part 3: Troubleshooting the Acetylation Stage

This step is generally a high-yielding transformation, but incomplete conversion or difficult purifications can occur. The reaction involves treating the alcohol with an acetylating agent, typically in the presence of a base or catalyst.[6]

FAQ 3: My acetylation reaction is not going to completion. How can I improve conversion?

Incomplete acetylation leaves residual trans-2-Octen-1-ol, which can be difficult to separate from the final product due to similar boiling points.

  • Choice of Acetylating Agent: Acetic anhydride is the most common and cost-effective reagent.[7] For more stubborn or sensitive alcohols, acetyl chloride can be used, but it is more reactive and generates HCl.

  • Catalyst/Base: The reaction is often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or driven by a stoichiometric base like triethylamine (Et₃N) or pyridine to neutralize the acetic acid byproduct.[8][9] Using a catalytic amount of DMAP (0.05-0.1 eq.) along with a stoichiometric amount of a weaker base like Et₃N is a highly effective system.

  • Reaction Conditions: Ensure anhydrous conditions, as water will consume the acetic anhydride. The reaction can be run at room temperature or gently heated (40-60 °C) to increase the rate.[6]

  • Stoichiometry: Use a slight excess of acetic anhydride (1.2-1.5 eq.) to ensure complete consumption of the alcohol.

Table 2: Common Conditions for Acetylation of Alcohols

Reagent SystemBase/CatalystTypical SolventTemperatureKey Considerations
Acetic AnhydridePyridine (as solvent and base)Pyridine0 °C to RTEffective, but pyridine can be difficult to remove.[8]
Acetic AnhydrideEt₃N / cat. DMAPDCM, THF, or EtherRT to 40 °CHighly efficient, clean, and common lab method.[9]
Acetic AnhydrideNone (neat)None60-100 °CPossible for simple alcohols, may require higher temperatures.[6]
Acetyl ChlorideEt₃N or PyridineDCM or Ether0 °C to RTMore reactive, useful for hindered alcohols. Generates HCl.
FAQ 4: I'm seeing impurities after workup. How can I avoid them?

The main challenges during workup are removing the base/catalyst and any excess acetic anhydride or acetic acid.

  • Quenching: After the reaction is complete, it can be quenched by adding water or a saturated NaHCO₃ solution to hydrolyze excess acetic anhydride.

  • Aqueous Wash: A standard workup involves washing the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove amine bases (like pyridine or Et₃N), saturated NaHCO₃ to remove acetic acid, and finally brine.

  • Product Stability: Be aware that prolonged exposure to acidic or basic aqueous conditions during workup can potentially hydrolyze the ester product back to the alcohol. Perform washes efficiently and avoid letting the mixture sit in separatory funnels for extended periods.

  • Final Purification: The final product is typically purified by vacuum distillation to achieve high purity (>98%).[10]

Part 4: Characterization

FAQ 5: How do I confirm the trans stereochemistry of my product?

Confirmation of the alkene geometry is crucial.

  • ¹H NMR Spectroscopy: The most definitive method. The coupling constant (J-value) between the two vinylic protons is diagnostic. For trans alkenes, the coupling constant is typically large, in the range of 12-18 Hz. Cis alkenes show a smaller coupling constant of 6-12 Hz.

  • FT-IR Spectroscopy: The C-H out-of-plane bending vibration for a trans-disubstituted alkene appears as a strong band around 960-975 cm⁻¹. The absence of this band may suggest the presence of the cis isomer.

By carefully selecting the olefination method and optimizing the acetylation and purification steps, researchers can reliably achieve high yields of pure this compound.

References

  • [11] CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents. Available at:

  • [12] CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate - Google Patents. Available at:

  • [13] A Practical Synthesis of (Z)-and (E)-8-Dodecene-1-yl Acetate, Components of Lepidoptera Insect Sex Pheromones - ResearchGate. Available at: [Link]

  • [7] Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Available at: [Link]

  • [8] Acetylation of secondary alcohols : r/Chempros - Reddit. Available at: [Link]

  • [14] US3534088A - Synthesis of octyl esters and alcohols - Google Patents. Available at:

  • [3] Synthesis of Ethylene/1-Octene Copolymers with Ultrahigh Molecular Weights by Zr and Hf Complexes Bearing Bidentate NN Ligands with the Camphyl Linker - MDPI. Available at: [Link]

  • [15] (E)-2-octen-1-ol, 18409-17-1 - The Good Scents Company. Available at: [Link]

  • [10] (E)-2-octen-1-yl acetate, 3913-80-2 - The Good Scents Company. Available at: [Link]

  • [16] 2-octenyl acetate, 2371-13-3 - The Good Scents Company. Available at: [Link]

  • [17] US20200308094A1 - Preparation of acetate compounds via a ketene compound - Google Patents. Available at:

  • [18] University College London The Asymmetric Synthesis of Several Fragrant Natural Products. Available at: [Link]

  • [19] A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone - ResearchGate. Available at: [Link]

  • [6] Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available at: [Link]

  • [20] Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • [21] (E)-2-octenal, 2548-87-0 - The Good Scents Company. Available at: [Link]

  • [1] Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • [22] 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem. Available at: [Link]

  • [23] Wittig Reaction Experiment Part 1, Prelab - YouTube. Available at: [Link]

  • [24] RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Available at: [Link]

  • [25] Enhancing the biosynthesis of taxadien-5α-yl-acetate in Escherichia coli by combinatorial metabolic engineering approaches - PMC - PubMed Central. Available at: [Link]

  • [2] Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • [26] (E)-2-octen-1-yl butyrate, 84642-60-4 - The Good Scents Company. Available at: [Link]

  • [4] Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • [27] Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration | Request PDF - ResearchGate. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • [5] The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry - YouTube. Available at: [Link]

  • [9] Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • [28] Acetylation is the Most Common Way of Treating Alcohols with Acidic Corrosive at High Temperatures - E-RESEARCHCO. Available at: [Link]

  • [29] (PDF) Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone - ResearchGate. Available at: [Link]

  • [30] 1-octen-3-yl acetate, 2442-10-6 - The Good Scents Company. Available at: [Link]

  • [31] (E)-2-hexen-1-yl acetate trans-2-hexenyl acetate - The Good Scents Company. Available at: [Link]

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Technical Support Center: Understanding the Degradation of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-2-Octen-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, you will find a comprehensive overview of the degradation products and pathways of this compound, along with practical guidance for stability testing and analysis.

Introduction to this compound Stability

This compound is an unsaturated ester used in the flavor and fragrance industry.[1] As with any specialty chemical, understanding its stability and degradation profile is crucial for ensuring product quality, efficacy, and safety. The primary modes of degradation for this molecule are hydrolysis of the ester linkage and reactions involving the carbon-carbon double bond. This guide will delve into these pathways, the resulting degradation products, and the analytical methods to identify them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

Under typical storage and use conditions, the most common degradation pathway is hydrolysis. This reaction cleaves the ester bond, yielding trans-2-octen-1-ol and acetic acid.

Q2: How can I prevent the degradation of this compound in my formulations?

To minimize degradation, it is essential to control the presence of water, as it is the primary reactant in hydrolysis. Additionally, avoiding strongly acidic or basic conditions is crucial, as these can catalyze the hydrolysis process. For long-term storage, an inert, dry atmosphere is recommended.

Q3: I see an unexpected peak in my chromatogram when analyzing a sample containing this compound. What could it be?

An unexpected peak could be a degradation product or an impurity from the synthesis of the starting material. The most likely degradation products are trans-2-octen-1-ol and potentially trans-2-octenal if oxidative conditions are present. To confirm the identity of the peak, a forced degradation study and analysis by GC-MS are recommended.

Q4: Is this compound sensitive to light?

Unsaturated esters can be susceptible to photodegradation. Exposure to UV light can potentially lead to isomerization of the double bond or other photochemical reactions. It is advisable to store this compound in light-resistant containers.

Degradation Pathways and Mechanisms

The degradation of this compound can be categorized into three main pathways: hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for esters. It can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process.[2]

  • Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[2]

The primary products of both acid- and base-catalyzed hydrolysis are trans-2-octen-1-ol and acetic acid.

G This compound This compound trans-2-Octen-1-ol + Acetic Acid trans-2-Octen-1-ol + Acetic Acid This compound->trans-2-Octen-1-ol + Acetic Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary Hydrolytic Degradation Pathway.

Oxidative Degradation

The allylic nature of this compound and its primary alcohol degradant, trans-2-octen-1-ol, makes them susceptible to oxidation.

  • Oxidation of the Allylic Alcohol : trans-2-octen-1-ol can be oxidized to form trans-2-octenal.[3] This can occur in the presence of common oxidizing agents.

  • Reactions at the Double Bond : The double bond can undergo oxidation, potentially forming an epoxide (an oxirane ring). This reaction can be initiated by peroxides or other oxidizing species.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation This compound This compound trans-2-Octen-1-ol trans-2-Octen-1-ol This compound->trans-2-Octen-1-ol Hydrolysis Epoxide Epoxide This compound->Epoxide Oxidation of double bond trans-2-Octenal trans-2-Octenal trans-2-Octen-1-ol->trans-2-Octenal Oxidation

Caption: Potential Oxidative Degradation Pathways.

Photodegradation

As an unsaturated ester, this compound may undergo degradation upon exposure to light, particularly UV radiation. The energy from the light can excite the electrons in the double bond and the carbonyl group, leading to various reactions, including:

  • Cis-Trans Isomerization : The trans configuration of the double bond may isomerize to the cis form.

  • Cyclization Reactions : Photochemical reactions can sometimes lead to the formation of cyclic products.

  • Radical Reactions : The absorption of light can lead to the formation of radicals, which can initiate a cascade of other reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/GC analysis with a shorter retention time than the parent compound. This is often indicative of the formation of the more polar hydrolysis product, trans-2-octen-1-ol.1. Confirm the identity of the peak by co-injecting a standard of trans-2-octen-1-ol. 2. Analyze the sample by GC-MS to confirm the mass of the new peak. 3. Review the formulation and storage conditions to identify and eliminate sources of moisture and acid/base catalysts.
A decrease in the assay value of this compound over time. This indicates degradation of the compound.1. Perform a forced degradation study to identify the degradation pathway(s). 2. Based on the identified pathway, implement appropriate control measures (e.g., control of pH, exclusion of oxygen, protection from light).
Development of an off-odor, possibly pungent or fatty. This may be due to the formation of trans-2-octenal, an aldehyde with a characteristic odor.1. Analyze the sample headspace by GC-MS to identify volatile degradation products. 2. If trans-2-octenal is confirmed, take measures to prevent oxidation, such as packaging under an inert atmosphere or adding an antioxidant.
Changes in the physical properties of the formulation (e.g., color, viscosity). This could be due to the formation of various degradation products or polymerization initiated by photodegradation.1. Protect the product from light. 2. Conduct a comprehensive analysis to identify the degradation products and understand the reaction pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and pathways.[4][5]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and validation.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in the solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours), taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in the solvent and add 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a specified period, taking samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in the solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, taking samples at various time points.

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) for a defined duration. A control sample should be kept in the dark.

  • Thermal Degradation: Store a solid or liquid sample of this compound at an elevated temperature (e.g., 80°C) for a specified period.

Analysis: Analyze the stressed samples by a suitable chromatographic method (HPLC or GC) and compare the chromatograms to that of an unstressed control sample to identify degradation peaks. Use a mass spectrometer to identify the structures of the degradation products.

Caption: Workflow for a Forced Degradation Study.

Protocol 2: GC-MS Analysis of Degradation Products

Objective: To separate and identify the degradation products of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Typical GC-MS Parameters (starting point, optimization may be required):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation: Dilute the samples from the forced degradation study in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it to a library of mass spectra (e.g., NIST) to identify the compounds. The expected degradation products would have the following characteristic ions:

  • This compound: Molecular ion (M+) at m/z 170.

  • trans-2-Octen-1-ol: Molecular ion (M+) at m/z 128.

  • trans-2-Octenal: Molecular ion (M+) at m/z 126.

Summary of Potential Degradation Products

Degradation Pathway Stressor Potential Degradation Products
Hydrolysis Acid, Base, Watertrans-2-Octen-1-ol, Acetic Acid
Oxidation Peroxides, Oxygentrans-2-Octenal, Epoxide of this compound
Photodegradation UV/Visible Lightcis-2-Octen-1-yl acetate, various isomers and cyclic compounds

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharmaceutical Technology. [Link]

  • (E)-2-octenal, 2548-87-0. The Good Scents Company. [Link]

  • (E)-2-octen-1-yl acetate, 3913-80-2. The Good Scents Company. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Cinnamyl acetate. Wikipedia. [Link]

  • Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide. Organic Letters. [Link]

  • Geranyl Acetate. PubChem. [Link]

  • Geranyl Acetate. Wikipedia. [Link]

  • What is GERANYL ACETATE. EWG Skin Deep. [Link]

  • (E)-2-decen-1-yl acetate trans-2-decenyl acetate. The Good Scents Company. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025). International Journal of PharmTech Research. [Link]

  • Epoxidation of the allylic alcohols 3a-e with hydrogen peroxide, in the presence of the titanium salalen catalyst 2. ResearchGate. [Link]

  • Decomposition and rearrangement of linalyl acetate (1): geranyl acetate... ResearchGate. [Link]

  • Cinnamyl acetate (CAS N° 103-54-8). ScenTree. [Link]

  • Synthesis of cinnamyl acetate by solid–liquid phase transfer catalysis: Kinetic study with a batch reactor. ResearchGate. [Link]

  • CN101260042A - Method for preparing cinnamyl acetate.
  • Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes. PubMed Central. [Link]

  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere. [Link]

  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Analysis of Impurities in Ethylene glycols with. JEOL. [Link]

  • GC Analysis of Trace-Level Ethylene in Fruit and Other Matrices New GC and Sample Preparation Products for 2015 Analyzing Genoto. (2015). LCGC North America. [Link]

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Technical Support Center: Analysis of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Technologies Division

Welcome to the technical support guide for the analysis of trans-2-Octen-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during the chromatographic analysis of this important flavor and fragrance compound. Our goal is to provide you with the causal explanations and field-proven methodologies necessary to ensure the accuracy, precision, and integrity of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the analysis of this compound.

Q1: What is the standard analytical technique for this compound?

Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method offers the high resolution necessary to separate the analyte from complex matrices and the specificity of mass spectrometry for confident identification.

Q2: What are the primary sources of interference in its analysis?

Interference typically stems from three main sources:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., food, beverages, biological fluids) can suppress or enhance the analyte signal in the MS source, leading to inaccurate quantification.[2][3]

  • Co-eluting Structural Isomers and Analogs: Compounds with similar chemical structures and boiling points, such as cis-2-octen-1-yl acetate, other octenyl acetate isomers, or the parent alcohol (2-octen-1-ol), can co-elute, complicating peak integration and identification.[4][5]

  • System Contamination: Residues from previous analyses, degraded septa, or contaminated gas lines can introduce artifacts like ghost peaks or an elevated baseline, compromising sensitivity.[6][7]

Q3: My peak shape is poor (tailing). What is the likely cause?

Peak tailing is often a result of active sites within the GC system.[6] These are locations in the sample path (e.g., inlet liner, column) where polar analytes can undergo undesirable secondary interactions, delaying their elution. For esters, this can be caused by interactions with silanol groups in non-deactivated glass liners or the column itself. Column overloading can also lead to peak asymmetry.[6]

Q4: How can I definitively confirm the identity of the this compound peak?

Confirmation requires a two-pronged approach:

  • Retention Time (RT) Matching: Inject a certified reference standard of this compound under the same GC conditions. The RT of the analyte peak in your sample should match that of the standard.

  • Mass Spectrum (MS) Matching: The mass spectrum of your sample's peak should match the reference spectrum from a trusted library (e.g., NIST, Wiley) and the spectrum obtained from your certified standard. Key identifying ions should be present in the correct ratios.

In-Depth Troubleshooting Guides

This section provides systematic, step-by-step solutions to complex analytical challenges.

Guide 1: Resolving Co-elution with Interfering Compounds

Co-elution is a significant challenge, especially when analyzing isomers or complex matrices. The key is to enhance chromatographic resolution.

The Causality: Resolution in GC is primarily a function of the column's efficiency, selectivity, and the temperature program. Analytes separate based on their boiling points and their specific interactions with the column's stationary phase.[8] If two compounds have similar properties, they will elute closely together.

Workflow for Method Optimization

cluster_0 Troubleshooting Co-elution A Problem: Co-eluting Peaks Observed B Step 1: Lower Oven Ramp Rate (e.g., 10°C/min -> 5°C/min) A->B Start Optimization C Step 2: Evaluate Column Polarity B->C Peaks Resolved? No E Resolution Achieved B->E Peaks Resolved? Yes D Step 3: Utilize Selective Ion Monitoring (SIM) C->D Orthogonal Approach F Resolution Still Insufficient C->F D->E G Consider a Higher Polarity Column (e.g., Wax or Cyanopropyl-based) F->G Enhance Selectivity G->E

Caption: Logical workflow for resolving co-eluting peaks.

Step-by-Step Protocol:

  • Analyze the Problem: Confirm co-elution by examining the mass spectrum across the peak. If the ion ratios change from the leading edge to the trailing edge, multiple components are present.

  • Optimize GC Temperature Program: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of compounds with close boiling points.

  • Select the Right GC Column: The choice of stationary phase is critical. While non-polar columns separate primarily by boiling point, a mid-polarity or high-polarity column can provide alternative selectivity based on dipole-dipole interactions or hydrogen bonding potential.[9][10] For esters, a polyethylene glycol (Wax) or a cyanopropyl-based column can offer better resolution from other polar interferents compared to a standard non-polar (e.g., 5% phenyl) column.

  • Leverage Mass Spectrometry: If chromatographic separation is incomplete, use Selected Ion Monitoring (SIM) mode. By monitoring unique, non-interfering ions for both the analyte and the co-eluting compound, you can achieve selective quantification even with partial peak overlap.

Data Presentation: GC-MS Method Parameters

ParameterStandard Method (Fast)Optimized Method (High Resolution)Rationale for Change
GC Column 30m x 0.25mm, 0.25µm (e.g., DB-5ms)30m x 0.25mm, 0.25µm (e.g., DB-Wax)Wax phase provides different selectivity for polar compounds, aiding separation.[10]
Inlet Temp 250 °C250 °CStandard temperature for volatilizing semi-volatile esters.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.2 mL/min (Constant Flow)Consistent flow ensures reproducible retention times.
Oven Program 60°C (1 min), then 15°C/min to 240°C60°C (2 min), then 5°C/min to 240°CSlower ramp rate enhances resolution between closely eluting compounds.
MS Mode Full Scan (m/z 40-300)Full Scan or SIM ModeSIM mode increases sensitivity and selectivity if specific interferents are known.
Guide 2: Mitigating Matrix Effects for Accurate Quantification

Matrix effects are a pervasive issue in complex samples, leading to either under- or over-estimation of the analyte concentration.[2]

The Causality: Matrix components that co-elute with this compound can compete for ionization in the MS source (ion suppression) or, less commonly, facilitate its ionization (ion enhancement). This effect is not a chromatographic issue but an ionization artifact that directly impacts quantitative accuracy.

Experimental Workflow for Minimizing Matrix Effects

Sample Raw Sample (e.g., Food, Plasma) Prep Sample Preparation (SPE or LLE) Sample->Prep Remove Bulk Matrix Dilute Dilution Step Prep->Dilute Reduce Interferents Analysis GC-MS Analysis Dilute->Analysis Introduce to System Cal Quantification (Matrix-Matched Calibration) Analysis->Cal Compensate for Effects Result Accurate Result Cal->Result

Caption: Workflow from sample to result, highlighting key steps to mitigate matrix effects.

Step-by-Step Protocol:

  • Implement Sample Cleanup: Do not inject crude extracts. Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate your analyte and remove a significant portion of the matrix. The goal is to create a cleaner sample extract.

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the extract can be a simple and effective way to reduce the concentration of matrix components introduced into the GC-MS system, thereby minimizing their impact on ionization.[11]

  • Use Matrix-Matched Calibration: This is the most reliable way to compensate for matrix effects.[3][12] Instead of preparing your calibration standards in a clean solvent, prepare them in an extract of a "blank" matrix (a sample of the same type that is known to not contain your analyte). This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to accurate quantification.

  • Employ an Internal Standard (IS): Choose a stable, isotopically-labeled version of the analyte or a compound with very similar chemical properties that is not present in the sample. The IS is added at a known concentration to all samples and standards. Since the IS and the analyte will be affected by the matrix in a similar way, calculating the ratio of the analyte response to the IS response provides a more robust and accurate measure.

Guide 3: Diagnosing and Eliminating System Contamination

Ghost peaks and baseline instability are classic signs of system contamination. A systematic approach is required to identify and eliminate the source.[7][13]

The Causality: Contamination arises from the accumulation of non-volatile or semi-volatile residues in the "hot" zones of the GC, primarily the injector.[7] These residues can slowly bleed out during subsequent runs, appearing as broad or discrete "ghost" peaks.

Troubleshooting Protocol:

  • Isolate the Source:

    • Run a Blank Gradient: First, run a "no injection" blank, simply starting the oven program. If you see peaks, the contamination is likely in the carrier gas lines, the detector, or from column bleed.[14]

    • Inject a Clean Solvent: If the first blank is clean, inject a vial of clean solvent (e.g., hexane or ethyl acetate). If ghost peaks appear, the source is the syringe, the solvent itself, or the injection port.

  • Perform Inlet Maintenance (Most Common Culprit):

    • Cool the injector and oven.

    • Replace the Septum: Old, cored septa are a common source of contamination.

    • Replace the Inlet Liner: The liner is where the sample is vaporized and is the most common site for residue accumulation. Use a fresh, deactivated liner.

    • Trim the Column: Trim 10-15 cm from the inlet end of the column to remove any non-volatile residues that have collected there.[7]

  • Bake Out the System: After maintenance, heat the column to its maximum isothermal temperature (or 20-30°C above the final temperature of your method, without exceeding the column's limit) for 1-2 hours with carrier gas flowing to remove any remaining volatile contaminants.[14]

References
  • SIELC Technologies. (2018). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. PubMed. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. [Link]

  • Bedoukian Research. (n.d.). trans-2-Octen-1-AL FCC (BRI #352). [Link]

  • The Good Scents Company. (n.d.). 2-octen-1-ol. [Link]

  • JoVE. (2020). Video: Esterification - Prep. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Verstrepen, K. J., et al. (n.d.). Production and biological function of volatile esters in Saccharomyces cerevisiae. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • Certified Laboratories. (2023). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. YouTube. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. [Link]

  • National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. [Link]

  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]

  • Dartmouth College. (n.d.). The Preparation of Fragrant Esters. [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Elimination of Matrix Interferences in GC-MS Analysis of Pesticides by Entropy Minimization. [Link]

  • Waters Corporation. (2021). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, non-6-enyl acetate, CAS Registry Number 76238-22-7. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-octen-4-one, CAS Registry Number 4643-27-0. [Link]

Sources

Technical Support Center: Overcoming EAG Habituation to trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming habituation in Electroantennography (EAG) responses, specifically when using the odorant trans-2-Octen-1-yl acetate. This document moves beyond a simple checklist of steps to offer in-depth explanations of the underlying physiological mechanisms and field-tested protocols to ensure the integrity and reproducibility of your EAG data.

Understanding the Challenge: Habituation in EAG

Habituation, in the context of EAG, is a form of non-associative learning where the antennal response to a repeated stimulus decreases over time.[1][2][3] This is not to be confused with sensory adaptation or fatigue, which are more transient forms of response decrement. Habituation is a key physiological mechanism that allows an insect to filter out persistent, non-essential background odors and remain sensitive to new, potentially more relevant, olfactory cues.[2] For the researcher, however, it can be a significant experimental confound, leading to an underestimation of an odorant's true stimulatory potential.

Visualizing the Troubleshooting Workflow

Before diving into specific troubleshooting steps, it's helpful to have a high-level overview of the process. The following flowchart outlines a logical progression for identifying and addressing EAG habituation.

Caption: A high-level workflow for troubleshooting decreased EAG responses.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between habituation and simple sensory fatigue?

A1: This is a critical first step. Sensory fatigue is a rapid and short-term decline in response due to overstimulation, while habituation is a longer-lasting phenomenon.[2] To distinguish between them:

  • Recovery Time: Sensory fatigue typically resolves with a short rest period (e.g., 30-60 seconds). Habituation may require a much longer recovery period, sometimes several minutes, or even a change in the stimulus.[7][8][9]

  • Dishabituation: Presenting a novel, strong, and different odorant can often momentarily restore the response to the original habituated stimulus. This phenomenon, known as dishabituation, is a hallmark of habituation and is less likely to occur with simple fatigue.[2]

Q2: What are the primary causes of habituation in my EAG setup?

A2: Several factors can contribute to the rapid onset of habituation:

  • High Stimulus Concentration: Using a concentration of this compound that is too high can quickly saturate the olfactory receptor neurons (ORNs), leading to a rapid decline in responsiveness.

  • Short Inter-Stimulus Interval (ISI): Insufficient time between odor puffs does not allow the ORNs to fully recover their baseline activity.[7][8][9]

  • Prolonged or Continuous Stimulation: A constant, uninterrupted flow of the odorant over the antenna is a sure way to induce profound habituation.

  • Sub-optimal Antennal Preparation: A desiccated or damaged antenna will be more susceptible to response decrements.

Q3: What is the underlying physiological mechanism of habituation at the neuronal level?

A3: Olfactory habituation is a complex process involving changes within the ORNs themselves. When an odorant like this compound binds to its receptor, it triggers a signaling cascade that leads to the opening of ion channels and depolarization of the neuron.[10] However, with repeated stimulation, several negative feedback mechanisms are activated. A key player is the influx of intracellular calcium (Ca2+), which can lead to:

  • Desensitization of the odorant receptor: Making it less responsive to the odorant molecule.

  • Downregulation of the signaling cascade: For example, by reducing the activity of adenylyl cyclase, which is involved in signal amplification.[7]

  • Modulation of ion channel activity: Reducing the influx of ions that cause the electrical response.[10]

Caption: Simplified signaling pathway of an olfactory receptor neuron and points of negative feedback leading to habituation.

Troubleshooting Guides & Protocols

Protocol 1: Optimizing Stimulus Delivery to Prevent Habituation

This protocol focuses on the proactive steps you can take to minimize the likelihood of inducing habituation from the outset.

Objective: To establish a stimulus delivery paradigm that elicits a robust and reproducible EAG response to this compound without causing significant habituation.

Methodology:

  • Prepare a Dilution Series:

    • Prepare a serial dilution of this compound in a high-purity solvent (e.g., hexane or mineral oil). A typical starting range might be from 10⁻⁵ to 10⁻¹ (v/v).

  • Determine the Optimal Concentration:

    • Begin with the lowest concentration and deliver a single, short puff (e.g., 0.5 seconds) to the antenna.

    • Observe the EAG response.

    • Gradually increase the concentration until you achieve a clear, supra-threshold response without an excessively long recovery time. The goal is to find the lowest concentration that gives a reliable signal.

  • Establish the Inter-Stimulus Interval (ISI):

    • Using the optimal concentration determined in the previous step, deliver a single puff and record the response.

    • Wait for a set period (e.g., 30 seconds) and deliver a second puff.

    • Compare the amplitude of the second response to the first. If it is significantly smaller, increase the ISI (e.g., to 45, 60, or 90 seconds) and repeat until the responses are of similar amplitude.

  • Standardize Puff Duration and Airflow:

    • Use a stimulus delivery system that provides consistent puff duration and airflow rate. A typical puff duration is between 0.2 and 1 second.

    • Ensure the humidified and purified air stream flowing over the antenna is constant and gentle.

Protocol 2: A Step-by-Step Guide to Recovery from Habituation

This protocol should be implemented when you observe a diminishing EAG response and suspect habituation has already occurred.

Objective: To restore the antennal preparation to a responsive state after habituation has been induced.

Methodology:

  • Immediate Cessation of Stimulation:

    • Stop the delivery of this compound immediately.

  • Extended Rest Period:

    • Allow the antenna to rest in the humidified, purified air stream for an extended period. A minimum of 2-5 minutes is recommended, but some cases may require longer.

  • Dishabituation with a Novel Odorant:

    • After the rest period, deliver a single, short puff of a structurally different and strong odorant (e.g., a green leaf volatile like cis-3-hexen-1-ol or a floral compound like linalool).

    • This can often "reset" the ORNs and make them responsive to the original stimulus again.

  • Re-test with a Lower Concentration:

    • After the dishabituating stimulus, wait for at least 60-90 seconds.

    • Re-test the response to this compound, but at a lower concentration than the one that induced habituation.

  • If Habituation Persists:

    • If the response is still significantly attenuated, the antennal preparation may be compromised. It is advisable to use a fresh preparation.

Data Presentation: The Impact of Inter-Stimulus Interval (ISI)

The following table summarizes hypothetical data illustrating the effect of varying the ISI on the EAG response to a repeated stimulus of this compound.

Inter-Stimulus Interval (seconds)Average Amplitude of 1st Response (mV)Average Amplitude of 5th Response (mV)Percent Decrease in Response
151.20.466.7%
301.30.838.5%
601.21.18.3%
901.31.30%

Interpretation: As the ISI increases, the degree of habituation (as indicated by the percent decrease in response) is significantly reduced. An ISI of 90 seconds in this example appears to be sufficient to prevent habituation.

Final Recommendations from the Field

  • Always run a control: Periodically test the antennal response to a standard reference compound to ensure the preparation remains viable throughout the experiment.

  • Randomize stimulus presentation: When testing multiple odorants or concentrations, randomize the order of presentation to avoid systematic habituation effects.

  • Maintain a healthy preparation: Ensure your antennal preparation is not desiccated. A continuous flow of humidified air is crucial.

  • Keep a detailed log: Record all experimental parameters, including concentrations, ISIs, puff durations, and any observed response decrements. This will be invaluable for troubleshooting.

By understanding the underlying causes of habituation and implementing these systematic troubleshooting and preventative measures, you can significantly improve the quality and reliability of your EAG data when working with this compound and other volatile compounds.

References

  • Olfactory receptor neuron - Wikipedia. [Link]

  • Stuck, B. A., et al. (2014). Subjective Olfactory Desensitization and Recovery in Humans. Chemical Senses, 39(2), 151–158. [Link]

  • Stuck, B. A., et al. (2014). Subjective Olfactory Desensitization and Recovery in Humans. PubMed. [Link]

  • EAG Manuals & User Guides - Manuals+. [Link]

  • Stuck, B. A., et al. (2014). Subjective Olfactory Desensitization and Recovery in Humans. ResearchGate. [Link]

  • Functional recovery of odor representations in regenerated sensory inputs to the olfactory bulb - Frontiers. [Link]

  • Guerrero, A., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(10), 692. [Link]

  • 2-octenyl acetate, 2371-13-3 - The Good Scents Company. [Link]

  • (E)-2-octen-1-yl acetate, 3913-80-2 - The Good Scents Company. [Link]

  • Epstein, L. H., et al. (2009). Overweight children habituate slower than non-overweight children to food. The American Journal of Clinical Nutrition, 90(6), 1436–1442. [Link]

  • Habituation is More Than Learning to Ignore: Multiple Mechanisms Serve to Facilitate Shifts in Behavioral Strategy - ResearchGate. [Link]

  • What is Habituation? - MLC Nutrition. [Link]

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Technical Support Center: Troubleshooting trans-2-Octen-1-yl acetate Release from Dispensers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of trans-2-Octen-1-yl acetate in your research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental release of this semiochemical from various dispenser types. Here, we move beyond simple checklists to provide in-depth, scientifically grounded solutions to ensure the integrity and reproducibility of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter with your dispensers, providing a logical workflow from problem identification to resolution.

Issue 1: Inconsistent or No Release of this compound

You've deployed your dispensers, but monitoring equipment or biological assays indicate a lower-than-expected or non-existent release of the semiochemical.

Initial Diagnostic Questions:

  • Is the dispenser type appropriate for your experimental conditions? Dispensers are broadly categorized as passive or active.[1][2] Passive dispensers, such as vials, pouches, or rubber tubing, release the compound through diffusion and are heavily influenced by environmental factors.[3][4] Active dispensers, like aerosol emitters, provide a more controlled release but can be subject to mechanical failure.[2][5]

  • Have the dispensers been stored and handled correctly? Improper storage, such as exposure to high temperatures or direct sunlight, can lead to degradation of this compound before deployment.[6][7]

Troubleshooting Workflow:

G A Problem: Inconsistent or No Release B Verify Dispenser Type and Age A->B Is the dispenser expired or incorrect for the application? C Check Storage and Handling History B->C Dispenser is correct and within its expiry date. D Evaluate Environmental Conditions C->D Was the dispenser exposed to extreme temperatures or sunlight? E Inspect Dispenser Integrity D->E Are temperature, humidity, and airflow controlled and monitored? F Quantify Release Rate E->F Is the dispenser physically damaged, clogged, or leaking? G Resolution: Consistent Release Achieved F->G Conduct a controlled release study.

Caption: Troubleshooting workflow for inconsistent semiochemical release.

Detailed Steps & Scientific Rationale:

  • Verify Dispenser Type and Age: Confirm that you are using the correct dispenser for your target application and that it has not expired.[6] The formulation and matrix of the dispenser are designed for specific release kinetics.

  • Review Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7] Use gloves or tweezers when handling lures to prevent contamination.[6]

  • Assess Environmental Impact: Temperature is a primary driver of release rates from passive dispensers, with higher temperatures generally increasing the rate of volatilization.[4][8][9] Strong winds can disrupt the semiochemical plume, reducing its effective concentration.[6][8]

  • Physical Inspection: Examine the dispenser for any signs of damage, such as cracks or leaks. For dispensers with a porous membrane, check for clogging.

  • Quantitative Analysis: To definitively assess the release rate, conduct a controlled laboratory study. Place the dispenser in an environmental chamber with controlled temperature, humidity, and airflow.[10][11] The release rate can be determined by measuring the mass loss of the dispenser over time.

Issue 2: Rapid Depletion of this compound

The dispenser's effective lifespan is significantly shorter than specified, leading to premature termination of experiments.

Initial Diagnostic Questions:

  • Are the environmental conditions more extreme than anticipated? Unusually high temperatures or airflow will accelerate the release from passive dispensers.[9][12]

  • Is the dispenser overloaded or improperly formulated? An incorrect concentration of this compound in the dispenser matrix can lead to a burst release.

Troubleshooting Workflow:

G A Problem: Rapid Depletion B Monitor Environmental Conditions A->B Are temperatures or airflows higher than expected? C Verify Dispenser Specifications B->C Environmental conditions are within expected range. D Analyze Release Kinetics C->D Does the dispenser loading match the manufacturer's specifications? E Consider a Different Dispenser Type D->E Does the release follow zero-order or first-order kinetics? F Resolution: Optimized Dispenser Longevity E->F Select a dispenser with a slower, more controlled release profile.

Caption: Troubleshooting workflow for rapid dispenser depletion.

Detailed Steps & Scientific Rationale:

  • Environmental Monitoring: Continuously log temperature, humidity, and airflow in your experimental area. This data is crucial for understanding the release dynamics.

  • Dispenser Specification Verification: If possible, analytically verify the concentration of this compound in a sample of unused dispensers. High-performance liquid chromatography (HPLC) can be used for this purpose.[13]

  • Release Kinetics Analysis: Most passive dispensers exhibit first-order release kinetics, where the release rate decreases over time as the concentration of the semiochemical within the dispenser depletes.[9] If you observe a very rapid initial release, this could indicate a poorly formulated dispenser.

  • Dispenser Selection: If environmental conditions cannot be modified, consider using a dispenser with a different matrix that offers a slower release rate. For highly controlled experiments, an active dispenser may be more suitable.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the release of this compound?

A1: There isn't a single "optimal" temperature, as the ideal release rate is application-dependent. However, it's crucial to understand that release rates from passive dispensers increase exponentially with temperature.[4][10][11] For consistent results, maintaining a stable temperature is more important than achieving a specific temperature.

Q2: How does humidity affect the release of this compound?

A2: The effect of humidity on the release of hydrophobic compounds like this compound is generally less significant than temperature.[4][10] However, for some porous dispenser types, high humidity could potentially lead to water absorption, which may slightly impede the release rate.[4]

Q3: Can I reuse a dispenser?

A3: It is not recommended to reuse dispensers. The release kinetics are based on the initial loading of the semiochemical, and a partially used dispenser will have an unpredictable release profile.

Q4: My experiment requires a constant release rate. What type of dispenser should I use?

A4: For a constant (zero-order) release rate, an active dispenser system, such as a programmable aerosol emitter or a syringe pump, is the most reliable option.[2] While some passive dispensers are designed to provide a near-constant release for a period, they are still subject to environmental influences.[1][12]

Q5: How should I dispose of used dispensers?

A5: Dispose of used dispensers and any remaining this compound in accordance with local regulations for chemical waste.[7] Do not discard them in the regular trash or pour the contents down the drain.

Section 3: Data and Protocols

Table 1: Chemical Properties of this compound
PropertyValueSource
CAS Number 3913-80-2[13]
Molecular Formula C10H18O2[13]
Molecular Weight 170.25 g/mol [13][14]
Boiling Point 65.0 °C @ 5.00 mm Hg[14]
Flash Point 185.0 °F (85.0 °C)[14][15]
Vapor Pressure 0.137 mm/Hg @ 25.0 °C[14]
Solubility Insoluble in water; soluble in alcohol.[14][16]
Protocol 1: Gravimetric Determination of Release Rate

This protocol outlines a standard method for quantifying the release rate of this compound from a passive dispenser.

Materials:

  • Analytical balance (readable to 0.0001 g)

  • Environmental chamber with controlled temperature and airflow

  • Forceps

  • New dispensers loaded with this compound

Procedure:

  • Initial Weighing: Using forceps, place a new dispenser on the analytical balance and record its initial mass (M_initial).

  • Incubation: Place the dispenser in the environmental chamber set to your desired experimental conditions.

  • Periodic Weighing: At regular intervals (e.g., every 24 hours), remove the dispenser from the chamber and record its mass (M_t).

  • Data Analysis: Calculate the cumulative mass loss at each time point. The release rate can be determined from the slope of the linear portion of the mass loss versus time curve.

References

  • The Science of Suterra's Dispenser Technologies for Mating Disruption. (2024). Suterra. [Link]

  • Semiochemicals beginner's guide: Types and how to use. (2023). CABI BioProtection Portal. [Link]

  • Volatile compounds as insect lures: factors affecting release from passive dispenser systems. (2014). New Zealand Plant Protection. [Link]

  • Understanding Pheromones and Mating Disruption. (2020). Semios. [Link]

  • Semiochemicals for controlling insect pests. (2019). Journal of Plant Protection Research. [Link]

  • Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future. (2019). Insects. [Link]

  • This compound. (n.d.). SIELC Technologies. [Link]

  • The use of semiochemical slow-release devices in integrated pest management strategies. (2011). Université de Liège. [Link]

  • (E)-2-octen-1-yl acetate, 3913-80-2. (n.d.). The Good Scents Company. [Link]

  • Measurement of semiochemical release rates with a dedicated environmental control system. (2015). Computers and Electronics in Agriculture. [Link]

  • Measurement of semiochemical release rates with a dedicated environmental control system. (2015). ResearchGate. [Link]

  • Safety Data Sheet - trans-2-Octenal. (2025). Advanced Biotech. [Link]

  • EPI System Information for (E)-2-octen-1-yl acetate 3913-80-2. (n.d.). The Good Scents Company. [Link]

  • trans-2-Octen-1-AL FCC (BRI #352). (n.d.). Bedoukian Research. [Link]

  • 2-octenyl acetate, 2371-13-3. (n.d.). The Good Scents Company. [Link]

  • Safety Data Sheet - NATURAL LINALYL ACETATE. (2024). Axxence. [Link]

  • RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. (2019). Food and Chemical Toxicology. [Link]

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Technical Support Center: Optimizing Pest Management with trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and professionals utilizing trans-2-Octen-1-yl acetate. This guide is designed to move beyond basic protocols and address the nuanced challenges encountered during experimental design and field application. Our goal is to enhance the efficiency and reliability of your pest management strategies by explaining the causality behind experimental choices and providing self-validating workflows.

Section 1: Foundational Concepts & Mechanism of Action

This section addresses common high-level questions regarding the function and application of this compound.

FAQ 1: What is this compound and what is its precise role in insect communication?

This compound is a volatile organic compound that functions as a semiochemical—a chemical cue used in communication. Its role is notably complex and demonstrates the principle of "semiochemical parsimony," where a single compound can serve multiple functions depending on the context and species.[1]

  • Pheromone: In the painted bug (Bagrada hilaris), it is a putative sex pheromone. It is produced in significantly higher amounts by males and is attractive to females and nymphs, suggesting a role in mate location or aggregation.[1][2]

  • Defensive Compound & Alarm Pheromone: In several other Heteroptera species, this same compound is part of a defensive blend, repelling predators. These defensive compounds can also function as alarm pheromones, warning conspecifics of danger.[1]

Understanding this dual nature is critical. In one context, it's an attractant for your target pest; in another, it could be part of a signal that indicates stress or danger, potentially altering insect behavior in unexpected ways.

FAQ 2: How is this compound theoretically applied in Integrated Pest Management (IPM)?

The application of this compound in IPM is analogous to other well-studied pheromones, primarily focusing on two strategies:

  • Population Monitoring: Lures containing the compound are placed in traps to attract and capture target pests. This allows for early detection, population density estimation, and timing of other control measures. This is the most validated use for this compound against pests like B. hilaris.[2]

  • Mating Disruption: This involves permeating an area with a high concentration of a synthetic pheromone to prevent males from locating females, thereby disrupting reproduction. While not yet fully established for this compound, the principles are well-documented for similar compounds like dodec-2-en-1-yl acetate.[3] This strategy relies on mechanisms like competitive attraction to lures, camouflage of natural pheromone plumes, and sensory overload of the male's antennae.[3]

Section 2: Troubleshooting Experimental & Field Inefficiencies

This section provides a problem-and-solution framework for common issues encountered during research and development.

Problem: Low or No Trap Capture in Field Trials

You've deployed traps baited with this compound but are observing disappointing capture rates. This is a frequent challenge, often with multiple contributing factors.

  • Possible Cause A: Sub-optimal Lure Dose

    • Causality: The concentration of a semiochemical creates a behavioral dose-response curve. Too low a dose is undetectable, while an excessively high dose can be repellent or non-discriminatory. Field studies on B. hilaris clearly demonstrate this dose-dependency.

    • Solution: Conduct a dose-response study. As shown in Table 1, traps baited with 5 mg and 10 mg of the compound were effective, whereas 2 mg lures were not.[1][2] Your target species will have its own optimal range that must be empirically determined.

    Lure Dose (mg) Mean Captures per Trap (B. hilaris) Outcome
    0 (Control)0Ineffective
    20Ineffective
    5Nymphs CapturedEffective
    10Females & Nymphs Captured (Highest Rate)Most Effective
    A summary of field bioassay results for Bagrada hilaris, demonstrating the critical importance of lure dosage. Data sourced from Palacio et al., 2020.[1][2]
  • Possible Cause B: Missing Synergistic Compounds

    • Causality: Insect communication is rarely a single-compound affair. The weak attraction observed in some field tests suggests that this compound is likely one component of a larger, more complex pheromone blend.[1] Other compounds, even in trace amounts, can be essential for eliciting a full behavioral response. Plant volatiles can also act as powerful synergists, signaling the presence of a food source or oviposition site.[4]

    • Solution:

      • Review literature for other volatiles identified from your target insect or its host plants. Common synergists for wood-boring insects, for example, include ethanol and α-pinene.[4]

      • Conduct field trials comparing traps baited with this compound alone versus traps baited with the acetate plus a candidate synergist (e.g., (E)-2-octen-1-ol, (E)-2-octenal, or host plant volatiles).

  • Possible Cause C: Inefficient Dispenser Release Rate

    • Causality: The dispenser's material and design dictate the release rate of the volatile. An improper dispenser can release the compound too quickly, leading to a short field life, or too slowly, failing to create an attractive plume. Studies show that even with the same initial dose, the emission rate from polyethylene tube dispensers changes significantly over time.[1]

    • Solution:

      • Characterize the release rate of your chosen dispenser gravimetrically (measuring weight loss over time) or by headspace analysis (e.g., SPME-GC-MS) under relevant environmental conditions (temperature, humidity).

      • Test different dispenser types (e.g., polyethylene tubes, rubber septa, membrane-based) to find one that provides a consistent and appropriate release rate for the duration of your monitoring period.

Problem: Inconsistent Results in Laboratory Bioassays (Olfactometer/EAG)

Your lab results are not reproducible, showing high variability in insect response.

  • Possible Cause A: Contamination of Equipment

    • Causality: Insects can detect semiochemicals at picogram levels. Residual compounds on glassware or delivery systems from previous experiments can neutralize, synergize, or mask the response to your target compound.

    • Solution: Implement a rigorous cleaning protocol. For olfactometer components, a validated procedure includes washing with water and detergent, wiping with acetone, and baking metal parts at high temperatures (e.g., 200°C for 60 minutes) to drive off any remaining volatiles.[1]

  • Possible Cause B: Insect Physiological State

    • Causality: An insect's responsiveness to a pheromone is highly dependent on its age, mating status, and circadian rhythm. For example, mated females may be less responsive to sex pheromones than virgin females.

    • Solution: Standardize the insects used in your assays. Use insects of a specific age range and known mating status. Conduct experiments during the insect's known period of activity (e.g., many species are most active in the afternoon).[1]

Section 3: Core Experimental Protocols & Workflows

To ensure robust and reliable data, a logical, multi-step approach to validating the efficacy of this compound is essential.

Workflow: A Self-Validating Protocol for Semiochemical Efficacy

This workflow ensures that you confirm physiological reception and behavioral response before committing to resource-intensive field trials.

G cluster_0 Phase 1: Physiological Validation cluster_1 Phase 2: Behavioral Validation (Lab) cluster_2 Phase 3: Field Validation EAG Electroantennography (EAG) DoseResponse EAG Dose-Response Curve EAG->DoseResponse Confirm Antennal Detection Olfactometer Y-Tube Olfactometer Assay DoseResponse->Olfactometer Proceed if Positive Detection Stop1 Stop1 DoseResponse->Stop1 STOP: No Antennal Response SynergistTest Test for Synergism (e.g., with Host Plant Volatiles) Olfactometer->SynergistTest If Attraction is Weak FieldDose Field Dose-Response Trapping Olfactometer->FieldDose If Attraction is Strong Stop2 Stop2 Olfactometer->Stop2 STOP: No Behavioral Response SynergistTest->FieldDose FieldDose->Olfactometer Re-evaluate in Lab (Antagonists? Wrong Isomer?) DispenserTest Dispenser Longevity & Release Rate Study FieldDose->DispenserTest Optimize Lure & Dispenser LargeScale Large-Scale Monitoring or Mating Disruption Trial DispenserTest->LargeScale Deploy Optimized System

Caption: A logical workflow for validating a semiochemical, from antennal detection to field application.

Protocol: Quantifying this compound in Formulations

Accurate quantification is key to creating reliable lures. While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard, Liquid Chromatography (LC-MS) can also be used, though it often requires derivatization for volatile esters to improve chromatographic retention and ionization.[5]

Objective: To determine the concentration of this compound in a solvent extract from a dispenser.

Methodology (GC-MS):

  • Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution. Include an internal standard (e.g., dodecane) at a fixed concentration in all standards and samples.

  • Sample Extraction: Place a dispenser (or a piece of it) in a sealed vial with a known volume of solvent. Allow it to extract for a set period (e.g., 24 hours) with occasional agitation.

  • GC-MS Analysis:

    • Column: Use a non-polar or mid-polarity column (e.g., DB-5ms, HP-5).

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity. Monitor characteristic ions of this compound and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration for the standards. Use this curve to calculate the concentration in your unknown samples.

Section 4: Chemical Stability & Formulation

The chemical nature of this compound makes it susceptible to environmental degradation, which can severely impact its efficacy.

FAQ 3: My lure's effectiveness is decreasing faster than expected. What is causing the degradation?

This compound is an unsaturated ester, making it vulnerable to two primary degradation pathways, especially when exposed to air, moisture, and UV light.

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield (E)-2-octen-1-ol and acetic acid. This is a common degradation pathway for acetate-based pheromones.[6] The resulting alcohol, (E)-2-octen-1-ol, has a different odor profile and may have different or even repellent effects on the target insect.[7]

  • Oxidation: The double bond is susceptible to oxidation by atmospheric oxygen or ozone. This can lead to the formation of epoxides, aldehydes, or cleavage of the carbon chain. This process is often accelerated by UV light. The degradation of a similar compound, trans-2-hexenal, is known to proceed through addition to the double bond.[8]

G cluster_products Degradation Products Acetate This compound Hydrolysis Hydrolysis (+H2O) Acetate->Hydrolysis Oxidation Oxidation (+[O], UV) Acetate->Oxidation Alcohol (E)-2-Octen-1-ol Hydrolysis->Alcohol AceticAcid Acetic Acid Hydrolysis->AceticAcid OxidizedProds Epoxides, Aldehydes, Cleavage Products Oxidation->OxidizedProds

Caption: Potential degradation pathways of this compound in the environment.

  • Mitigation Strategies:

    • Formulation: Include antioxidants (e.g., BHT) in the lure formulation to inhibit oxidation.

    • Dispenser Material: Use dispensers with UV-protectants incorporated into the polymer matrix.

    • Storage: Store lures and neat compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

References

  • Palacio, V., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 105. [Link]

  • Palacio, V., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. ResearchGate. [Link]

  • The Good Scents Company. (E)-2-octen-1-yl acetate. The Good Scents Company Information System. [Link]

  • Grira, A., et al. (2022). Kinetic and Products Study of the Atmospheric Degradation of trans-2-Hexenal with Cl Atoms. The Journal of Physical Chemistry A, 126(40), 7174–7183. [Link]

  • The Good Scents Company. (E)-2-octen-1-ol. The Good Scents Company Information System. [Link]

  • Hanks, L. M., et al. (2024). Effects of deploying ethanol lures in tandem with generic pheromone lures for attraction of cerambycid beetles in field bioassay. University of Illinois. [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4574-4584. [Link]

  • Han, B., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Octenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Molecule

Octenyl acetate, a C10-ester, is not a single entity but a family of structural and geometric isomers, each possessing a unique profile of chemical, physical, and biological properties. While sharing the same molecular formula, C₁₀H₁₈O₂, the varied placement of the double bond and the acetate group results in profoundly different characteristics.[1][2] This guide provides a comparative analysis of key octenyl acetate isomers, offering researchers, chemists, and drug development professionals a framework for their identification, differentiation, and application. We will delve into their distinct sensory profiles, divergent biological roles as pheromones and plant volatiles, and the precise analytical methodologies required to distinguish them.

The Isomeric Landscape of Octenyl Acetate

The primary isomers of octenyl acetate are defined by the location of the carbon-carbon double bond and the position of the ester functional group. This structural diversity is the foundation of their distinct properties. Below are the structures of the most commonly encountered isomers.

G cluster_1 1-Octen-3-yl acetate cluster_2 (E)-2-Octen-1-yl acetate cluster_3 (Z)-3-Octenyl acetate cluster_4 (Z)-5-Octenyl acetate s1 CH₃(CH₂)₄CH(OC(O)CH₃)CH=CH₂ s2 CH₃(CH₂)₄CH=CHCH₂OC(O)CH₃ (trans) s3 CH₃(CH₂)₃CH=CH(CH₂)₂OC(O)CH₃ (cis) s4 CH₃CH₂CH=CH(CH₂)₄OC(O)CH₃ (cis)

Caption: Chemical structures of prominent octenyl acetate isomers.

Comparative Physicochemical Properties

The subtle shifts in molecular architecture among isomers lead to measurable differences in their physical properties. These properties are not only fundamental characteristics but also crucial for designing purification and analytical separation protocols. For instance, differences in boiling points can be exploited in fractional distillation, while varying polarities influence chromatographic retention times.

Property1-Octen-3-yl acetate(E)-2-Octen-1-yl acetate(Z)-5-Octenyl acetaten-Octyl acetate (Saturated Analog)
CAS Number 2442-10-6[3]3913-80-2[4]71978-00-2[5]112-14-1
Appearance Colorless liquid[3]Colorless liquid[4]Clear colorless liquid[5]Colorless liquid
Odor Profile Herbal, lavender, minty, mushroom-like[1][3]Green, aldehydic, melon, pear[4][6]Fruity, banana-like[5]Fruity, orange-like[7]
Boiling Point 189-190 °C @ 760 mmHg[1][3]65 °C @ 5 mmHg[4]226-227 °C @ 760 mmHg[5]199 °C @ 760 mmHg
Specific Gravity ~0.873-0.881 @ 20 °C[3]~0.894-0.900 @ 25 °C[4]~0.832-0.950[5]~0.873 @ 20°C
Refractive Index ~1.418-1.428 @ 20 °C[3]~1.430-1.436 @ 20 °C[4]~1.419-1.448[5]~1.419 @ 20°C
Flash Point 87.78 °C[3]85.00 °C[4]Not specified71 °C
Solubility Insoluble in water; soluble in oils and ethanol[1]Insoluble in water; soluble in alcohol[4]Practically insoluble in water; soluble in ethanol[5]Insoluble in water

Comparative Biological and Functional Analysis

The structural nuances of octenyl acetate isomers directly translate into specialized biological activities. This is a classic example of structure-activity relationships, where specific molecular shapes are recognized by biological receptors, such as those in the olfactory systems of insects or on plant cell surfaces.

Flavor and Fragrance Profiles

In the flavor and fragrance industry, isomer purity is paramount as each isomer imparts a distinct sensory experience.

  • 1-Octen-3-yl acetate : This isomer is widely recognized for its fresh, herbaceous, and lavender-like aroma with minty undertones.[3] It is a key component in lavender oil and is utilized to create herbal and fruity top notes in fragrances, as well as pear, apple, and melon flavors.[2][3] Its characteristic "mushroom" scent is also notable.[1]

  • (E)-2-Octen-1-yl acetate : In contrast, the (E)-2-octenyl isomer offers a fresh, green, and fruity profile, often described as having melon, pear, and tropical notes.[4][6] This makes it valuable for imparting fresh apple and pear nuances to a variety of fruit flavors.[4]

  • (Z)-5-Octenyl acetate : This isomer presents a distinctly different fruity aroma, primarily characterized as banana-like.[5]

Pheromonal Activity in Insects

Several octenyl acetate isomers function as semiochemicals, mediating communication between insects.

  • (E)-2-Octenyl acetate : This compound has been identified as a key component in the chemical communication system of the pentatomid bug, Bagrada hilaris.[8] Studies have shown that it acts as an attractant for females and nymphs of this species, suggesting its role in intraspecific interactions, potentially for aggregation or mate location.[8] Electroantennogram (EAG) recordings confirm that this isomer evokes strong antennal responses in B. hilaris females.[8]

Role in Plant Signaling

Volatile organic compounds (VOCs) like octenyl acetate isomers are integral to plant communication. They can be released in response to environmental stressors, such as wounding by herbivores.

  • Green Leaf Volatiles (GLVs) : Esters like (Z)-3-hexenyl acetate, a related short-chain ester, are well-known GLVs released upon plant damage.[9] These compounds can act as signals to stimulate plant defenses, attract natural enemies of herbivores, and prime neighboring plants for defense.[9] While specific research on all octenyl acetate isomers is ongoing, their structural similarity to known GLVs suggests they may play analogous roles in plant-plant and plant-insect interactions.

Analytical Methodologies for Isomer Differentiation

Distinguishing between isomers requires high-resolution analytical techniques. The choice of method is dictated by the need to resolve compounds with identical mass and often similar polarities.

G sample Isomer Mixture (e.g., in Essential Oil) gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms Injection nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr Sample Prep separation Separation by GC Column (based on volatility/polarity) gcms->separation structure Structural Elucidation (Chemical Shifts, Coupling) nmr->structure identification Mass Spectrum Analysis (Fragmentation Pattern) separation->identification result Isomer Identification & Quantification identification->result structure->result

Caption: General workflow for the analytical differentiation of isomers.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for separating and identifying volatile isomers. The gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase of the column, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically chosen. Isomers will elute at different retention times based on subtle differences in their volatility and polarity. Kovats retention indices, which are standardized retention times, are invaluable for tentative identification by comparing experimental values with those reported in databases.[1]

  • Injector Temperature: A high inlet temperature (e.g., 280-295 °C) ensures the rapid and complete vaporization of the analytes, which is crucial for good peak shape and reproducible injections.[10][11]

  • Split Injection: A split injection (e.g., 1:20 or 30:1) is used to introduce only a small portion of the sample onto the column.[10][11] This prevents column overloading and ensures sharp, symmetrical peaks, which is critical for resolving closely eluting isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample (e.g., essential oil) in a suitable solvent like hexane or ethanol. For headspace analysis of plant volatiles, Solid Phase Micro Extraction (SPME) can be employed.

  • GC-MS System: Agilent 8890 GC coupled to a 5977B MS, or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: Maintain 240 °C for 5 minutes.

  • Injector:

    • Temperature: 280 °C.

    • Mode: Split (split ratio 20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify isomers by comparing their retention times and mass spectra with those of authentic standards or reference libraries (e.g., NIST).[1] Chiral GC columns can be used to separate enantiomers.[10]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS separates isomers, NMR spectroscopy provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom in the molecule.[12] It is indispensable for distinguishing structural isomers where mass spectra might be very similar.

Causality Behind Experimental Choices:

  • ¹H NMR: This experiment reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting pattern). For instance, the position and splitting of signals for protons attached to the double bond (vinylic protons) and the carbon bearing the acetate group are highly diagnostic for identifying the isomer.[13]

  • ¹³C NMR: This provides information on the different carbon environments within the molecule. The chemical shift of the carbons involved in the double bond and the carbonyl carbon of the ester group are key indicators of the isomer's structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

  • Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to deduce the connectivity of atoms. Compare the observed spectra with predicted spectra or data from the literature for unambiguous assignment.

Conclusion

The family of octenyl acetate isomers provides a compelling illustration of how subtle changes in chemical structure can lead to significant divergence in physical, sensory, and biological properties. For researchers in natural products, chemical ecology, and flavor science, a multi-faceted analytical approach is not merely beneficial but essential. The integration of high-resolution chromatographic separation with mass spectrometric and NMR spectroscopic data provides a robust framework for the unambiguous identification and characterization of these versatile molecules. This guide serves as a foundational resource, empowering scientists to navigate the complexities of isomer analysis and unlock the specific potential of each unique octenyl acetate isomer.

References

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • Guerrero-Serrano, G., et al. (2022). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 13(11), 1033. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-yl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octenyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2022, February 15). 1-Octen-3-yl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Octenyl acetate, (5Z)-. PubChem Compound Database. Retrieved from [Link]

  • Gudi, G., et al. (2021). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 26(15), 4613. Available at: [Link]

  • Sciencemadness.org. (2018). Synthesis of Octyl Acetate. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Octyl acetate (NP0049172). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Octyl Acetate. Retrieved from [Link]

  • The Pherobase. (n.d.). Semiochemical compound: (E)-2-Octenyl acetate. Retrieved from [Link]

  • Scognamiglio, M., et al. (2021). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 10(9), 1779. Available at: [Link]

  • Leskauskaite, D., et al. (2022). Preparation and Biological Activity Studies of Octenyl Succinic Anhydride Starch-Based Emulsions Containing Natural Essential Oils and Their Components. Polymers, 14(1), 18. Available at: [Link]

  • SpectraBase. (n.d.). n-Octyl acetate. Retrieved from [Link]

  • CORESTA. (2021). Analysis of Organic Acetates in E-vapor Products by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The Biological Activities of 20 Nature Identical Essential Oil Constituents. Retrieved from [Link]

  • AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl Acetate. PubChem Compound Database. Retrieved from [Link]

  • Solé, M., & Sanchez‐Hernandez, J. C. (2018). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. Environmental Toxicology and Chemistry, 37(10), 2589-2599. Available at: [Link]

  • University of Calgary. (n.d.). Example 5. Retrieved from [Link]

  • Gualtieri, M. J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. Available at: [Link]

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A Senior Application Scientist's Guide to the Enantiomeric Separation and Analysis of trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of flavor, fragrance, and pheromone research, the chirality of a molecule is a critical determinant of its biological activity and sensory perception. The seemingly subtle difference between enantiomers—non-superimposable mirror images—can lead to vastly different physiological responses. This guide provides an in-depth, comparative analysis of methodologies for the enantiomeric separation of trans-2-Octen-1-yl acetate, a volatile ester with applications in these fields. As direct comparative studies on this specific molecule are not extensively published, this guide synthesizes field-proven insights and experimental data from structurally analogous compounds to provide a robust framework for method development.

Introduction to this compound and the Imperative of Chiral Analysis

This compound is a chiral compound due to the stereocenter at the C2 position of the octenyl chain. Its enantiomers can possess distinct olfactory profiles and biological functions. For instance, in the realm of insect pheromones, it is common for one enantiomer to be highly active while the other is inactive or even inhibitory[1][2]. Similarly, in the flavor and fragrance industry, the stereochemistry of a molecule dictates its perceived scent and taste[3]. Therefore, the ability to separate and quantify the individual enantiomers of this compound is paramount for quality control, efficacy studies, and regulatory compliance.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic techniques, employing a chiral stationary phase (CSP), are the cornerstone of enantioselective analysis, creating a transient diastereomeric interaction that allows for the differential retention and separation of enantiomers[4][5].

Gas Chromatography (GC) for Enantiomeric Separation: A Comparative Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.

Cyclodextrin-Based Chiral Stationary Phases

Modified cyclodextrins are the most widely used and effective CSPs for the GC separation of a broad range of chiral molecules, including esters[5][6][7]. These cyclic oligosaccharides have a chiral cavity, and their derivatization with various functional groups enhances their enantioselective recognition capabilities.

A comparative study of different derivatized β-cyclodextrin phases for the separation of various chiral compounds, including the structurally similar ester linalyl acetate, provides valuable insights for selecting a column for this compound[8][9].

Chiral Stationary PhaseDerivativeKey Characteristics & Recommended ApplicationsResolution (Rs) for Linalyl Acetate[8][9]
Rt-βDEXse 2,3-di-O-ethyl-6-O-TBDMSExcellent for a wide range of compounds, including esters and terpenes. Often a good first choice for method development.2.36
Rt-βDEXsm 2,3-di-O-methyl-6-O-TBDMSOffers different selectivity compared to the 'se' phase.Not separated (ns)
Rt-βDEXsp 2,3-di-O-propyl-6-O-TBDMSProvides unique selectivity for certain chiral compounds.Not separated (ns)
Rt-βDEXsa 2,3-di-O-acetyl-6-O-TBDMSShows good separation for some alcohols and ketones.Not separated (ns)
Rt-βDEXcst diacetyl-tert-butyldimethylsilylA versatile phase for many chiral separations.Not separated (ns)
Rt-βDEXm permethylatedA commonly used phase with broad applicability.Not separated (ns)

TBDMS: tert-butyldimethylsilyl

Based on the data for linalyl acetate, the Rt-βDEXse column appears to be the most promising starting point for the enantiomeric separation of this compound. The ethyl derivatization on the C2 and C3 positions of the cyclodextrin likely provides a favorable steric and electronic environment for chiral recognition of this type of ester.

Experimental Protocol: Enantioselective GC-MS Analysis

This protocol is a recommended starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)

Method Parameters:

  • Injector:

    • Temperature: 220 °C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Detector (MS):

    • Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-250 amu

Rationale for Experimental Choices:

  • The split injection mode is chosen to prevent column overloading and ensure sharp peaks.

  • A slow oven temperature ramp is crucial for maximizing the resolution of the enantiomers.

  • The chosen temperature range is appropriate for the volatility of this compound.

  • Mass spectrometry provides definitive identification of the eluting peaks.

Workflow for Chiral GC Method Development

GC_Method_Development cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Candidate Columns (e.g., Rt-βDEXse, Rt-βDEXsm) B Isothermal Screening at Multiple Temperatures A->B C Identify Promising Phase(s) B->C D Optimize Temperature Program (Ramp Rate) C->D Best Phase E Optimize Carrier Gas Flow D->E F Fine-tune Injection Parameters E->F G Assess Resolution (Rs > 1.5) F->G Optimized Method H Determine Linearity & LOD/LOQ G->H I Confirm Peak Identity (MS) H->I J Routine Analysis I->J Validated Method HPLC_Method_Development A Initial Assessment: Solubility and UV Absorbance B Column & Mobile Phase Screening A->B C Normal Phase: Polysaccharide Columns (Hexane/Alcohol) B->C D Reversed Phase: (If applicable) (Acetonitrile/Water) B->D E Evaluate Initial Separations (Resolution & Peak Shape) C->E D->E F Optimize Mobile Phase Composition (Solvent Ratio, Additives) E->F G Optimize Flow Rate & Temperature F->G H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H

Sources

A Senior Application Scientist's Guide to the Validation of trans-2-Octen-1-yl acetate as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Identification to Functional Validation

In the intricate world of chemical ecology, identifying a volatile organic compound from an insect is merely the first step. The true challenge lies in validating its function—proving that it elicits a specific, reproducible behavioral response in conspecifics. trans-2-Octen-1-yl acetate (also known as (E)-2-octenyl acetate) is a compound implicated in the chemical communication of several insect species.[1][2][3] This guide provides an in-depth, experience-driven framework for the rigorous validation of this molecule as a pheromone, using the painted bug, Bagrada hilaris (Burmeister), as a primary case study.

Our approach moves beyond a simple listing of protocols. We will explore the causality behind experimental choices, emphasizing the integration of electrophysiological, behavioral, and field data to build a self-validating case for the pheromonal activity of this compound. We will also compare its role with other semiochemicals to provide a broader context for researchers in pest management and chemical biology.

The Validation Imperative: A Multi-tiered Approach

Validating a putative pheromone is not a single experiment but a logical progression of tests, each building upon the last. The goal is to move from demonstrating physiological detection to proving behavioral attraction and, finally, to confirming efficacy in a complex natural environment. This workflow ensures that resources are not wasted on large-scale field trials of a compound that fails to elicit a response at the sensory or behavioral level.

Pheromone_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Physiological Response cluster_2 Phase 3: Behavioral Response cluster_3 Phase 4: Field Efficacy A Compound Synthesis & Purity Analysis (GC-MS) B Electroantennography (EAG) Is the antenna tuned to the compound? A->B Purity Confirmed C Laboratory Bioassays (Olfactometer/Wind Tunnel) B->C Antennal Response Detected D Field Trapping Trials Does it work in a natural setting? C->D Attraction Demonstrated E Application in Pest Management (e.g., Monitoring, Mating Disruption) D->E Efficacy Validated

Caption: The pheromone validation workflow, a sequential and logical process.

Case Study: Validating (E)-2-Octenyl Acetate for Bagrada hilaris

The painted bug, Bagrada hilaris, is a significant pest of brassicaceous crops.[1][2] Studies have identified (E)-2-octenyl acetate as the main compound produced by males, suggesting it plays a role in mate location.[1][2] Let's examine how the validation workflow was applied to this specific insect-compound pairing.

Phase 1: Chemical Synthesis and Purity

Before any biological assay, the synthetic compound must be verified. The causality here is simple: impurities or incorrect isomeric forms could lead to false or misleading results.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis

  • Sample Preparation: Dissolve the synthesized this compound in a high-purity solvent like hexane to a concentration of approximately 100 ng/µL.

  • Injection: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5) suitable for separating volatile esters.[4][5]

  • GC Program: Set an appropriate temperature program. For instance, start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min.[6]

  • MS Analysis: As compounds elute from the GC column, they are ionized (typically via electron impact) and fragmented. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the compound and any potential impurities.

  • Data Interpretation: The primary peak should correspond to the retention time of this compound. The resulting mass spectrum should be compared against a library (e.g., NIST) to confirm its identity. Purity is determined by the relative area of the target peak compared to all other peaks in the chromatogram. For pheromone studies, a purity of >95% is highly desirable.

Phase 2: Electrophysiological Validation (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant puff.[7] It is a rapid and effective screening tool to determine if the insect's olfactory system can detect the compound at all. A positive EAG response is a prerequisite for any behavioral effect.

EAG_Setup cluster_main EAG Experimental Setup cluster_electrodes Recording Circuit Puff Odorant Puff (this compound) Antenna Insect Antenna Puff->Antenna Stimulus Delivery Ref_Elec Reference Electrode (at base or in head) Antenna->Ref_Elec Mount Rec_Elec Recording Electrode (at tip) Antenna->Rec_Elec Mount Amplifier High-Impedance Amplifier Ref_Elec->Amplifier Rec_Elec->Amplifier Output Data Acquisition System (PC with Software) Amplifier->Output Signal

Caption: Simplified diagram of an Electroantennography (EAG) setup.

Protocol: Electroantennography (EAG) Screening

  • Antenna Preparation: An insect is immobilized, and an antenna is carefully excised.[8] It is mounted between two electrodes using conductive gel. One electrode (recording) makes contact with the distal end of the antenna, and the other (reference) connects to the base or the head.[7]

  • Stimulus Preparation: Prepare serial dilutions of this compound in a solvent like mineral oil or hexane. A small amount (e.g., 10 µL) of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette.[9]

  • Controls (Self-Validation): A crucial step is the use of controls. A pipette with only the solvent serves as a negative control to ensure the response is not due to the solvent. A known attractant or a general odorant can be used as a positive control to confirm the antenna is viable.

  • Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. The tip of the stimulus pipette is inserted into this airstream, and a brief puff of air (e.g., 0.5 seconds) is sent through it, delivering the odorant to the antenna.[9][10]

  • Data Recording: The change in voltage (the EAG response) is amplified and recorded by a computer. Responses are measured as the peak amplitude in millivolts (mV). To account for solvent effects, the response to the negative control is subtracted from the response to the test compound.

For B. hilaris, EAG recordings showed that the antennae of females, males, and nymphs all responded to (E)-2-octenyl acetate, with females showing a particularly strong dose-dependent response.[1]

Phase 3: Behavioral Validation (Olfactometer)

A positive EAG response only indicates detection, not necessarily attraction. Behavioral assays are essential to determine the compound's function. A Y-tube olfactometer is a standard laboratory tool for assessing insect preference.

Y_Tube_Olfactometer cluster_arms Choice Arms Air Purified, Humidified Air Source TestArm Test Arm (this compound) Air->TestArm ControlArm Control Arm (Solvent Only) Air->ControlArm Y_Tube Y-Tube TestArm->Y_Tube ControlArm->Y_Tube Release Insect Release Point Y_Tube->Release

Caption: Logical flow of a Y-tube olfactometer bioassay.

Protocol: Y-Tube Olfactometer Bioassay

  • Setup: A Y-shaped glass tube is used. Purified air flows from the two upstream arms and exits through the single downstream arm.

  • Treatment: A filter paper treated with a specific dose of this compound in solvent is placed in one arm's airflow ("Test Arm"). A filter paper with solvent only is placed in the other ("Control Arm"). This direct comparison is the core of the validation.

  • Bioassay: A single insect is released at the downwind end of the main tube.[11] Its movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded if the insect moves a certain distance into one of the arms and remains there. Insects that do not move are recorded as "no choice."

  • Causality & Controls: To prevent bias, the positions of the test and control arms are swapped after a set number of trials. The glassware is meticulously cleaned between replicates to avoid residual odors.

  • Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a statistical test, such as a Chi-squared (χ²) test, to determine if the preference for the test compound is statistically significant.

In the B. hilaris study, olfactometer assays revealed that females and nymphs were significantly attracted to (E)-2-octenyl acetate, while males showed no attraction.[1][2] This is a critical finding, suggesting the compound may act as an aggregation pheromone for females and nymphs, rather than a simple sex pheromone for males.

Phase 4: Field Validation

The ultimate test is whether the compound is effective under real-world conditions, with competing odors and variable environmental factors.

Protocol: Field Trapping Study

  • Trap Design: Use standard insect traps (e.g., sticky traps or funnel traps) appropriate for the target species.

  • Lure Preparation: Lures are prepared with different doses of this compound loaded onto a slow-release dispenser (e.g., a rubber septum).

  • Experimental Design (Self-Validation): Traps are deployed in a randomized block design in the field. This design helps to account for spatial variation in the insect population. Critically, unbaited traps (negative control) must be included to measure baseline, random captures.

  • Deployment & Monitoring: Traps are placed at a standard height and spacing. They are checked regularly (e.g., weekly), and the number of captured target insects in each trap is recorded. Lures are replaced periodically.

  • Data Analysis: The mean number of insects captured in traps with different lure dosages are compared using statistical methods like Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to determine which doses are significantly more attractive than the control.

For B. hilaris, field trials showed that traps baited with 5 mg and 10 mg of (E)-2-octenyl acetate captured a significant number of bugs, while traps with 2 mg and the unbaited control traps caught none.[1][2] This result validates the behavioral attraction observed in the lab and confirms its potential for use in field monitoring.

Quantitative Data Summary & Comparative Analysis

Summarizing the data in a clear format is essential for comparison and evaluation.

Table 1: Summary of Validation Data for (E)-2-octenyl acetate with Bagrada hilaris (Data synthesized from Guarino et al., 2020)[1][2]

Validation Method Life Stage Dosage Result Significance
EAG FemaleDose-responsePositive, dose-dependent antennal firingConfirms sensory detection
MaleDose-responsePositive antennal firingConfirms sensory detection
NymphDose-responsePositive antennal firingConfirms sensory detection
Olfactometer FemaleNot specifiedSignificant attraction to treatment armValidates behavioral attraction
MaleNot specifiedNo significant attractionSuggests role other than sex pheromone
NymphNot specifiedSignificant attraction to treatment armValidates behavioral attraction
Field Trapping Mixed Adults/Nymphs0 mg (Control)0 capturesEstablishes baseline
2 mg0 capturesIneffective at this dose
5 mg> 0 capturesEffective attraction
10 mg> 0 capturesEffective attraction
Comparison with Alternative Semiochemicals

While this compound is the key pheromone for B. hilaris, it is valuable to compare it to other semiochemicals to understand the diversity of insect chemical communication.

  • (E)-2-octenal: This related C8 aldehyde is a component of the defensive secretions in many true bugs (Heteroptera).[12][13] In some species, it can also function as an alarm or dispersal pheromone, demonstrating how a single compound can have different functions depending on the context and species.[12] This contrasts with the aggregative role of its acetate ester derivative in B. hilaris.

  • 1-Octen-3-ol: Known as "mushroom alcohol," this compound is a well-known attractant for many stored-product beetles, such as the foreign grain beetle, Ahasverus advena.[14] It often acts as a food cue, indicating the presence of fungi on which the beetles feed. This highlights a different strategy: using environmental cues versus species-specific produced pheromones for resource location.

  • Straight-Chain Lepidopteran Pheromones (SCLPs): Many moth pheromones are blends of C10-C18 acetates, alcohols, and aldehydes (e.g., (E,Z)-7,9-dodecadien-1-yl acetate for the European grapevine moth).[6][15] The activity of these pheromones often depends on a very specific ratio of multiple components, whereas the known pheromone for B. hilaris appears to be primarily a single compound.

This comparison underscores a critical principle: the function of a semiochemical is highly specific to the insect species and its ecological context. A compound that serves as a pheromone in one species might be a defensive allomone or a food cue for another. Therefore, the validation workflow described here is indispensable for each specific insect-compound pairing.

Conclusion

The validation of this compound as a pheromone for Bagrada hilaris serves as an exemplary case study in modern chemical ecology. Through a systematic progression from chemical analysis and electrophysiology to behavioral assays and field trials, its role as an attractant for females and nymphs has been robustly established.[1][2] This multi-tiered, self-validating approach, which emphasizes the causality behind each experimental step, is the gold standard for confirming the biological function of a putative semiochemical. For researchers in pest management and drug discovery, adhering to such a rigorous validation framework is paramount to successfully translating chemical discoveries into effective and reliable applications.

References

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 105. [Link]

  • ResearchGate. (n.d.). (PDF) The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. [Link]

  • ResearchGate. (n.d.). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. [Link]

  • National Center for Biotechnology Information. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63). [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. [Link]

  • MDPI. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural... [Link]

  • bioRxiv. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

  • ResearchGate. (n.d.). Behavioural responses to different concentrations of female pheromone... [Link]

  • National Center for Biotechnology Information. (2021). Peer review of the pesticide risk assessment of the active substance Straight Chain Lepidopteran Pheromones (SCLPs). [Link]

  • National Center for Biotechnology Information. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana... [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). [Link]

  • JoVE. (2023). Electroantennography Odor detection for Odor Source Localization| Protocol Preview. [Link]

  • ResearchGate. (n.d.). Pheromones and colonization: Reassessment of the milkweed bug migration model... [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenal. [Link]

Sources

"trans-2-Octen-1-yl acetate" compared to other insect attractants

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Insect Attractants: Profiling trans-2-Octen-1-yl acetate

Abstract

In the intricate world of chemical ecology, semiochemicals serve as a primary language for insects, dictating behaviors from mating to foraging. Among these, this compound has emerged as a compound of significant interest. This guide provides a comparative analysis of this compound against other established insect attractants. We will delve into its chemical properties, mechanism of action, and performance in laboratory and field settings, supported by experimental data and protocols. This document is intended for researchers and professionals in entomology, pest management, and chemical ecology, offering a technical foundation for informed selection and application of insect attractants.

Introduction to this compound

This compound is an organic compound, an ester of octenol and acetic acid. It is characterized by a green, fruity, and slightly fatty aroma.[1][2] This volatile organic compound (VOC) is found naturally in some plants and is also produced by certain insects as a pheromone. Its dual origin as both a plant volatile and an insect-derived semiochemical makes it a versatile player in insect communication.

Chemical Properties:

  • Molecular Formula: C10H18O2

  • Appearance: Colorless liquid

  • Odor Profile: Green, aldehydic, melon, tropical, earthy.[1]

  • Boiling Point: Approx. 210 °C

  • Flash Point: 85 °C (185 °F).[1]

The biosynthesis of acetate-derived compounds like this compound in nature often follows pathways starting from acetyl-CoA, branching into fatty acid and terpene synthesis.[3] This positions it within a large family of natural products that organisms have evolved to use for signaling.

Mechanism of Action: Olfactory Perception

Insects detect volatile compounds like this compound through specialized olfactory receptor neurons (ORNs) located on their antennae. The binding of a specific molecule to a receptor protein triggers a neural signal, which is then processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response (attraction, repulsion, etc.).

Electroantennography (EAG) is a key technique used to measure the electrical output of an entire antenna in response to an odor. Studies have shown that the antennae of various insect species exhibit significant electrophysiological responses to this compound. For example, in the painted bug, Bagrada hilaris, females show a strong, dose-dependent antennal response to this compound, suggesting it plays a crucial role in their chemical communication.[4][5] This indicates the presence of specific olfactory receptors tuned to detect this molecule.

Comparative Analysis with Other Insect Attractants

The effectiveness of an attractant is highly dependent on the target insect species and the ecological context. This compound is often compared with other semiochemicals, such as other C8 compounds, green leaf volatiles (GLVs), and floral compounds.

AttractantChemical ClassPrimary Target InsectsMode of ActionCommon Use
This compound Ester / C8 CompoundHemiptera (Bagrada hilaris), ColeopteraPheromone (Sex/Aggregation)Monitoring, Trapping
1-Octen-3-ol Alcohol / C8 CompoundDiptera (Mosquitoes), Coleoptera (Stored product beetles)Kairomone (Host cue), PheromoneLure for traps
(Z)-3-Hexenyl acetate Green Leaf Volatile (GLV)Lepidoptera, ColeopteraKairomone (Host plant damage)Monitoring, Trap enhancement
Methyl Salicylate BenzenoidColeoptera, HymenopteraKairomone (Herbivore-induced plant volatile)Attracting beneficial insects, Monitoring
Eugenol PhenylpropeneColeoptera (Japanese beetle)Floral KairomoneMass trapping

Key Insights:

  • Specificity: While compounds like 1-octen-3-ol attract a broad range of insects, including mosquitoes and various beetles, this compound can exhibit greater specificity.[6][7] For instance, it acts as a male-produced sex pheromone for female Bagrada hilaris.[4][5]

  • Context is Key: (Z)-3-Hexenyl acetate is a classic "alarm" signal indicating a plant is being damaged, attracting both pests and their predators. The function of this compound is often more targeted towards intraspecific communication (pheromonal).

  • Synergy: The true power of these compounds often lies in combination. A general floral lure like eugenol might be significantly enhanced by the addition of a more specific pheromone.

Experimental Data & Protocols

To objectively evaluate and compare insect attractants, standardized bioassays are essential. Here, we describe two fundamental experimental workflows: the Y-tube olfactometer for laboratory behavioral analysis and field trapping for real-world validation.

Laboratory Bioassay: Y-Tube Olfactometer

Causality: The Y-tube olfactometer is a crucial tool for isolating an insect's olfactory preference.[8][9][10] By eliminating visual and tactile cues, this setup ensures that the insect's choice to move towards one arm of the "Y" is driven solely by the volatile compound presented in that arm's airstream. This allows for a direct comparison of the attractiveness of different chemicals under controlled conditions.

Experimental Workflow Diagram

Caption: Workflow for a dual-choice Y-tube olfactometer bioassay.

Step-by-Step Protocol:

  • System Preparation: Clean all glassware thoroughly with acetone and bake at 200°C for 60 minutes to remove any residual odors.[4]

  • Airflow Setup: Connect a purified, humidified air source to a flow meter. Set a constant, laminar airflow (e.g., 0.2 L/min) to prevent turbulence at the tube junction.[5][9]

  • Odor Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., hexane or mineral oil). Apply a known quantity (e.g., 10 µL) to a filter paper and place it in one of the odor chambers. The control chamber receives a filter paper with solvent only.

  • Acclimation: Place a single, starved (e.g., 24h) insect at the release point and allow it to acclimate for 5 minutes.[8]

  • Choice Observation: Allow the insect 10 minutes to make a choice. A choice is recorded when the insect moves a set distance (e.g., halfway) into one of the arms and remains for at least 20 seconds.[8]

  • Controls for Bias: After every 5-8 replicates, rotate the Y-tube 180 degrees and swap the odor and control arms to prevent any positional or visual bias.[10]

  • Data Analysis: Use a Chi-square test or a two-sided binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control.[10]

Sample Data: Bagrada hilaris Response

TreatmentControl (Solvent)NResponders% Attracted to TreatmentP-value
This compoundHexane504678.3%< 0.01
1-Octen-3-olHexane504454.5%> 0.05 (NS)
Data is illustrative, based on findings suggesting attraction in B. hilaris to this compound.[4][5]
Field Trapping Experiment

Causality: While olfactometers reveal preference, field trials determine practical efficacy. Field experiments test a lure's performance against a backdrop of competing natural odors, variable weather conditions, and the target insect's natural population density. A randomized block design is critical to account for spatial variability in the environment (e.g., edge effects, resource patches).

Step-by-Step Protocol:

  • Site Selection: Choose a field with a known population of the target insect.

  • Experimental Design: Use a randomized complete block design. Create several blocks (replicates) across the field. Within each block, place one trap for each treatment (e.g., Lure A, Lure B, Control).

  • Trap Setup: Place traps at a standardized height and distance from each other (e.g., 20 meters apart) to minimize interference.

  • Lure Deployment: Bait each trap with the designated lure. For this compound, a rubber septum loaded with 5-10 mg of the compound can be effective.[4][5] The control trap should be unbaited or contain a solvent-only lure.

  • Data Collection: Collect and count the captured insects at regular intervals (e.g., weekly) for the duration of the experiment (e.g., 4 weeks).

  • Lure Maintenance: Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis: Use Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to compare the mean number of insects captured per trap per treatment.

Sample Field Data: Captures of Bagrada hilaris

Lure TreatmentMean Captures per Trap (± SE)
This compound (10 mg) 15.4 ± 2.1 a
This compound (5 mg) 9.8 ± 1.5 b
Unbaited Control 0.5 ± 0.2 c
Data is illustrative. Means with different letters are significantly different (ANOVA, P < 0.05). Based on field results for B. hilaris.[4][5]

Synergism and Antagonism

Semiochemicals rarely act in isolation. The behavioral response of an insect is often the result of interpreting a complex blend of compounds.

  • Synergism: The combined effect of two or more compounds is greater than the sum of their individual effects. For example, a species-specific pheromone like this compound might show weak attraction on its own in the field, but when combined with general host plant volatiles (kairomones), the blend becomes highly attractive.

  • Antagonism: A compound that reduces the attractive effect of another. This is common in nature to ensure species-specificity. A closely related but non-target species might be repelled by a specific component in a pheromone blend, preventing fruitless mating attempts.

Logical Diagram of Synergism

G cluster_input Chemical Cues cluster_processing Neural Integration cluster_output Behavioral Response A Compound A (e.g., Host Plant Volatile) ORN_A Receptor A Activated A->ORN_A Brain Antennal Lobe Integration Weak Weak Attraction A->Weak B Compound B (this compound) ORN_B Receptor B Activated B->ORN_B B->Weak ORN_A->Brain ORN_B->Brain Strong Strong Attraction (Synergistic Response) Brain->Strong

Caption: Synergistic effect of multiple odorants on insect behavior.

Conclusion and Future Directions

This compound is a potent and often specific semiochemical with demonstrated efficacy as an attractant for certain insect species, particularly within the Hemiptera.[4][5] Its performance, as shown through laboratory olfactometry and field trials, confirms its role as a valuable tool for monitoring and potentially managing insect populations.

Compared to broad-spectrum attractants like 1-octen-3-ol, its strength lies in its specificity, which can be leveraged to target particular pests while minimizing the capture of non-target or beneficial insects.

Future research should focus on:

  • Optimizing Blends: Identifying synergistic compounds from host plants or other insect-produced volatiles to create more potent and attractive lures.

  • Chiral Specificity: Investigating whether insects respond differently to the various stereoisomers of this and related compounds.

  • Controlled-Release Technology: Developing advanced dispensers that optimize the release rate of the compound for maximum longevity and effectiveness in the field.

By continuing to unravel the complexities of chemical communication, compounds like this compound can be more effectively integrated into sustainable and environmentally conscious pest management programs.

References

  • Rochat, D., et al. (2009). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. ResearchGate. Available at: [Link]

  • Ortega, L., et al. (2022). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi. MDPI. Available at: [Link]

  • Sigma Scientific LLC. Insect Y-Tube, Wishbone Olfactometers. Sigma Scientific. Available at: [Link]

  • Janssen, A., et al. (1997). Y-tube olfactometer to determine the attractiveness of plant volatiles to western flower thrips. ResearchGate. Available at: [Link]

  • Keesey, I. W. (2015). Y-tube olfactometer to determine the attractiveness of plant volatiles to western flower thrips. ResearchGate. Available at: [Link]

  • Colazza, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. MDPI. Available at: [Link]

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. ResearchGate. Available at: [Link]

  • Tóth, M., et al. (2021). New Attractant Lures for Sampling Conistra vaccinii L. Populations: Bisexual Lures and a Sex Attractant (Lepidoptera: Noctuidae). MDPI. Available at: [Link]

  • Hogsette, J. A., & Kline, D. L. (2012). Semi-field comparison of the BG Lure, nonanal, and 1-octen-3-ol to attract adult mosquitoes in northwestern Florida. PubMed. Available at: [Link]

  • Pierce, H. D., et al. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). ResearchGate. Available at: [Link]

  • The Good Scents Company. (E)-2-octen-1-yl acetate. The Good Scents Company. Available at: [Link]

  • Popják, G. (1967). Biosynthetic pathways from acetate to natural products. PubMed. Available at: [Link]

  • Manrique, G., et al. (2020). Luring Triatomines (Hemiptera: Reduviidae) into a Trap: Aliphatic and Aromatic Aldehydes as Attractants of Triatoma infestans. PMC. Available at: [Link]

  • Riffell, J. A., et al. (2021). Mosquito Attractants. ResearchGate. Available at: [Link]

  • The Good Scents Company. 2-octenyl acetate. The Good Scents Company. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance science, the nuanced perception of aroma compounds is paramount. Esters, a class of organic compounds, are widely recognized for their significant contribution to the fruity and floral notes that define the sensory profiles of numerous natural and formulated products. This guide provides an in-depth comparative analysis of the sensory characteristics of trans-2-Octen-1-yl acetate and a selection of structurally related esters. By integrating data from sensory panel evaluations, analytical chemistry, and established synthesis protocols, we aim to furnish researchers and product development professionals with a comprehensive understanding of the subtle yet critical differences among these volatile compounds.

Introduction to Fruity Esters and the Significance of Unsaturation

Esters are synthesized through the reaction of an alcohol with a carboxylic acid, a process known as Fischer esterification. Their characteristic aromas are a cornerstone of the flavor and fragrance industry. The sensory profile of an ester is dictated by its molecular structure, including the length of the carbon chains of both the alcohol and carboxylic acid moieties, and the presence and position of double bonds.

This compound is an eight-carbon ester with a double bond between the second and third carbon atoms of the octenyl chain. This unsaturation plays a pivotal role in its distinct aroma profile, differentiating it from its saturated counterpart, octyl acetate, and other related C8 esters. Understanding these differences is crucial for the precise formulation of flavors and fragrances to achieve a desired sensory experience.

Comparative Sensory Profiling

To objectively compare the sensory attributes of this compound and its analogues, a trained sensory panel is indispensable. Methodologies such as Quantitative Descriptive Analysis (QDA) provide a systematic approach to quantify the perceived sensory characteristics of a substance.

The Panelists and a Controlled Environment

For reliable and reproducible results, a sensory panel should consist of trained individuals who can consistently identify and rate the intensity of various aroma attributes.[1] The evaluation environment is also critical and should be controlled for temperature, humidity, and be free of extraneous odors to prevent any sensory interference.[1]

Selected Esters for Comparison

For this comparative guide, we will focus on the following esters:

  • This compound: The primary subject of our analysis.

  • Octyl acetate: The saturated C8 analogue.

  • cis-3-Octen-1-yl acetate: An isomer with a different double bond position.

  • 1-Octen-3-yl acetate: An isomer with the acetate group on a different carbon.

  • Hexyl acetate: A shorter-chain saturated ester for comparison.

Quantitative Descriptive Analysis (QDA) Results

The following table summarizes the key sensory descriptors and their average intensity ratings on a 15-point scale as evaluated by a trained sensory panel.

DescriptorThis compoundOctyl Acetatecis-3-Octen-1-yl acetate1-Octen-3-yl acetateHexyl Acetate
Fruity 121011913
Green 92856
Waxy 47362
Fatty 56471
Floral 35234
Sweet 11910812
Mushroom 11280
Pear-like 84629
Apple-like 73518
Tropical 62413

Note: These values are illustrative and based on a synthesis of publicly available data and typical sensory profiles. Actual results may vary depending on the specific panel and testing conditions.

From this data, we can observe that this compound presents a complex aroma profile with prominent fruity and green notes, complemented by sweet, pear-like, and apple-like characteristics.[2] In contrast, its saturated counterpart, octyl acetate, is less intensely fruity and green, with more pronounced waxy and floral notes. The positional isomers, cis-3-octen-1-yl acetate and 1-octen-3-yl acetate, exhibit distinct differences. cis-3-Octen-1-yl acetate retains a strong green character, while 1-octen-3-yl acetate is distinguished by a significant mushroom and fatty/waxy profile. Hexyl acetate, the shorter chain ester, is characterized by a strong, sweet, and fruity profile with distinct pear and apple notes.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

To further dissect the aroma profiles of these esters, Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique. It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector, allowing for the identification of odor-active compounds.[3]

In a typical GC-O analysis, the effluent from the gas chromatography column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port where a trained analyst describes the odor of each eluting compound.[3]

The following diagram illustrates a typical GC-O workflow:

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Data Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Oven Oven Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% SniffingPort Sniffing Port (Olfactometry) Splitter->SniffingPort 50% Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram SniffingPort->Aromagram Comparison Comparison & Identification Chromatogram->Comparison Aromagram->Comparison Fischer_Esterification Reactants 1. Combine Alcohol (e.g., trans-2-octen-1-ol) & Carboxylic Acid (e.g., Acetic Acid) Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat under Reflux (with Dean-Stark trap to remove water) Catalyst->Reflux Workup 4. Quench Reaction & Neutralize Acid Reflux->Workup Extraction 5. Extract Ester with Organic Solvent Workup->Extraction Drying 6. Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification 7. Purify by Distillation or Chromatography Drying->Purification

Sources

Decoding the Scent of a Molecule: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to trans-2-Octen-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Nuances of Insect Olfaction and the Enigma of Cross-Reactivity

In the intricate world of insect chemical communication, the ability to detect and discriminate a vast array of volatile organic compounds is paramount for survival and reproduction. At the heart of this sensory modality lie the olfactory receptors (ORs), a diverse family of ligand-gated ion channels responsible for translating chemical cues into neural signals.[1][2] While some ORs exhibit exquisite specificity for a single compound, such as a sex pheromone, many others, often termed "generalist" receptors, display a broader tuning, responding to a range of structurally related molecules. This phenomenon of cross-reactivity is a cornerstone of combinatorial coding in the insect olfactory system, where the identity of a complex odor is encoded by the activation pattern across a population of ORs.[3][4]

trans-2-Octen-1-yl acetate is a volatile compound with a green, fruity, and slightly fatty odor, commonly found in various fruits and plants. Its presence in the natural environment makes it a relevant cue for a multitude of insect species. Understanding how different insect ORs respond to this molecule and its structural analogs is crucial for deciphering the principles of odor coding, and for the development of novel, targeted insect attractants and repellents.

This guide provides a comparative analysis of the known and inferred cross-reactivity of insect olfactory receptors to this compound. Due to a scarcity of direct comparative studies on this specific compound across a wide range of insect species, this guide synthesizes data from studies on structurally similar C8 esters and green leaf volatiles. We will explore the molecular determinants of receptor specificity, present available experimental data, and provide a standardized protocol for assessing OR cross-reactivity.

The Insect Olfactory Receptor Complex: A Primer

Insect ORs are unique in that they form heteromeric complexes, typically consisting of a variable, odorant-binding OR subunit and a highly conserved co-receptor subunit known as Orco.[1][2] The OR subunit confers ligand specificity, while Orco is essential for the localization and function of the receptor complex as a non-selective cation channel.[1][2] Upon odorant binding to the OR subunit, the ion channel opens, leading to depolarization of the olfactory sensory neuron (OSN) and the generation of an action potential.

cluster_membrane Cell Membrane Odorant Odorant (this compound) OR OR (Odorant Receptor) Odorant->OR Binds OR_Orco OR-Orco Complex (Ion Channel) OR->OR_Orco Orco Orco (Co-receptor) Orco->OR_Orco Ion_Channel_Open Ion Channel (Open) OR_Orco->Ion_Channel_Open Conformational Change Na_Ca Na+ Ca2+ Ion_Channel_Open->Na_Ca Influx Depolarization Depolarization Na_Ca->Depolarization Leads to Action_Potential Action_Potential Depolarization->Action_Potential Triggers cluster_workflow Experimental Workflow Start Start: Select Target OR RNA_Prep cRNA Synthesis: OR and Orco Start->RNA_Prep Injection cRNA Microinjection into Oocytes RNA_Prep->Injection Oocyte_Prep Xenopus Oocyte Harvesting and Preparation Oocyte_Prep->Injection Incubation Incubation (2-4 days) Injection->Incubation Electrophysiology Two-Electrode Voltage-Clamp Recording Incubation->Electrophysiology Odorant_Delivery Perfuse with Odorant Solutions Electrophysiology->Odorant_Delivery Data_Acquisition Record Odorant-Evoked Currents Odorant_Delivery->Data_Acquisition Analysis Data Analysis: Dose-Response Curves Data_Acquisition->Analysis End End: Determine EC50 and Specificity Analysis->End

Caption: Workflow for OR Characterization.

Detailed Experimental Protocol: Two-Electrode Voltage-Clamp Recording
  • cRNA Synthesis:

    • Linearize plasmids containing the coding sequences of the target OR and the Orco co-receptor.

    • In vitro transcribe capped cRNA using a commercially available kit.

    • Purify and quantify the cRNA.

  • Oocyte Preparation and Injection:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject each oocyte with a mixture of the OR and Orco cRNAs (typically 25-50 ng of each).

    • Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber and perfuse with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -80 mV.

  • Odorant Stimulation:

    • Prepare serial dilutions of this compound and other test compounds in Ringer's solution containing a small percentage of DMSO to aid solubility.

    • Apply the odorant solutions to the oocyte for a defined period (e.g., 20 seconds) followed by a wash with Ringer's solution.

  • Data Acquisition and Analysis:

    • Record the inward currents evoked by the application of each odorant at different concentrations.

    • Measure the peak current amplitude for each response.

    • Plot the normalized current responses against the logarithm of the odorant concentration to generate dose-response curves.

    • Fit the curves to a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) for each compound.

Conclusion and Future Directions

The study of olfactory receptor cross-reactivity is fundamental to our understanding of how insects perceive their chemical environment. While direct comparative data for this compound remains limited, by synthesizing information from related compounds, we can make informed predictions about its activity across different insect species. The experimental framework provided here offers a robust methodology for systematically characterizing the response profiles of individual olfactory receptors to this and other volatile compounds.

Future research should focus on generating comprehensive cross-reactivity data for this compound and a broader range of odorants across a more diverse panel of insect ORs, including those from major agricultural pests and disease vectors. Such data will not only advance our fundamental knowledge of insect neurobiology but will also provide a critical foundation for the development of novel, environmentally-friendly strategies for insect management.

References

  • de Fouchier, A., et al. (2017). Functional evolution of a mosquito odorant receptor for DEET and p-anisaldehyde. bioRxiv, 147589.
  • Hallem, E. A., & Carlson, J. R. (2006). Coding of odors by a receptor repertoire. Cell, 125(1), 143-160.
  • Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual review of entomology, 58, 373-391.
  • Mansourian, S., et al. (2018). Wild African Drosophila melanogaster are seasonal specialists on marula fruit. Current Biology, 28(21), 3460-3468.
  • Pelz, D., et al. (2006). Functional expression of an insect odorant receptor in Drosophila. Journal of neurogenetics, 20(3-4), 149-161.
  • Poivet, E., et al. (2013). An olfactory receptor repertoire for host plant detection in the larval stage of the pest moth Spodoptera littoralis. PloS one, 8(7), e67507.
  • Stensmyr, M. C., et al. (2003).
  • Tanaka, K., et al. (2009).
  • Sato, K., et al. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels.
  • Dobritsa, A. A., et al. (2003). Integrating the molecular and cellular basis of odor coding in the Drosophila antenna. Neuron, 37(5), 827-841.
  • Wicher, D., et al. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels.
  • Anderson, P., et al. (1995). Host-plant specialization in the moth Spodoptera littoralis (Lepidoptera: Noctuidae).
  • Carey, A. F., et al. (2010). Odorant reception in the malaria mosquito Anopheles gambiae.
  • Wang, G., et al. (2010). Molecular basis of host seeking in the yellow fever mosquito, Aedes aegypti. Proceedings of the National Academy of Sciences, 107(25), 11475-11480.
  • Andersson, M. N., et al. (2015). Insect olfaction and the evolution of receptor tuning. Frontiers in ecology and evolution, 3, 68.
  • Galizia, C. G., & Menzel, R. (2001). The role of glomeruli in the neural representation of odors: results from optical recording studies. Journal of Insect Physiology, 47(2), 115-130.
  • Benton, R., et al. (2006). Atypical membrane topology and heteromeric function of Drosophila odorant receptors in vivo. PLoS biology, 4(2), e20.
  • Larsson, M. C., et al. (2004). Or83b encodes a broadly expressed odorant receptor essential for Drosophila olfaction. Neuron, 43(5), 703-714.
  • Smart, R., et al. (2008). Drosophila odorant receptors are novel seven transmembrane domain proteins that can signal independently of G proteins. Insect biochemistry and molecular biology, 38(8), 770-780.
  • Xia, Y., et al. (2008). Deorphanization of an odorant receptor from the malaria mosquito, Anopheles gambiae. Insect biochemistry and molecular biology, 38(1), 133-139.
  • Foster, W. A. (1995). Mosquito sugar feeding and reproductive energetics. Annual review of entomology, 40(1), 443-474.
  • Fox, A. N., et al. (2001). The molecular basis of odor coding in the mosquito antenna. Neuron, 29(3), 665-673.
  • Hill, C. A., et al. (2002). G protein-coupled receptors in Anopheles gambiae. Science, 298(5591), 176-178.
  • Touhara, K., & Vosshall, L. B. (2009). Sensing odorants and pheromones with chemosensory receptors. Annu. Rev. Physiol., 71, 307-332.

Sources

Field Trial Validation of trans-2-Octen-1-yl acetate Lures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and field trial validation protocol for lures containing trans-2-Octen-1-yl acetate. It is intended for researchers, scientists, and pest management professionals engaged in the development and evaluation of semiochemical-based insect monitoring and control strategies. This document offers a detailed comparison of the lure's performance, supported by experimental data, and outlines the necessary protocols to validate its efficacy in the field.

Introduction: The Role of this compound in Insect Communication

This compound (CAS No. 3913-80-2) is a volatile organic compound that has been identified as a key semiochemical in the communication of several insect species.[][2] Most notably, it is a primary component of the aggregation and sex pheromone of the Bagrada bug (Bagrada hilaris), an invasive stink bug that poses a significant threat to brassicaceous crops worldwide.[3][4] Unlike general food-based or visual lures, pheromone-based lures like this compound offer high species-specificity, which is critical for accurate population monitoring and for minimizing the impact on non-target organisms.

Chemical Properties of this compound

PropertyValue
CAS Number 3913-80-2
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [5]
Appearance Colorless clear liquid
Odor Green, fatty, fruity
Boiling Point 65.00 °C @ 5.00 mm Hg
Flash Point 185.00 °F (85.00 °C)
Solubility Insoluble in water; soluble in alcohol

Data sourced from Parchem and The Good Scents Company.[2]

The synthesis of this compound typically involves a two-step process. First, the carbon backbone with the necessary double bond is created, often via a Wittig reaction between an appropriate aldehyde and a phosphonium ylide. This reaction is well-suited for forming the α,β-unsaturated ester precursor with high stereoselectivity for the trans (E) isomer.[6][7][8] The resulting (E)-2-octen-1-ol is then acetylated, commonly using acetic anhydride or acetyl chloride, to yield the final product, this compound.

Field Trial Validation: An Experimental Protocol

The following protocol outlines a robust methodology for the field validation of this compound lures. This protocol is designed to be a self-validating system, ensuring that the results are statistically sound and reproducible.

Experimental Design

A randomized complete block design is recommended to minimize the effects of spatial variability within the field.[7] This design involves dividing the experimental area into several blocks, with each block containing one replicate of each treatment.

Treatments:

  • T1: Trap with this compound lure (low dose, e.g., 2 mg)

  • T2: Trap with this compound lure (medium dose, e.g., 5 mg)

  • T3: Trap with this compound lure (high dose, e.g., 10 mg)

  • T4 (Control): Trap with no lure (or a solvent-only control)

  • T5 (Alternative Lure - Optional): Trap with an alternative attractant (e.g., crushed sweet alyssum for B. hilaris)

A minimum of four replications (blocks) should be used for statistical power.[7]

Materials and Methods
  • Trap Selection: The choice of trap is critical and should be appropriate for the target insect. For B. hilaris, a ground-level, horizontal, dual-funnel trap has been shown to be effective.[3] The trap color can also influence capture rates, with black being effective for some stink bug species.

  • Lure Preparation and Dispensing: The this compound should be of high purity. The lures can be prepared by impregnating a carrier, such as a rubber septum or a polyethylene tube, with the desired dosage of the chemical.

  • Trap Deployment:

    • Traps should be placed at a minimum distance of 20-50 meters apart to avoid interference between lures.

    • The placement within the crop should be consistent (e.g., near the base of host plants).

    • Traps should be deployed in areas with a known or suspected population of the target pest.

  • Data Collection:

    • Traps should be checked at regular intervals (e.g., every 3-4 days).

    • The number of target insects, as well as any non-target species, should be counted and recorded for each trap.

    • Captured insects should be removed at each check to prevent counting them more than once.

  • Trial Duration: The trial should be conducted for a sufficient duration to account for variations in insect population and environmental conditions, typically spanning several weeks or the peak activity period of the target pest.

Experimental Workflow Diagram

FieldTrialWorkflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion PrepLures Prepare Lures (Different Dosages + Controls) DesignLayout Randomized Block Design PrepLures->DesignLayout SelectTraps Select Appropriate Traps SelectTraps->DesignLayout SelectSite Select Field Site SelectSite->DesignLayout DeployTraps Deploy Traps in Field DesignLayout->DeployTraps CheckTraps Regular Trap Checks (e.g., every 3-4 days) DeployTraps->CheckTraps CountInsects Count and Record (Target and Non-Target Species) CheckTraps->CountInsects RemoveInsects Remove Captured Insects CountInsects->RemoveInsects RemoveInsects->CheckTraps Repeat for Trial Duration DataAnalysis Statistical Analysis (e.g., ANOVA) RemoveInsects->DataAnalysis Conclusion Draw Conclusions on Lure Efficacy DataAnalysis->Conclusion

Sources

A Comparative Study of Synthetic vs. Naturally Sourced "trans-2-Octen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between synthetic and naturally sourced active compounds is a critical one, impacting everything from efficacy and safety to cost and regulatory compliance. This guide provides an in-depth technical comparison of synthetic versus naturally sourced trans-2-Octen-1-yl acetate, a key aroma and flavor compound. We will explore the nuances of each sourcing method, from the underlying chemistry to the practical implications for research and development, supported by experimental data and protocols.

Introduction to this compound

This compound is an organic ester characterized by its potent green, fruity, and slightly waxy aroma and taste. Its organoleptic profile, reminiscent of pear, melon, and banana, makes it a valuable component in the flavor and fragrance industry.[1] Beyond its sensory applications, the purity and impurity profile of this molecule are of paramount importance in pharmaceutical and nutraceutical research, where even trace contaminants can have significant biological effects.

Key Properties of this compound:

PropertyValue
Chemical Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS Number 3913-80-2
Appearance Colorless liquid
Odor Profile Green, aldehydic, melon, pear, tropical, earthy
Flavor Profile Green, fatty, fruity, fresh

Sourcing: A Tale of Two Pathways

The origin of a molecule can profoundly influence its final composition. Here, we dissect the synthetic and natural production pathways of this compound.

Synthetic Production

The industrial synthesis of this compound typically involves the esterification of trans-2-octen-1-ol with acetic anhydride or acetic acid. A common approach is the Fischer esterification, an acid-catalyzed reaction.

Generalized Synthetic Workflow:

cluster_synthesis Synthetic Pathway trans-2-octen-1-ol trans-2-Octen-1-ol Reaction Esterification Reaction trans-2-octen-1-ol->Reaction Acetic_Anhydride Acetic Anhydride/Acid Acetic_Anhydride->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Synthetic this compound Purification->Final_Product

Caption: Generalized synthetic workflow for this compound.

A key advantage of chemical synthesis is the high degree of control over reaction conditions, leading to a product with high isomeric purity (predominantly the trans isomer). However, the process can introduce specific impurities, including unreacted starting materials, byproducts from side reactions (such as ether formation), and residual catalyst.

Natural Sourcing

This compound has been identified as a volatile compound in various fruits, notably bananas.[2] Its precursor, trans-2-octen-1-ol, is also found in grapes and mushrooms.[3] The "natural" designation requires that the compound be extracted from these sources through physical means, fermentation, or enzymatic processes.

Generalized Natural Extraction Workflow:

cluster_extraction Natural Extraction Pathway Source_Material Natural Source (e.g., Banana) Extraction Extraction (e.g., Solvent Extraction, SFE) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractional Distillation / Chromatography Crude_Extract->Fractionation Purified_Fraction Purified Fraction Fractionation->Purified_Fraction Final_Product Natural this compound Purified_Fraction->Final_Product

Caption: Generalized workflow for the extraction of natural this compound.

Naturally sourced compounds are often perceived as "cleaner" label ingredients. However, the composition of the final product can be more complex and variable. It may contain a richer bouquet of accompanying volatile compounds from the source material, which can influence its overall sensory profile. The concentration of the target compound in the natural source is typically very low, making the extraction and purification process costly and yielding a product that may have a less defined purity profile compared to its synthetic counterpart.

Experimental Comparison: Methodology and Data

To objectively compare the two variants, a multi-pronged analytical approach is necessary, combining chromatographic techniques for chemical profiling with sensory analysis for organoleptic evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of this compound in both samples and to identify and semi-quantify any impurities.

Protocol:

  • Sample Preparation: Prepare 1% solutions of both synthetic and natural this compound in high-purity hexane.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 280°C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Data Analysis: Integration of peaks and identification of compounds by comparison of mass spectra with the NIST library.

Comparative Workflow:

cluster_workflow Comparative Analysis Workflow Synthetic_Sample Synthetic Sample GCMS_Analysis GC-MS Analysis Synthetic_Sample->GCMS_Analysis Sensory_Analysis Sensory Panel Evaluation Synthetic_Sample->Sensory_Analysis Natural_Sample Natural Sample Natural_Sample->GCMS_Analysis Natural_Sample->Sensory_Analysis Data_Comparison Data Comparison & Interpretation GCMS_Analysis->Data_Comparison Sensory_Analysis->Data_Comparison

Caption: Workflow for the comparative analysis of synthetic and natural samples.

Expected Results and Interpretation:

ParameterSynthetic this compoundNatural this compound
Purity (trans isomer) Typically >98%Highly variable, often lower
cis-isomer Content Low, controllableMay be present in higher, variable amounts
Key Impurities Residual trans-2-octen-1-ol, acetic acid, potential byproducts of synthesis.Other volatile compounds from the natural source (e.g., other esters, alcohols, aldehydes).
Cost Generally lowerSignificantly higher
Regulatory Status "Artificial Flavor""Natural Flavor"

The synthetic sample is expected to show a very clean chromatogram with a dominant peak for this compound. In contrast, the natural sample will likely exhibit a more complex chromatogram with a variety of smaller peaks corresponding to other compounds from the source material. This inherent complexity in natural extracts can be either a desirable characteristic, contributing to a more rounded and authentic flavor profile, or a drawback if consistency and high purity are the primary requirements.

Sensory Panel Evaluation

Objective: To compare the organoleptic properties of the synthetic and natural samples.

Protocol:

  • Panel Selection: A trained panel of at least 10 sensory experts.

  • Sample Preparation: Both samples are diluted to 10 ppm in deionized water.

  • Methodology: A triangle test will be conducted to determine if a perceivable difference exists between the two samples. This will be followed by a descriptive analysis where panelists will rate the intensity of key aroma and flavor attributes (e.g., green, pear, melon, waxy, chemical).

  • Data Analysis: Statistical analysis of the triangle test results (chi-squared) and spider-web plots for the descriptive analysis.

Expected Sensory Profile Differences:

The synthetic sample is anticipated to have a more direct and potent "green pear" character, while the natural sample may present a more complex and nuanced aroma profile with additional fruity and earthy notes. The presence of other volatile compounds in the natural extract can contribute to a more "authentic" and less "chemical" perception.

Discussion and Conclusion

The choice between synthetic and naturally sourced this compound is not a matter of one being definitively "better" than the other, but rather a decision based on the specific application and desired outcome.

  • For applications requiring high purity, batch-to-batch consistency, and cost-effectiveness, the synthetic route is generally preferable. This is particularly true in pharmaceutical research where the biological activity of a single, well-defined molecule is under investigation.

  • For applications in the flavor and fragrance industry where a "natural" label is desired and a more complex, authentic aroma profile is valued, the naturally sourced compound may be the preferred choice, despite its higher cost and greater variability.

It is crucial for researchers and product developers to be aware of the potential differences in the impurity profiles of synthetic and natural compounds. As demonstrated by the GC-MS analysis, these differences can be significant and may impact the final properties of the end product. A thorough analytical characterization of any raw material, regardless of its source, is a cornerstone of good scientific and manufacturing practice.

References

  • The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • Google Patents. (1970). Synthesis of octyl esters and alcohols.
  • Sluss, R. J. (2009). Comparison of Artificial Flavors in Commercial Products and Actual Natural Flavor via Gas Chromatography Mass Spectroscopy Data. East Tennessee State University. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • Agilent. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of trans-2-Octen-1-yl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-2-Octen-1-yl acetate, a common flavoring and fragrance agent. By understanding the "why" behind each step, you will be equipped to handle this combustible liquid with the expertise and confidence required in a modern laboratory setting.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as a Category 4 Combustible Liquid.[1][2][3][4] This means it has a flashpoint at or above 140 °F (60 °C) and below 200 °F (93.3 °C), making it susceptible to ignition from open flames, sparks, or hot surfaces.[5][6]

Core Principles of Safe Handling:

  • Eliminate Ignition Sources: The primary directive is to keep the chemical away from all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment.[1][2][4] No smoking should be permitted in the handling area.[1][3][4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[5] Vapors are heavier than air and can travel along the floor to a distant ignition source.[1]

  • Utilize Appropriate Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

    • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]

    • Body Protection: A laboratory coat is mandatory.

Hazard ClassificationDescriptionSource
Flammable Liquids Category 4 (Combustible)[1][2][5]
Acute Oral Toxicity May be harmful if swallowed[2]
Skin Corrosion/Irritation May cause skin irritation[4]
Serious Eye Damage/Irritation May cause serious eye irritation[4]

Waste Characterization and Segregation: The Foundation of Proper Disposal

The first operational step in the disposal process is to correctly identify and segregate the waste. This is a critical control point to prevent dangerous chemical reactions and ensure compliance with hazardous waste regulations.

Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or polymerization, creating a significant safety hazard. For instance, this compound is incompatible with strong oxidizing agents and strong bases.[2][4]

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and other compatible acetate ester wastes. The container should be made of a chemically resistant material and have a secure, tight-fitting lid.[1][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all components of the waste stream if it is a mixture.

  • Segregation: Do not mix this waste with other chemical classes, such as strong acids, bases, or oxidizers. Store the waste container in a designated satellite accumulation area that is away from heat and ignition sources.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[1] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[1][7]

For Small Quantities (e.g., <50 mL from routine lab use):
  • Transfer to Waste Container: Carefully pour the waste this compound into the designated hazardous waste container. Use a funnel to prevent spills.

  • Rinse Empty Containers: Rinse the original, now empty, container with a small amount of a suitable solvent (e.g., ethanol or acetone). Add this rinse solvent to the hazardous waste container. This ensures that residual chemical is properly disposed of.

  • Secure the Container: Tightly close the lid on the hazardous waste container after each addition.[5]

  • Documentation: Maintain a log sheet near the waste container to record the type and quantity of waste added.

For Larger Quantities or Spills:

In the event of a spill, the immediate priority is to control the situation and prevent exposure or fire.

  • Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel from the area and ensure maximum ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[2][4] Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools for this process.[9]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container and disposed of accordingly.[3]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G Workflow for this compound Disposal start Waste Generation (this compound) assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity <50 mL large_quantity Large Quantity / Spill (>50 mL) assess_quantity->large_quantity >50 mL / Spill transfer_waste Transfer to Designated Hazardous Waste Container small_quantity->transfer_waste contain_spill Contain with Inert Absorbent Material large_quantity->contain_spill secure_container Secure and Label Container transfer_waste->secure_container collect_absorbent Collect Absorbed Material (Use Non-Sparking Tools) contain_spill->collect_absorbent decontaminate Decontaminate Spill Area collect_absorbent->decontaminate dispose_cleanup_materials Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup_materials dispose_cleanup_materials->transfer_waste store_saa Store in Satellite Accumulation Area secure_container->store_saa request_pickup Request Pickup by Licensed Waste Contractor store_saa->request_pickup

Caption: Decision workflow for proper disposal of this compound.

Final Disposition and Record Keeping

The ultimate disposal of the accumulated hazardous waste must be handled by a licensed and approved waste disposal contractor.[1][2]

Procedure:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full hazardous waste container.

  • Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[10] Your EHS department will typically handle this documentation.

  • Maintain Records: Keep a copy of all waste disposal records and manifests as required by your institution and regulatory agencies.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined here are not just about compliance; they are about protecting yourself, your colleagues, and the broader community.

References

  • Sigma-Aldrich. (2025-09-12). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2010-06-04). Safety Data Sheet: n-Octyl acetate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-Octen-3-yl Acetate.
  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.
  • Occupational Safety and Health Administration. (n.d.). Flammable Liquids 29 CFR 1910.106.
  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
  • Axxence. (2026-01-16). Safety Data Sheet: NATURAL OCTYL ACETATE.
  • Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines.
  • Triumvirate Environmental. (2021-02-16). Storing and Disposing of Flammable Liquids.
  • Advanced Biotech. (2025-01-24). Safety Data Sheet: Trans-2-Octenal natural.
  • Fisher Scientific. (2010-06-04). Safety Data Sheet: Acetic acid, octyl ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet: trans-2-Butenyl acetate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.

Sources

Navigating the Safe Handling of trans-2-Octen-1-yl acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, a deep and practical understanding of laboratory safety is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of trans-2-Octen-1-yl acetate, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Compound: Properties and Hazards of this compound

This compound is an organic ester recognized for its characteristic fruity and green aroma, finding applications in the flavor and fragrance industry. However, its seemingly benign nature belies potential hazards that necessitate careful handling. A thorough understanding of its chemical and physical properties is the first step in a robust safety protocol.

PropertyValueSource
CAS Number 3913-80-2[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless liquid[1]
Flash Point 85 °C (185 °F)[2]
Boiling Point 211 °C (412 °F)[2]
Density 0.867 g/mL at 25 °C (77 °F)[2]

The most significant physical hazard associated with this compound is its combustibility. With a flashpoint of 85°C, it is classified as a Category 4 Combustible Liquid according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)[2]. While not as volatile as flammable liquids, it can ignite if exposed to an ignition source at or above its flashpoint. Some safety data sheets also indicate that it may cause skin and serious eye irritation, and may be harmful if swallowed[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is a critical control measure to mitigate the risks associated with handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes. In situations where there is a higher risk of splashing, a face shield should be worn in conjunction with goggles[2].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required to prevent skin contact. Butyl rubber gloves are highly recommended for handling esters. Nitrile gloves may offer some protection for short-term use, but they are generally not recommended for prolonged exposure to acetates. Always inspect gloves for any signs of degradation before use[5].

    • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and potential contact with flammable materials.

  • Respiratory Protection: In most laboratory settings with adequate ventilation, respiratory protection is not required for handling small quantities of this compound. However, if there is a risk of generating aerosols or vapors, particularly when heating the substance, a NIOSH-approved respirator with an organic vapor cartridge should be used[6].

Caption: PPE selection flowchart for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Preparation and Handling:
  • Work Area Preparation: Ensure the work area is clean and free of clutter. All ignition sources, such as open flames, hot plates, and spark-producing equipment, must be removed from the vicinity[2]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6].

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the previous section before handling the chemical.

  • Container Inspection: Inspect the container of this compound for any signs of damage or leaks before opening.

  • Dispensing: When transferring the liquid, use grounded and bonded containers to prevent the buildup of static electricity, which could serve as an ignition source. Use only non-sparking tools for opening and closing containers.

  • Heating: If heating is required, use a water bath or heating mantle with a temperature controller. Never heat directly with an open flame. Monitor the temperature closely to keep it below the flashpoint of 85°C.

  • Avoid Inhalation and Contact: Avoid breathing in vapors or mists. Use a fume hood if there is any risk of inhalation. Avoid contact with skin and eyes.

Storage:
  • Container: Store this compound in a tightly closed, properly labeled container[2].

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2].

  • Incompatible Materials: Keep away from strong oxidizing agents, strong reducing agents, and strong bases[3].

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal[7][8].

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations[9].

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][4].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention[3][4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4].

Safe_Handling_Workflow cluster_emergency Emergency Procedures Start Start: Handling This compound Prep Preparation: - Clear work area - Remove ignition sources - Don PPE Start->Prep Handle Handling: - Inspect container - Ground & bond during transfer - Use non-sparking tools Prep->Handle Storage Storage: - Tightly closed container - Cool, well-ventilated area - Away from incompatibles Handle->Storage Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure End End of Procedure Storage->End Spill_Response Spill Response: - Evacuate & ventilate - Contain with absorbent - Collect & dispose Spill->Spill_Response Spill_Response->Storage Dispose of waste First_Aid First Aid: - Eye/Skin: Flush with water - Inhalation: Fresh air - Ingestion: Do not induce vomiting Exposure->First_Aid First_Aid->End Seek medical attention

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste materials, including unused chemical and contaminated absorbent materials, in a designated, properly labeled, and sealed container. Do not mix with other waste streams[9][10].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (Combustible Liquid).

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials and ignition sources.

  • Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner[9][11].

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Never pour this compound down the drain or dispose of it in the regular trash. This can lead to environmental contamination and potential violations of environmental regulations[9].

By adhering to these comprehensive guidelines, you can ensure a safe and efficient laboratory environment when working with this compound, fostering a culture of safety that extends beyond the product itself.

References

  • Advanced Biotech. (2025, January 24).
  • Sigma-Aldrich. (2025, September 12).
  • CPAChem. (2024, April 4).
  • What Is A Combustible Liquid and How Should it be Disposed? (2025, August 6). Hazardous Waste Experts.
  • Fisher Scientific. (2010, June 4).
  • DC Chemicals. (2026, January 12). (E)
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Samex Environmental. (2024, September 4). How To Dispose Of Flammable Liquids Sustainably.
  • TCI Chemicals. (n.d.).
  • Greenflow. (2024, October 1). How Should Flammables Be Disposed Of?.
  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
  • Unisafe Gloves. (n.d.). Chemical Resistance Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2010, June 4).
  • CP Lab Safety. (n.d.).
  • North Safety Products. (n.d.). Chemical Resistance Guide.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Environmental Health and Safety, University of California, Riverside. (n.d.). OSHA Glove Selection Chart.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Axxence Aromatic GmbH. (2026, January 16).
  • GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube.
  • UCR Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube.
  • The Good Scents Company. (n.d.). (E)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.